molecular formula C14H20N2O2 B1308717 tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 885954-16-5

tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B1308717
CAS No.: 885954-16-5
M. Wt: 248.32 g/mol
InChI Key: MVZZYBHLXOUNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 885954-16-5) is a high-purity Boc-protected tetrahydroquinoline derivative of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C14H20N2O2 and a molecular weight of 248.3208 g/mol, this compound serves as a versatile synthetic building block . The molecule features a tetrahydroquinoline scaffold, which is a privileged structure found in numerous pharmacologically active agents, and a primary amine group that allows for further functionalization . Researchers primarily utilize this compound as a key intermediate in the synthesis of more complex molecules. Its core tetrahydroquinoline scaffold is frequently explored in the development of central nervous system (CNS)-active molecules and other bioactive compounds . The presence of the tert-butyloxycarbonyl (Boc) protecting group is a critical feature, as it enhances the stability of the intermediate during synthetic transformations and allows for selective deprotection under mild acidic conditions in multi-step synthetic sequences . This makes the reagent particularly valuable in pharmaceutical research for constructing potential drug candidates, including investigations into novel opioid receptor ligands where the tetrahydroquinoline core is a key structural element . The compound is offered with a minimum purity of ≥95% and is supplied as a solid. It is essential to store the product sealed in a dry environment at room temperature to maintain its stability and purity . This product is intended for research and development purposes only in a laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use. Buyers are responsible for ensuring all compliance with local and international regulations.

Properties

IUPAC Name

tert-butyl 3-amino-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-11(15)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZZYBHLXOUNIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403540
Record name tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885954-16-5
Record name tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. The 3,4-dihydroquinoline scaffold is a prevalent motif in a wide array of pharmacologically active molecules, exhibiting diverse biological activities.[1][2][3] The strategic placement of an amino group at the 3-position offers a versatile handle for further synthetic elaboration, while the tert-butoxycarbonyl (Boc) protecting group ensures stability and controlled reactivity during multi-step syntheses.[4][5][6] This document details a robust synthetic methodology via reductive amination, explains the rationale behind experimental choices, and outlines a comprehensive analytical workflow for structural verification and purity assessment, tailored for researchers and professionals in drug development and organic synthesis.

Introduction: The Strategic Importance of the Dihydroquinoline Scaffold

The quinoline and its partially saturated derivatives, such as 3,4-dihydroquinoline, are privileged structures in drug discovery.[3] Their rigid bicyclic framework serves as an excellent scaffold for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets.[7] The title compound, this compound (CAS No: 885954-16-5), is a valuable intermediate for several reasons:

  • The Dihydroquinoline Core: This moiety is a key component in compounds developed as potential antimalarial, antibacterial, and anticancer agents.[3][8]

  • The 3-Amino Group: This primary amine provides a crucial nucleophilic site for constructing more complex molecules through amide bond formation, alkylation, or participation in coupling reactions.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[9] It effectively masks the secondary amine of the dihydroquinoline ring, preventing unwanted side reactions. Its key advantages include stability across a wide range of reaction conditions and its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA).[6][9]

This guide focuses on a logical and efficient synthetic approach—reductive amination—and the rigorous characterization required to validate the final product's identity and quality.

Synthetic Methodology: Reductive Amination Pathway

The synthesis of this compound can be efficiently achieved through a one-pot reductive amination of its corresponding ketone precursor, tert-Butyl 3-oxo-3,4-dihydroquinoline-1(2H)-carboxylate.

Rationale for the Reductive Amination Approach

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine.[10][11] This method is favored for its operational simplicity, broad substrate scope, and the ability to perform the reaction in a single pot, which enhances efficiency.[10][12] The process involves two key sequential steps:

  • Imine/Iminium Ion Formation: The ketone precursor reacts with an ammonia source (e.g., ammonium acetate, ammonia in methanol) in a weakly acidic medium to form an imine intermediate, which is in equilibrium with its protonated form, the iminium ion.

  • In-Situ Reduction: A selective reducing agent, present in the same reaction vessel, reduces the iminium ion to the target primary amine.

The choice of reducing agent is critical. A reagent is needed that selectively reduces the C=N bond of the iminium ion much faster than the C=O bond of the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose due to their reduced reactivity towards aldehydes and ketones at neutral or weakly acidic pH.[10][13]

Synthetic Workflow Diagram

The logical flow from the ketone starting material to the final amine product is depicted below.

G start tert-Butyl 3-oxo-3,4-dihydroquinoline- 1(2H)-carboxylate reagents1 + NH₄OAc, MeOH (Imine Formation) start->reagents1 intermediate Imine/Iminium Ion Intermediate reagents2 + NaBH₃CN (Selective Reduction) intermediate->reagents2 final tert-Butyl 3-amino-3,4-dihydroquinoline- 1(2H)-carboxylate reagents1->intermediate reagents2->final G cluster_0 Analytical Techniques NMR NMR Spectroscopy (¹H & ¹³C) Conclusion Structure & Purity Confirmed NMR->Conclusion IR IR Spectroscopy IR->Conclusion MS Mass Spectrometry MS->Conclusion Product Purified Product Product->NMR Structural Details Product->IR Functional Groups Product->MS Molecular Weight

Sources

Physical and chemical properties of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a key building block in modern medicinal chemistry. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development, offering insights into its synthesis, reactivity, and potential applications.

Introduction: The Strategic Importance of the Dihydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its rigid, three-dimensional structure provides a versatile framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The introduction of an amino group at the 3-position, combined with the strategic placement of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen of the dihydroquinoline ring system, yields this compound. This molecule is a valuable bifunctional intermediate, poised for diverse chemical modifications. The Boc group offers robust protection during synthetic manipulations and can be readily removed under acidic conditions, unmasking the secondary amine for further functionalization.[2] The primary amino group at the C3 position serves as a key handle for introducing pharmacophoric elements or for conjugation to other molecular entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for this specific molecule is not widely published, we can infer key characteristics based on its structure and data from commercial suppliers.

PropertyValueSource
CAS Number 885954-16-5[2][3]
Molecular Formula C14H20N2O2[2][3]
Molecular Weight 248.3 g/mol [2][3]
Physical State Likely a solid at room temperatureInferred from related compounds
Purity Typically available at ≥95% or ≥97%[3][4]
Solubility Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol.Inferred from structural similarity to other Boc-protected amines.
Melting Point Not explicitly reported.
Boiling Point Not explicitly reported.

Expert Insight: The presence of the Boc group generally increases the lipophilicity of the molecule, enhancing its solubility in common organic solvents used in synthesis. The amino and carbamate functionalities also allow for hydrogen bonding, which may influence its solid-state properties and solubility in protic solvents.

Synthesis and Handling

Synthetic Strategy: A Conceptual Pathway

The synthesis of this compound would logically proceed through a multi-step sequence, likely commencing with a substituted aniline or quinoline precursor. A plausible synthetic route is outlined below. This conceptual pathway is based on established methodologies for the synthesis of substituted tetrahydroquinolines.[5]

G cluster_0 Synthesis Workflow A Substituted Aniline/Quinoline B Introduction of Nitrogen at C3 A->B e.g., Nitration followed by reduction C Reduction of Heterocycle B->C Catalytic Hydrogenation D Boc Protection of Ring Nitrogen C->D Reaction with (Boc)2O E Final Product: This compound D->E Purification

Figure 1: Conceptual synthetic workflow for this compound.

Step-by-Step Conceptual Protocol:

  • Functionalization of the Quinoline Core: Starting with a suitable quinoline derivative, a nitro group could be introduced at the 3-position via electrophilic nitration.

  • Reduction to the Amine: The nitro group is then reduced to a primary amine. This transformation is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through chemical reduction with reagents like tin(II) chloride.

  • Reduction of the Heterocyclic Ring: The quinoline ring system can be selectively reduced to the 1,2,3,4-tetrahydroquinoline. This is typically accomplished via catalytic hydrogenation under controlled conditions.

  • Boc Protection: The final step involves the protection of the secondary amine within the tetrahydroquinoline ring with a tert-butoxycarbonyl group. This is generally achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine or sodium bicarbonate.

Trustworthiness of the Protocol: This proposed synthesis is based on well-established and frequently published organic chemistry transformations. Each step is a standard procedure in the synthesis of heterocyclic compounds and N-protected amines, ensuring a high probability of success.

Safety and Handling

As a prudent laboratory practice, this compound should be handled with care.

Hazard Identification:

  • Skin Irritation: May cause skin irritation upon contact.[4]

  • Eye Damage: Can cause serious eye damage.[4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[4]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and appropriate clothing to prevent skin exposure are essential.

Handling Procedures:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid generating dust.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

Chemical Properties and Reactivity

The chemical reactivity of this molecule is dictated by the interplay of its three key functional components: the Boc-protected secondary amine, the primary amino group, and the dihydroquinoline scaffold.

G cluster_0 Reactivity Profile A This compound Boc-Protected Amine Primary Amine Dihydroquinoline Core B Deprotection (Acid-Labile) A:f0->B Acidic conditions (e.g., TFA, HCl) C Acylation / Alkylation A:f1->C Electrophiles D Aromatic Substitution A:f2->D Electrophilic Aromatic Substitution

Figure 2: Key reactivity sites of this compound.

  • Boc Group Reactivity: The tert-butoxycarbonyl group is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent.[2] This orthogonality makes it an excellent protecting group in multi-step syntheses.

  • Primary Amine Reactivity: The primary amino group at the 3-position is a nucleophilic center and can readily undergo a variety of reactions, including acylation, alkylation, arylation, and condensation with aldehydes and ketones to form imines. This functionality is the primary point for diversification of the molecule.

  • Dihydroquinoline Core: The aromatic portion of the dihydroquinoline ring can undergo electrophilic aromatic substitution reactions, although the electron-donating character of the nitrogen atom, moderated by the electron-withdrawing Boc group, will influence the regioselectivity of such reactions.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dihydroquinoline ring, the aliphatic protons of the reduced ring, the protons of the tert-butyl group, and the protons of the amino group. The aromatic protons would likely appear in the range of δ 6.5-7.5 ppm. The protons on the saturated portion of the dihydroquinoline ring would be expected in the δ 2.5-4.0 ppm region. A large singlet corresponding to the nine equivalent protons of the tert-butyl group should be observed around δ 1.5 ppm. The protons of the primary amine would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display distinct signals for the aromatic carbons, the aliphatic carbons of the dihydroquinoline ring, the quaternary and methyl carbons of the Boc group, and the carbon bearing the amino group. The carbonyl carbon of the carbamate would be expected around δ 155 ppm. The quaternary carbon of the tert-butyl group would appear around δ 80 ppm, with the methyl carbons resonating around δ 28 ppm.

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]+• would be expected at m/z 248. A common fragmentation pattern for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[6] Therefore, prominent fragment ions at m/z 192 and m/z 148 would be anticipated.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by N-H stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹. A strong C=O stretching absorption for the carbamate group would be expected around 1680-1700 cm⁻¹. C-N stretching and aromatic C=C stretching vibrations would also be present in the fingerprint region.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly valuable building block in the synthesis of complex molecules with therapeutic potential.

A Versatile Scaffold for Bioactive Molecules

The 1,2,3,4-tetrahydroquinoline scaffold has been identified as a key component in compounds exhibiting a range of biological activities, including anticancer and anti-inflammatory properties.[1] The presence of the amino group at the 3-position allows for the introduction of diverse side chains, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

A Key Component in Proteolysis Targeting Chimeras (PROTACs)

A particularly exciting application of this molecule is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[7] The primary amino group of this compound serves as an ideal attachment point for a linker, which in turn is connected to a ligand for an E3 ligase. The dihydroquinoline portion of the molecule can be elaborated to bind to the protein of interest.

G cluster_0 PROTAC Application A This compound B Linker Attachment A->B via 3-amino group D Target Protein Ligand (from Dihydroquinoline core) A->D via elaboration of the core C E3 Ligase Ligand B->C E PROTAC Molecule B->E D->E

Figure 3: Role of this compound in PROTAC design.

The classification of this compound as a "Protein Degrader Building Block" by some suppliers underscores its significance in this cutting-edge area of drug discovery.[2][3]

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in medicinal chemistry. Its combination of a versatile dihydroquinoline scaffold, a reactive primary amine, and a robust Boc-protecting group makes it an invaluable tool for the synthesis of novel bioactive compounds. As research into targeted protein degradation and other advanced therapeutic modalities continues to expand, the utility of such well-designed building blocks will undoubtedly grow. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage its full potential in their drug discovery endeavors.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Hussain, F., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(6), 873-894.
  • Mild, G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24563-24569.
  • PubChem. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. [Link]

  • SGFChem. This compound. [Link]

  • Vaskevich, A. I., & Kletskii, M. E. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(12), 7307-7366.
  • Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

Sources

An In-depth Technical Guide to CAS 885954-16-5: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 885954-16-5, chemically known as tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate. While specific biological activity and a defined mechanism of action for this particular compound are not extensively documented in publicly available literature, its structural motif as a dihydroquinoline derivative places it within a class of compounds of significant interest in medicinal chemistry. This guide will focus on its chemical properties, its role as a valuable building block in synthetic chemistry, and the potential biological applications of the broader dihydroquinoline scaffold, supported by relevant research. A list of current suppliers is also provided to facilitate procurement for research purposes.

Core Chemical Properties

This compound is a heterocyclic compound featuring a dihydroquinoline core functionalized with a Boc-protected amine. This structure offers several key features for synthetic manipulation, making it a versatile intermediate in the synthesis of more complex molecules.

PropertyValueSource
CAS Number 885954-16-5[1]
Chemical Name This compound[1]
Molecular Formula C₁₄H₂₀N₂O₂[1][2]
Molecular Weight 248.32 g/mol [1][2]
Appearance Brown liquid or Low-Melting Solid[1]
Purity Typically ≥95% or ≥97%[1][2][3]
SMILES O=C(N1CC(N)CC2=C1C=CC=C2)OC(C)(C)C

The Dihydroquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

While direct biological data for CAS 885954-16-5 is sparse, the dihydroquinoline core is a well-recognized "privileged structure" in drug discovery. This means that this chemical framework is capable of binding to multiple biological targets with high affinity, leading to a diverse range of pharmacological activities.

Research into dihydroquinoline derivatives has revealed their potential in various therapeutic areas:

  • Anticancer Activity: Certain derivatives of the closely related isoquinolinone scaffold have demonstrated the ability to inhibit the growth of various cancer cell lines, including breast cancer, leukemia, and melanoma.[4] The substitution pattern on the heterocyclic ring system plays a crucial role in determining the potency and selectivity of these compounds.[4]

  • Anti-tubercular Agents: Dihydroquinoline carboxamide derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some of these compounds have shown promising minimum inhibitory concentration (MIC) values and favorable in-silico pharmacological properties, suggesting their potential as leads for new anti-tubercular drugs.[5]

The presence of the amino group and the protected quinoline nitrogen in CAS 885954-16-5 provides synthetic handles to explore these and other potential biological activities through the creation of diverse chemical libraries.

Synthetic Utility and Experimental Workflow

The primary application of this compound is as a synthetic intermediate or building block. The Boc-protecting group on the quinoline nitrogen allows for selective reactions at the free amino group, while the dihydroquinoline core provides a rigid scaffold for the spatial presentation of various functional groups.

A general workflow for utilizing this compound in a drug discovery program is outlined below:

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Biological Screening & Optimization start CAS 885954-16-5 (Starting Material) step1 Amine Functionalization (e.g., Acylation, Alkylation, Sulfonylation) start->step1 step2 Boc Deprotection (e.g., TFA, HCl) step1->step2 step3 Quinoline Nitrogen Functionalization (e.g., Arylation, Alkylation) step2->step3 library Diverse Dihydroquinoline Library step3->library screen High-Throughput Screening (Target-based or Phenotypic) library->screen Biological Evaluation hit_id Hit Identification screen->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Figure 1: General workflow for the utilization of CAS 885954-16-5 in a drug discovery program.
Exemplary Protocol: Amide Coupling

This protocol describes a general procedure for the acylation of the primary amine of this compound.

Materials:

  • This compound (CAS 885954-16-5)

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • Dissolve the carboxylic acid (1.1 equivalents) and the coupling agent (1.1 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 equivalent) and the organic base (2.0-3.0 equivalents) in the anhydrous solvent.

  • Add the pre-activated carboxylic acid solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Lipinski's Rule of Five and Druglikeness

A key consideration in early-stage drug discovery is the "druglikeness" of a compound, often assessed using guidelines such as Lipinski's Rule of Five.[6] This rule suggests that orally active drugs generally possess:

  • No more than 5 hydrogen bond donors

  • No more than 10 hydrogen bond acceptors

  • A molecular weight under 500 daltons

  • A calculated logP (cLogP) not greater than 5

While these are guidelines and not strict rules, they provide a useful framework for designing new chemical entities with a higher probability of oral bioavailability.[7] The core molecule, CAS 885954-16-5, conforms to these rules, making it an excellent starting point for the synthesis of druglike molecules. Medicinal chemists can then strategically add substituents to enhance potency and selectivity while maintaining these favorable physicochemical properties.

Suppliers

The following is a non-exhaustive list of suppliers for CAS 885954-16-5. It is recommended to contact the suppliers directly for current availability, pricing, and purity information.

  • AA Blocks

  • CymitQuimica

  • A2B Chem

  • Chemenu Inc.

  • ChemScene

  • BLDpharm

Conclusion

This compound (CAS 885954-16-5) is a commercially available chemical building block with significant potential for the synthesis of novel bioactive compounds. While its own biological profile is not well-defined, the dihydroquinoline scaffold it contains is a privileged structure in medicinal chemistry, with derivatives showing promise in areas such as oncology and infectious diseases. Its favorable physicochemical properties and versatile synthetic handles make it a valuable tool for researchers and drug development professionals seeking to create new and effective therapeutics.

References

  • MDPI. (2019). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

  • PubMed. (2007). Drug discovery beyond the 'rule-of-five'. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • YouTube. (2024). Lipinski's rules & drug discovery beyond the rule of five. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. Retrieved from [Link]

  • PubMed. (2018). Synthesis and biological evaluation of dihydroquinoline carboxamide derivatives as anti-tubercular agents. Retrieved from [Link]

Sources

Molecular structure and weight of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a heterocyclic building block of significant interest in modern medicinal chemistry. The document details its molecular structure, physicochemical properties, and established applications, with a particular focus on its role in the synthesis of targeted protein degraders. A proposed synthetic route and methods for analytical characterization are discussed, providing a framework for its practical application in a research and development setting.

Introduction and Strategic Importance

This compound (CAS No. 885954-16-5) is a synthetic organic compound featuring a tetrahydroquinoline core. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active molecules. The strategic placement of a primary amine at the 3-position, combined with the presence of a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen, makes this molecule a versatile and valuable intermediate for chemical library synthesis and lead optimization.

Its primary utility lies in providing a readily functionalizable handle—the amino group—for covalent attachment to other molecular fragments, while the Boc group allows for controlled manipulation of the secondary amine within the tetrahydroquinoline ring system. This dual functionality is particularly crucial in the construction of complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), where precise linkage of different moieties is essential for biological activity.

Molecular Structure and Physicochemical Properties

The molecular structure consists of a bicyclic system where a benzene ring is fused to a saturated six-membered nitrogen-containing ring (a tetrahydroquinoline). The key functional groups are the primary amine at the C3 position and the N-Boc group, which imparts increased solubility in organic solvents and stability during subsequent synthetic steps.

Diagram: Molecular Structure of the Target Compound

Caption: 2D structure of this compound.

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
IUPAC Name tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate[1]
Synonym 3-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl esterN/A
CAS Number 885954-16-5[1][2]
Molecular Formula C₁₄H₂₀N₂O₂[2]
Molecular Weight 248.32 g/mol [3]
Physical Form Yellow LiquidN/A
Purity ≥95% - 97% (Typical Commercial Grade)[2]
InChI Key MVZZYBHLXOUNIT-UHFFFAOYSA-NN/A

Proposed Synthetic Strategy and Rationale

While specific, peer-reviewed protocols for the synthesis of this exact isomer are not widely published, a chemically sound and logical approach can be proposed based on established methods for the functionalization of the tetrahydroquinoline scaffold.[3] A common strategy involves the introduction of a nitrogen-containing functional group at the 3-position, followed by its reduction.

A plausible multi-step synthesis would proceed as follows:

  • N-Protection: The synthesis begins with commercially available 1,2,3,4-tetrahydroquinoline. The secondary amine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

    • Causality: This step is critical to deactivate the nitrogen, preventing it from interfering with subsequent electrophilic aromatic substitution reactions and directing substitution to the aromatic ring.

  • Regioselective Nitration: The N-Boc-tetrahydroquinoline is subjected to nitration. Achieving regioselectivity at the 3-position is the key challenge, as positions 6 and 7 are more electronically activated. Specialized nitrating agents or directing group strategies may be required to favor the 3-position.

    • Causality: Nitration introduces a nitro group (-NO₂), which can be readily reduced to the desired primary amine in the final step.

  • Reduction of the Nitro Group: The intermediate, tert-butyl 3-nitro-3,4-dihydroquinoline-1(2H)-carboxylate, is reduced to the target amine.

    • Causality: Catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) is a clean and efficient method for this transformation.[4] Alternatively, chemical reduction using reagents like iron powder in acidic media can be employed.[4] These methods are well-established for converting aromatic nitro groups to anilines without affecting the Boc protecting group.

Diagram: Proposed Synthetic Workflow

Start 1,2,3,4-Tetrahydroquinoline Step1 N-Boc Protection (Boc2O, Base) Start->Step1 Intermediate1 tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate Step1->Intermediate1 Step2 Regioselective Nitration (HNO3/H2SO4 or alternative) Intermediate1->Step2 Intermediate2 tert-Butyl 3-nitro-3,4-dihydroquinoline- 1(2H)-carboxylate Step2->Intermediate2 Step3 Nitro Group Reduction (H2, Pd/C or Fe/HCl) Intermediate2->Step3 End Final Product: tert-Butyl 3-amino-3,4- dihydroquinoline-1(2H)-carboxylate Step3->End

Caption: High-level overview of a plausible synthetic route.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet at ~1.5 ppm), distinct multiplets for the aliphatic protons of the saturated ring, and signals in the aromatic region (~7.0–7.7 ppm) corresponding to the protons on the benzene ring.[5]

    • ¹³C NMR: The carbon spectrum will confirm the presence of all 14 carbon atoms. Key signals include the carbonyl carbon of the Boc group (~160-185 ppm), the quaternary and methyl carbons of the tert-butyl group, and the distinct signals for the aromatic and aliphatic carbons.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight. The expected exact mass for the molecular ion [M+H]⁺ would be approximately 249.1603.

  • Chromatography: Techniques such as Thin Layer Chromatography (TLC) should be used to monitor reaction progress, while High-Performance Liquid Chromatography (HPLC) is essential for determining the final purity of the compound.

Applications in Drug Discovery: A Key Building Block for PROTACs

The primary application of this compound is as a versatile building block in the synthesis of heterobifunctional molecules, most notably PROTACs.[7]

PROTACs are a revolutionary class of therapeutics designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate disease-causing proteins.[8] They consist of three components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[9]

The amino group on the tetrahydroquinoline scaffold serves as an ideal attachment point for the linker or for direct incorporation into the E3 ligase ligand portion of the PROTAC. The tetrahydroquinoline core itself can contribute to the overall binding affinity and optimal orientation of the final molecule, which is critical for inducing the formation of a productive ternary complex (POI-PROTAC-E3 Ligase).[10]

Diagram: Role in PROTAC Assembly

cluster_synthesis Synthetic Assembly BuildingBlock tert-Butyl 3-amino-3,4- dihydroquinoline-1(2H)-carboxylate E3Ligand E3 Ligase Ligand (e.g., for VHL or Cereblon) BuildingBlock->E3Ligand Forms part of or attaches to Linker Linker Moiety PROTAC Final PROTAC Molecule Linker->PROTAC Component 2 POILigand Protein of Interest (POI) Ligand POILigand->PROTAC Component 3 E3Ligand->PROTAC Component 1

Caption: Conceptual workflow showing the integration of the building block into a PROTAC.

Safety and Handling

Hazard Identification: Based on available data, this compound should be handled with care. It is classified as causing skin irritation and serious eye damage, and it may cause respiratory irritation.[2][11]

  • GHS Hazard Statements: H315, H318, H335.[2]

Recommended Precautions:

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Handling: Avoid direct contact with skin and eyes. Avoid inhalation of vapors or mists.

  • Storage: Store in a tightly sealed container in a dry, cool place.

References

  • Benchchem. tert-Butyl 3,4-dihydroquinoxaline-1(2H)-carboxylate.
  • Organic Chemistry Portal. Tetrahydroquinoline synthesis.
  • CymitQuimica. CAS: 885954-16-5.
  • Apollo Scientific. This compound.
  • Diva-portal.org. Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU.
  • MDPI. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
  • NIH. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
  • ChemRxiv. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia and.
  • Semantic Scholar. Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation.
  • PubChem. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.
  • PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
  • Google Patents. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
  • ACS Publications. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid | Organic Letters.
  • Matrix Scientific. This compound.
  • ACS Publications. Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones | The Journal of Organic Chemistry.
  • ResearchGate. (PDF) Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs).
  • Googleapis.com. SUBSTITUTED 1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES - European Patent Office - EP 1751111 B1.
  • PubMed Central. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020).
  • Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0011635).
  • Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • ChemScene. This compound hydrochloride.
  • Chemguide. interpreting C-13 NMR spectra.
  • Wikipedia. Reduction of nitro compounds.

Sources

The Multifaceted Biological Activities of Dihydroquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Dihydroquinoline Scaffold

The dihydroquinoline core, a bicyclic heterocyclic system, represents a privileged scaffold in medicinal chemistry. Its inherent structural features and synthetic tractability have led to the development of a vast array of derivatives exhibiting a broad spectrum of biological activities.[1][2][3][4] This technical guide provides an in-depth exploration of the significant therapeutic potential of dihydroquinoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes key mechanistic insights with validated experimental protocols to empower the rational design and evaluation of novel therapeutic agents. We will delve into the causality behind experimental choices and provide self-validating systems for robust and reproducible findings.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Dihydroquinoline derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.[5][6][7] These compounds have been shown to induce apoptosis, disrupt cell cycle progression, inhibit angiogenesis, and modulate key signaling pathways implicated in tumor growth and metastasis.[7][8]

A. Mechanisms of Anticancer Action

A significant body of research indicates that dihydroquinoline derivatives exert their anticancer effects by targeting fundamental cellular processes.

  • Induction of Apoptosis: Several 2-aminodihydroquinoline analogs have been shown to induce apoptosis in cancer cells.[8] Flow cytometry analyses revealed that these compounds can arrest cells at the G2/M checkpoint during active cell cycling and trigger apoptosis when cell growth is restricted.[8]

  • Cell Cycle Arrest: The ability to halt the cell cycle is a key mechanism for many anticancer drugs. Certain dihydroquinoline derivatives have demonstrated the capacity to arrest cancer cells at specific checkpoints, thereby preventing their proliferation.[8]

  • Inhibition of Key Enzymes: Molecular docking studies have suggested that some dihydroquinoline derivatives can bind with high affinity to enzymes crucial for cancer cell survival and proliferation, such as human aldehyde dehydrogenase 1A1 (ALDH1A1).[5][6]

B. Experimental Evaluation of Anticancer Activity

A tiered approach, progressing from broad in vitro screening to more focused mechanistic studies, is recommended for evaluating the anticancer potential of novel dihydroquinoline derivatives.[9]

The initial step involves assessing the cytotoxic effects of the compounds on a panel of human cancer cell lines.[9][10]

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HeLa, HepG2) in 96-well plates at an appropriate density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with a range of concentrations of the dihydroquinoline derivatives and a standard anticancer drug (e.g., 5-FU) for a specified duration (e.g., 24, 48, or 72 hours).[11] Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[11]

Table 1: Example Cytotoxicity Data for Dihydroquinoline Derivatives against MCF-7 Cells

CompoundIC50 (µM)[11]
3b 7.016
3c 7.05
5-FU (Control) >50

Flow cytometry is a powerful technique to investigate whether the observed cytotoxicity is due to apoptosis and/or cell cycle arrest.[8]

Protocol 2: Flow Cytometry for Apoptosis and Cell Cycle Analysis

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the dihydroquinoline derivatives at their IC50 concentrations for a defined period.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.

  • Staining:

    • For Apoptosis: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • For Cell Cycle: Stain the cells with PI to quantify the DNA content and determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Experimental Workflow for Anticancer Activity Assessment

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies A Synthesized Dihydroquinoline Derivatives B MTT Assay on Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) A->B C Determine IC50 Values B->C D Flow Cytometry: Apoptosis Assay (Annexin V/PI) C->D E Flow Cytometry: Cell Cycle Analysis (PI Staining) C->E F Identify Lead Compounds D->F E->F

Caption: A tiered workflow for evaluating the anticancer potential of dihydroquinoline derivatives.

II. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[12] Dihydroquinoline derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[12][13][14]

A. Mechanisms of Antimicrobial Action

The antimicrobial effects of dihydroquinoline derivatives are often attributed to their ability to disrupt essential cellular processes in microorganisms.

  • Inhibition of DNA Topoisomerases: The quinolone class of antibiotics, which share a structural resemblance to dihydroquinolines, are known to target bacterial DNA topoisomerases, leading to the inhibition of DNA replication and repair.[14]

  • Disruption of Cell Wall Integrity: The quinoline derivative HT61 has been shown to be effective against Staphylococcus aureus biofilms and is associated with the increased expression of cell wall stress and division proteins.[15]

  • Inhibition of Key Enzymes: Some derivatives have been designed as inhibitors of peptide deformylase (PDF), an essential bacterial enzyme, demonstrating a targeted approach to antibacterial therapy.[16]

B. Experimental Evaluation of Antimicrobial Activity

Standardized methods are crucial for determining the antimicrobial susceptibility of pathogens to new compounds.

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18]

Protocol 3: Broth Microdilution Assay

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the dihydroquinoline derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).[18]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) corresponding to a specific cell density.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[18][19]

Table 2: Example MIC Data for a Dihydroquinoline Derivative

MicroorganismMIC (µg/mL)
S. aureus 2[14]
E. coli >64
C. albicans 62.5[14]

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[20]

Protocol 4: Agar Disk Diffusion Assay

Step-by-Step Methodology:

  • Agar Plate Inoculation: Uniformly spread a standardized inoculum of the test microorganism onto the surface of an agar plate.

  • Disk Application: Impregnate sterile paper disks with a known concentration of the dihydroquinoline derivative and place them on the inoculated agar surface.

  • Incubation: Incubate the plates under suitable conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the zone around the disk where microbial growth is inhibited. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[20]

Workflow for Antimicrobial Susceptibility Testing

G cluster_0 Primary Screening cluster_1 Quantitative Analysis A Dihydroquinoline Derivatives B Agar Disk Diffusion Assay A->B C Measure Zone of Inhibition B->C D Broth Microdilution Assay C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: A standard workflow for assessing the antimicrobial activity of dihydroquinoline derivatives.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to various diseases, including arthritis, cardiovascular disorders, and neurodegenerative conditions.[21] Dihydroquinoline derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions.[22][23]

A. Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often linked to their ability to modulate key inflammatory pathways and mediators.

  • Inhibition of Pro-inflammatory Enzymes: Dihydroquinolines can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the synthesis of prostaglandins and leukotrienes, respectively – potent mediators of inflammation.[21][24]

  • Membrane Stabilization: By stabilizing lysosomal membranes, these derivatives can prevent the release of pro-inflammatory enzymes and mediators from activated neutrophils.[21][24]

  • Inhibition of Protein Denaturation: As protein denaturation is a hallmark of inflammation, the ability of certain dihydroquinoline derivatives to inhibit this process is a key indicator of their anti-inflammatory potential.[24][25]

B. Experimental Evaluation of Anti-inflammatory Activity

A panel of in vitro assays can be employed for the initial screening of the anti-inflammatory properties of dihydroquinoline derivatives.[21][24]

This assay assesses the ability of a compound to prevent the heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.[25]

Protocol 5: Albumin Denaturation Inhibition Assay

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the dihydroquinoline derivative at various concentrations and a solution of BSA or egg albumin.

  • Heat-Induced Denaturation: Incubate the reaction mixtures at a high temperature (e.g., 72°C) for a specific time to induce protein denaturation.

  • Turbidity Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically. A decrease in turbidity in the presence of the compound indicates inhibition of denaturation.

  • Calculation: Calculate the percentage of inhibition of protein denaturation compared to a control without the compound.

This assay evaluates the ability of a compound to protect red blood cell membranes from hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes.[25]

Protocol 6: HRBC Membrane Stabilization Assay

Step-by-Step Methodology:

  • HRBC Suspension Preparation: Prepare a suspension of human red blood cells in an isotonic buffer.

  • Treatment: Incubate the HRBC suspension with various concentrations of the dihydroquinoline derivative and a standard anti-inflammatory drug (e.g., diclofenac sodium).

  • Hypotonic Lysis Induction: Induce lysis by adding a hypotonic solution.

  • Hemoglobin Measurement: Centrifuge the mixtures and measure the absorbance of the supernatant at 560 nm to quantify the amount of hemoglobin released.

  • Calculation: Calculate the percentage of membrane stabilization provided by the compound.[25]

Signaling Pathway for COX and LOX Inhibition

G A Arachidonic Acid B Cyclooxygenase (COX) A->B C Lipoxygenase (LOX) A->C D Prostaglandins B->D E Leukotrienes C->E F Inflammation D->F E->F G Dihydroquinoline Derivatives G->B Inhibition G->C Inhibition

Caption: Dihydroquinoline derivatives can inhibit COX and LOX enzymes, blocking the production of pro-inflammatory mediators.

IV. Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Dihydroquinoline derivatives have shown promise as neuroprotective agents, primarily due to their antioxidant and anti-inflammatory properties.[26][27][28][29]

A. Mechanisms of Neuroprotective Action

The neuroprotective effects of these compounds are multifaceted and involve the modulation of several pathological processes.

  • Antioxidant Activity: Dihydroquinolines can scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[26][27][28][30] Their antioxidant activity is related to their ability to donate hydrogen atoms or single electrons.[29]

  • Anti-inflammatory Effects: By inhibiting inflammatory pathways in the brain, these compounds can reduce neuroinflammation, which plays a crucial role in the progression of neurodegeneration.[26][27][30]

  • Inhibition of Apoptosis: Certain dihydroquinoline derivatives have been shown to decrease caspase activity and DNA fragmentation in neuronal cells, thereby inhibiting apoptotic cell death.[26][27]

  • Enzyme Inhibition: Molecular docking studies suggest that some derivatives may act as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant targets in Alzheimer's and Parkinson's disease, respectively.[29]

B. Experimental Evaluation of Neuroprotective Activity

A combination of in vitro and in vivo models is essential for a comprehensive evaluation of the neuroprotective potential of dihydroquinoline derivatives.[31][32][33][34][35]

Neuronal cell cultures provide a valuable tool for initial screening and mechanistic studies.[31][34]

Protocol 7: H2O2-Induced Oxidative Stress in SH-SY5Y Cells

Step-by-Step Methodology:

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells.

  • Pre-treatment: Pre-treat the cells with various concentrations of the dihydroquinoline derivatives for a specified time.

  • Oxidative Stress Induction: Expose the cells to hydrogen peroxide (H2O2) to induce oxidative stress and cell death.

  • Cell Viability Assessment: Assess cell viability using the MTT assay. An increase in cell viability in the pre-treated groups compared to the H2O2-only group indicates a neuroprotective effect.

  • Biochemical Assays: Measure markers of oxidative stress, such as reactive oxygen species (ROS) levels and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase).[31][35]

Animal models are crucial for evaluating the efficacy of potential neuroprotective agents in a more complex biological system.

Protocol 8: Rat Model of Cerebral Ischemia/Reperfusion

Step-by-Step Methodology:

  • Induction of Ischemia: Induce cerebral ischemia in rats by occluding the common carotid arteries for a specific duration.[26][30]

  • Compound Administration: Administer the dihydroquinoline derivative to the animals before or after the ischemic insult.

  • Reperfusion: Restore blood flow by removing the occlusions.

  • Neurological and Histopathological Assessment: Evaluate neurological deficits and assess the extent of brain damage through histological analysis.[26][27][30]

  • Biochemical Analysis: Analyze brain tissue for markers of oxidative stress, inflammation, and apoptosis.[26][27][30]

Neuroprotective Mechanisms of Dihydroquinoline Derivatives

G A Oxidative Stress D Neuronal Damage A->D B Neuroinflammation B->D C Apoptosis C->D E Dihydroquinoline Derivatives E->A Inhibition E->B Inhibition E->C Inhibition

Caption: Dihydroquinoline derivatives exert neuroprotection by counteracting oxidative stress, neuroinflammation, and apoptosis.

V. Conclusion and Future Directions

The diverse biological activities of dihydroquinoline derivatives underscore their significant potential in drug discovery. The insights and protocols presented in this guide provide a robust framework for the systematic evaluation of novel compounds based on this versatile scaffold. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific biological targets. Furthermore, advanced in vivo studies and preclinical development of the most promising candidates are warranted to translate the therapeutic potential of dihydroquinoline derivatives into clinical applications.

VI. References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). [No Publication Source Provided]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). MDPI. Retrieved from [Link]

  • Methodological approach to evaluating the neuroprotective effects of potential drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). PubMed. Retrieved from [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). NIH. Retrieved from [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Preprints.org. Retrieved from [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. Retrieved from [Link]

  • Basic protocol to assess preclinical anticancer activity. It can be... (n.d.). ResearchGate. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. Retrieved from [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). [No Publication Source Provided]

  • Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. (2021). PubMed. Retrieved from [Link]

  • Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. (2021). [No Publication Source Provided]

  • Protective effect of the antioxidant 6-ethoxy-2,2-pentamethylen-1,2-dihydroquinoline (S 33113) in models of cerebral neurodegeneration. (n.d.). PubMed. Retrieved from [Link]

  • Natural 3,4-Dihydro-2(1H)-quinolinones – part III: biological activities. (n.d.). Semantic Scholar. Retrieved from [Link]

  • (PDF) Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. (2020). ResearchGate. Retrieved from [Link]

  • A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH. Retrieved from [Link]

  • Synthesis and Anticancer Activity of Aminodihydroquinoline Analogs: Identification of Novel Proapoptotic Agents. (2013). PubMed. Retrieved from [Link]

  • Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. (2020). PubMed. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). [No Publication Source Provided]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (2023). ACS Publications. Retrieved from [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (n.d.). PMC - NIH. Retrieved from [Link]

  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH. Retrieved from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). [No Publication Source Provided]

  • Antimicrobial Susceptibility Test Kits. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. Retrieved from [Link]

  • INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. (n.d.). International Journal of Drug Development & Research. Retrieved from [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion. (2022). Ben-Gurion University Research Portal. Retrieved from [Link]

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • (PDF) Synthesis of Dihydroquinolines in the Twenty‐First Century. (2023). ResearchGate. Retrieved from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Biological activities of quinoline derivatives. (2009). PubMed. Retrieved from [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2025). [No Publication Source Provided]

  • Review on recent development of quinoline for anticancer activities. (n.d.). [No Publication Source Provided]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (n.d.). MDPI. Retrieved from [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PubMed. Retrieved from [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). [No Publication Source Provided]

  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020). PubMed. Retrieved from [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed. Retrieved from [Link]

Sources

Whitepaper: The Strategic Role of the Tert-Butoxycarbonyl (Boc) Protecting Group in Modern Dihydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dihydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis, however, often requires nuanced control over the reactivity of aniline precursors to prevent undesired side reactions and guide cyclization pathways. This technical guide provides an in-depth analysis of the tert-butoxycarbonyl (Boc) group as a pivotal tool in dihydroquinoline synthesis. We will explore the mechanistic underpinnings of its application, from modulating the electronic properties of the aniline nitrogen to enabling regioselective functionalization and controlling reduction pathways. This paper synthesizes field-proven insights with established chemical principles, offering researchers and drug development professionals a comprehensive resource on the strategic deployment of the Boc protecting group to achieve higher yields, purity, and synthetic versatility.

Introduction: The Dihydroquinoline Moiety and the Imperative of Amine Protection

Dihydroquinolines, particularly 1,2- and 1,4-dihydroquinolines, are heterocyclic motifs of significant interest in drug discovery.[1][2] They are versatile synthons for bioactive molecules, natural products, and pharmaceuticals.[1] However, the synthesis of these structures is challenging. Many classical methods, such as the Skraup or Doebner-Miller reactions, often require harsh conditions and can lead to a mixture of products.[3][4]

A central challenge in many dihydroquinoline syntheses is managing the reactivity of the aniline nitrogen. Amines are potent nucleophiles and bases, a reactivity that can lead to unwanted side reactions, such as over-alkylation, oxidation, or polymerization, thereby reducing the efficiency of the desired transformation.[5][6] To overcome this, synthetic chemists employ protecting groups to temporarily mask the amine's reactivity.[5][7] Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its unique combination of stability, mild application, and facile, orthogonal removal.[8][9] Its application has significantly improved the selectivity and yield of reactions involving complex molecules, making it an indispensable tool in modern drug development.[7]

This guide will dissect the multifaceted role of the Boc group in key synthetic strategies leading to dihydroquinolines, illustrating why its use is not merely a matter of convenience but a strategic necessity for achieving complex molecular architectures.

The Tert-Butoxycarbonyl (Boc) Group: A Profile

The Boc group is one of the most common amine protecting groups used in organic synthesis.[10][11] Its popularity stems from a favorable set of properties:

  • Ease of Introduction: It is typically introduced under mild conditions using di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base or even in aqueous or solvent-free systems.[10][12][13]

  • Robust Stability: The Boc group is stable across a wide spectrum of reaction conditions, including exposure to most nucleophiles, bases, and reductive environments.[8][13]

  • Orthogonal Deprotection: Its key vulnerability is to acid, allowing for its selective removal without disturbing other acid-sensitive or base-labile protecting groups.[8] This deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or HCl.[5][12] The mechanism proceeds via the formation of a stable tert-butyl cation.[5][10]

The logical flow of a synthetic sequence involving Boc protection follows a clear, strategic path.

G cluster_0 Aniline Aniline Precursor Boc_Aniline N-Boc Protected Aniline Aniline->Boc_Aniline Protection (Boc₂O) Intermediate Functionalized Intermediate Boc_Aniline->Intermediate Regioselective Functionalization DHQ N-Boc Dihydroquinoline Intermediate->DHQ Cyclization/ Annulation Final_DHQ Final Dihydroquinoline DHQ->Final_DHQ Deprotection (Acid)

Caption: General workflow for dihydroquinoline synthesis using a Boc protection strategy.

Core Mechanistic Roles of the Boc Group in Dihydroquinoline Synthesis

The Boc group exerts its influence through several key mechanisms, each of which provides a distinct advantage to the synthetic chemist.

Attenuation of Nitrogen Nucleophilicity and Basicity

The primary role of the Boc group is to moderate the reactivity of the aniline nitrogen. The carbonyl group of the carbamate acts as an electron-withdrawing group, delocalizing the nitrogen's lone pair of electrons through resonance. This has two critical consequences:

  • Reduced Nucleophilicity: The nitrogen becomes a much weaker nucleophile, preventing it from participating in undesired side reactions. In multi-step syntheses, this ensures that other electrophilic centers in the molecule can be targeted without interference from the amine.[7][9]

  • Reduced Basicity: The Boc-protected aniline is significantly less basic, which can be crucial in reactions employing base-sensitive reagents or intermediates.

Caption: Electronic effect of the Boc group, delocalizing the nitrogen lone pair and reducing nucleophilicity.

This modulation is fundamental in syntheses like the Friedländer annulation, where an o-aminoaryl ketone or aldehyde reacts with a compound containing an α-methylene group.[14][15] By protecting the amine, the initial condensation can be controlled more effectively, preventing self-condensation or other side reactions, especially when using sensitive substrates.

Directing Group for Regioselective Reactions

While reducing reactivity, the Boc group can paradoxically be used to facilitate specific transformations. Its bulky nature and ability to coordinate with organometallic reagents make it an effective directing group for ortho-functionalization of the aniline ring. This strategy, known as Directed ortho-Metalation (DoM), allows for the introduction of substituents specifically at the C2 position, which can then be elaborated into the second ring of the dihydroquinoline system. This provides a powerful method for building highly substituted and complex quinoline cores that would be difficult to access otherwise.

Controlling Reduction Pathways: Preventing Over-reduction

Dihydroquinolines can be synthesized via the partial hydrogenation of the corresponding quinoline. However, this transformation is notoriously difficult to control, as the dihydroquinoline intermediate is often more reactive than the starting quinoline, leading to over-reduction to the 1,2,3,4-tetrahydroquinoline (THQ).[1][16]

Protecting the quinoline nitrogen as an N-Boc carbamate alters the electronic properties of the heterocyclic ring system. This modification can deactivate the pyridine ring towards further reduction, allowing the reaction to be stopped selectively at the dihydroquinoline stage. Subsequent deprotection under acidic conditions yields the desired 1,2-dihydroquinoline. While various catalysts and conditions have been developed for the selective hydrogenation of quinolines,[17] the N-protection/deprotection strategy remains a reliable method for ensuring chemoselectivity.

Key Methodologies and Experimental Protocols

The true value of the Boc group is demonstrated in its practical application. Below are standardized protocols for its introduction and removal, alongside a representative synthesis where it plays a crucial role.

Protocol 1: N-Boc Protection of an Aniline Derivative

This protocol describes a general and highly efficient method for the N-tert-butoxycarbonylation of anilines.

Reagents & Equipment:

  • Aniline derivative (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic to 1.2 eq)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Dissolve the aniline derivative in THF in a round-bottom flask under a nitrogen atmosphere.

  • Add the base (e.g., triethylamine, 1.2 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature. For less reactive anilines, the addition of catalytic DMAP and gentle heating (40 °C) may be required.[12]

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure N-Boc protected aniline.

Mechanism of Boc Protection: The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of Boc anhydride.[10] The resulting tetrahedral intermediate collapses, expelling a tert-butyl carbonate anion, which then deprotonates the ammonium salt to yield the product, tert-butanol, and CO₂.[18]

G Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc-O-Boc Product R-NH-Boc Intermediate->Product Elimination of t-BuO-CO₂⁻ Byproducts t-BuOH + CO₂

Caption: Simplified mechanism of N-Boc protection using Boc anhydride.

Protocol 2: Acid-Catalyzed N-Boc Deprotection

This protocol outlines the standard procedure for removing the Boc group to liberate the free amine.

Reagents & Equipment:

  • N-Boc protected dihydroquinoline (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM) (as co-solvent)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the N-Boc protected compound in DCM in a round-bottom flask.

  • Add an excess of the acid (e.g., 5-10 equivalents of TFA or a solution of 4M HCl in dioxane) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC. The evolution of CO₂ gas is often observed.[5]

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • Re-dissolve the residue in an organic solvent and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine. Further purification may be necessary.

Mechanism of Boc Deprotection: The deprotection is initiated by the protonation of the carbamate's carbonyl oxygen.[5] This facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[10]

G Boc_Amine R-NH-Boc Protonated Protonated Intermediate Boc_Amine->Protonated Protonation H_plus H⁺ (Acid) Carbamic_Acid R-NH-COOH Protonated->Carbamic_Acid Cleavage tBu_cation (CH₃)₃C⁺ Final_Amine R-NH₂ Carbamic_Acid->Final_Amine Decarboxylation CO2 CO₂

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Data Summary: Comparative Analysis

The choice of reaction conditions for Boc protection can significantly impact yield and reaction time. The following table summarizes typical conditions for the protection of anilines, which are known to be less nucleophilic than aliphatic amines.

Entry Base Solvent Temperature (°C) Typical Time (h) Yield (%) Reference
1Triethylamine (TEA)THF406-1285-95[12]
2DMAP (cat.)AcetonitrileRoom Temp4-8>90[12]
3NaOHWater/THF0 to RT2-6>90[12]
4None (Catalyst-free)WaterRoom Temp1-590-98[13]
5Iodine (cat.)Solvent-freeRoom Temp0.5-292-98[13]

Conclusion and Future Outlook

The tert-butoxycarbonyl (Boc) protecting group is far more than a simple placeholder in the synthesis of dihydroquinolines. It is a strategic tool that allows chemists to precisely control reactivity, direct synthetic pathways, and ultimately access complex molecular targets with greater efficiency and purity.[7][9] By attenuating the nucleophilicity of the aniline nitrogen, guiding regioselective functionalization, and preventing over-reduction, the Boc group has proven its indispensability. As the demand for novel dihydroquinoline-based therapeutics continues to grow, the foundational strategies enabled by the Boc group will undoubtedly remain a cornerstone of innovation in medicinal chemistry and process development.

References

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from commonorganicchemistry.com. [Link]

  • Moore, H. W., et al. (1995). Versatile Synthesis of Dihydroquinolines and Quinoline Quinones Using Cyclobutenediones. Construction of the Pyridoacridine Ring System. The Journal of Organic Chemistry. [Link]

  • Shunxiang. (2025, December 25). The Critical Role of BOC Protecting Groups in Drug Synthesis. news. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from chemistrysteps.com. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from en.wikipedia.org. [Link]

  • Wang, C., et al. (2020). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. Nature Communications. [Link]

  • Hopkins. (n.d.). The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis. Retrieved from hopkinschem.com. [Link]

  • Pearson Study Prep. (2015, February 23). Protection of Aniline Derivatives [Video]. YouTube. [Link]

  • S. F. V. C. O. M. C. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. ACS Omega. [Link]

  • Nanjing Tengxiang Import & Export Co. Ltd. (2025, December 29). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [Link]

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds [Table]. Retrieved from ResearchGate. [Link]

  • Kempe, R., et al. (2025, August 5). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. [Link]

  • Kuwano, R., et al. (n.d.). Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines. Chemical Communications. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Wu, A.-X., et al. (2017). Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2023, October 26). Synthesis of Dihydroquinolines in the Twenty‐First Century. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from fishersci.se. [Link]

  • Wu, A.-X., et al. (2017). Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. The Journal of Organic Chemistry. [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from mdpi.com. [Link]

  • RSC Publishing. (n.d.). Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (n.d.). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. Retrieved from mdpi.com. [Link]

  • RSC Publishing. (n.d.). Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. New Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from organic-chemistry.org. [Link]

  • ResearchGate. (2025, August 6). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • NIH. (2025, June 18). Tandem Synthesis of Tetrahydropyrroloquinazolines and Related Polyannular Scaffolds. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from en.wikipedia.org. [Link]

  • NIH. (2021, April 6). New insights about electronic mechanism of electrocyclic reactions: theoretical study about stereoselectivity in cyclobutenes. [Link]

  • ResearchGate. (2017, March 15). Steric effects in cyclization reactions. [Link]

  • Liu, Y., et al. (n.d.). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols. Retrieved from organic-chemistry.org. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of friedlander annulation approach for the diversity oriented of functionalized quinolines. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from organic-chemistry.org. [Link]

  • ResearchGate. (2025, August 6). Synthesis of 1,2-Dihydroquinolines and Quinolines via Tandem Hydroamination-Hydroarylation. [Link]

  • MDPI. (n.d.). Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. Retrieved from mdpi.com. [Link]

  • The University of Melbourne. (n.d.). Steric effects in cyclization reactions. Retrieved from findanexpert.unimelb.edu.au. [Link]

  • GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

Sources

Spectroscopic Analysis of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Despite a thorough and extensive search of scientific literature and chemical databases, specific, experimentally-derived spectroscopic data (NMR, IR, MS) for tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate (CAS Number: 885954-16-5) is not publicly available at this time. This unfortunately precludes the creation of the requested in-depth technical guide, as the foundational data required for a detailed analysis and interpretation is absent from the public domain.

While basic properties such as the molecular formula (C₁₄H₂₀N₂O₂) and molecular weight (248.32 g/mol ) are known, the detailed spectral characterization that is crucial for researchers, scientists, and drug development professionals remains unpublished or inaccessible.[1]

This guide will, therefore, pivot to providing a foundational understanding of the expected spectroscopic characteristics of this molecule based on the analysis of its structural components. It will also outline the detailed methodologies and rationale behind the acquisition of such data, serving as a blueprint for researchers who may synthesize or acquire this compound in the future.

Molecular Structure and its Spectroscopic Implications

To understand the anticipated spectroscopic data, a clear understanding of the molecule's structure is paramount. This compound is a chiral molecule possessing a 1,2,3,4-tetrahydroquinoline core. Key structural features that will dictate its spectral signature include:

  • Aromatic Ring: The benzene ring of the quinoline system will exhibit characteristic signals in both ¹H and ¹³C NMR, as well as specific absorption bands in IR spectroscopy.

  • Saturated Heterocycle: The dihydropyridine part of the quinoline core contains methylene (CH₂) and a methine (CH) group, each with distinct chemical environments.

  • Amine Group: The primary amine (-NH₂) at the C3 position is a key functional group that will show characteristic protons in ¹H NMR and vibrational modes in IR spectroscopy.

  • Tert-Butyl Carbamate (Boc) Group: This bulky protecting group has a very strong singlet signal in ¹H NMR due to the nine equivalent protons of the three methyl groups. The carbonyl group of the carbamate will have a strong, characteristic absorption in the IR spectrum.

Below is a diagram illustrating the molecular structure and the logical connections between its functional groups and the expected spectroscopic outputs.

Figure 1: Structural Features and Corresponding Spectroscopic Signatures Structure This compound Aromatic Aromatic Ring (C₆H₄) Structure->Aromatic Heterocycle Saturated Heterocycle (C₄H₆N) Structure->Heterocycle Amine Primary Amine (-NH₂) Structure->Amine Boc Boc Group (-C(O)OC(CH₃)₃) Structure->Boc MS Mass Spectrometry Structure->MS Molecular Ion Peak (m/z 248) Fragmentation Pattern NMR NMR Spectroscopy (¹H, ¹³C) Aromatic->NMR Aromatic protons (δ 6.5-8.0 ppm) Aromatic carbons (δ 110-150 ppm) IR IR Spectroscopy Aromatic->IR C=C stretches (~1450-1600 cm⁻¹) C-H stretches (>3000 cm⁻¹) Heterocycle->NMR Aliphatic protons (δ 2.0-4.0 ppm) Aliphatic carbons (δ 20-60 ppm) Amine->NMR NH₂ protons (broad, variable δ) Amine->IR N-H stretches (two bands, ~3300-3500 cm⁻¹) N-H bend (~1600 cm⁻¹) Boc->NMR tert-butyl singlet (δ ~1.5 ppm) Carbonyl carbon (δ ~155 ppm) Quaternary carbon (δ ~80 ppm) Boc->IR C=O stretch (~1680-1700 cm⁻¹)

Caption: Molecular structure breakdown and expected spectroscopic correlations.

Hypothetical Spectroscopic Data and Interpretation

While actual data is unavailable, we can predict the likely spectroscopic features based on known chemical shift and absorption frequency ranges for similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

2.1.1. Experimental Protocol: ¹H and ¹³C NMR Acquisition

A standard and reliable protocol for acquiring high-quality NMR data for this compound would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be useful for better resolution of exchangeable protons like those of the amine group.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex spin systems in the aliphatic and aromatic regions.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • The spectral width should encompass the expected chemical shift range (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

    • A spectral width of 0-200 ppm is appropriate.

  • 2D NMR Experiments (for structural confirmation):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the saturated heterocyclic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is essential for confirming the connectivity of the entire molecule.

2.1.2. Predicted ¹H NMR Spectral Data

The following table summarizes the expected chemical shifts and multiplicities for the protons of this compound.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
Aromatic Protons6.8 - 7.5Multiplets4HProtons on the benzene ring will appear in the characteristic aromatic region. The exact shifts and coupling patterns will depend on the electronic effects of the fused heterocyclic ring.
C2-H₂3.5 - 4.0Multiplet2HThese protons are adjacent to the nitrogen of the carbamate and will be deshielded.
C3-H3.0 - 3.5Multiplet1HThe methine proton at the chiral center, adjacent to the amine group.
C4-H₂2.5 - 3.0Multiplet2HThe methylene protons adjacent to the aromatic ring.
NH₂1.5 - 3.0Broad Singlet2HThe chemical shift of amine protons is highly dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange.
tert-Butyl Protons~1.5Singlet9HThe nine equivalent protons of the tert-butyl group will give a strong, sharp singlet.

2.1.3. Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Carbamate C=O~154The carbonyl carbon of the Boc group is significantly deshielded.
Aromatic Carbons115 - 145Six distinct signals are expected for the aromatic carbons.
Quaternary Carbon (Boc)~80The quaternary carbon of the tert-butyl group.
C2~45Carbon adjacent to the carbamate nitrogen.
C3~50Carbon bearing the amino group.
C4~30Aliphatic methylene carbon.
tert-Butyl Carbons~28The three equivalent methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

2.2.1. Experimental Protocol: IR Spectrum Acquisition

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most straightforward and requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A spectrum is typically collected over the range of 4000-400 cm⁻¹. Background correction is essential for obtaining a clean spectrum.

2.2.2. Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Intensity Functional Group
3450 - 3300N-H StretchMedium (two bands)Primary Amine
3100 - 3000Aromatic C-H StretchMediumAromatic Ring
2980 - 2850Aliphatic C-H StretchStrongAliphatic portions and Boc group
1700 - 1680C=O StretchStrongCarbamate (Boc group)
~1600N-H BendMediumPrimary Amine
1600 - 1450C=C StretchMedium-StrongAromatic Ring
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

2.3.1. Experimental Protocol: Mass Spectrum Acquisition

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it is likely to produce a prominent molecular ion peak.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The expected molecular ion will be [M+H]⁺.

2.3.2. Predicted Mass Spectrum Data

  • Molecular Ion Peak ([M+H]⁺): m/z = 249.16 (calculated for C₁₄H₂₁N₂O₂⁺)

  • Key Fragmentation Pathways:

    • Loss of the tert-butyl group (-57 Da) to give a fragment at m/z = 191.

    • Loss of isobutylene (-56 Da) from the Boc group to give a carbamic acid intermediate.

    • Loss of the entire Boc group (-100 Da) to give the deprotected amine at m/z = 148.

The fragmentation can be visualized as follows:

Figure 2: Predicted ESI-MS Fragmentation Pathway M [M+H]⁺ m/z = 249 F1 [M+H - C₄H₉]⁺ m/z = 191 M->F1 - C₄H₉ (57 Da) F2 [M+H - C₄H₈]⁺ M->F2 - C₄H₈ (56 Da) F3 [M+H - Boc]⁺ m/z = 148 F2->F3 - CO₂ (44 Da)

Caption: A simplified representation of potential fragmentation in ESI-MS.

Conclusion and Future Outlook

While a definitive, data-driven guide on the spectroscopy of this compound cannot be provided at present due to the lack of publicly available experimental data, this document serves as a robust theoretical framework. The predicted spectral data, grounded in the fundamental principles of NMR, IR, and MS, along with the detailed experimental protocols, offer valuable guidance for any researcher working with this compound.

It is our hope that this guide will not only aid in the future characterization of this molecule but also underscore the importance of data sharing within the scientific community to accelerate research and development.

References

Due to the absence of specific literature for the target compound, a formal reference list cannot be generated.

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 3-Amino-3,4-Dihydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-amino-3,4-dihydroquinoline core is a significant heterocyclic scaffold that has garnered increasing attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties confer upon it the ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 3-amino-3,4-dihydroquinoline compounds. We will explore the seminal synthetic strategies, from classical methods to modern catalytic asymmetric approaches, providing detailed experimental protocols and mechanistic insights. Furthermore, this guide will delve into the medicinal chemistry applications of this scaffold, examining structure-activity relationships and highlighting its potential in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important class of compounds.

Introduction: The Significance of the 3-Amino-3,4-Dihydroquinoline Moiety

The quinoline and its partially saturated derivatives, such as the dihydroquinolines, represent a cornerstone of heterocyclic chemistry, with a rich history of application in medicinal chemistry.[1] The introduction of an amino group at the 3-position of the 3,4-dihydroquinoline ring system creates a chiral center and introduces a key functional group for further derivatization and interaction with biological macromolecules. This unique combination of a bicyclic aromatic system, a stereogenic center, and a versatile amino group has established the 3-amino-3,4-dihydroquinoline scaffold as a "privileged" structure in drug discovery.

Derivatives of this core have demonstrated a wide array of biological activities, including potential as anticancer, antibacterial, and neuroprotective agents. The constrained conformational flexibility of the dihydroquinoline ring, coupled with the ability of the amino group to act as a hydrogen bond donor and acceptor, allows for precise and high-affinity binding to enzyme active sites and receptors.

This guide will provide a holistic view of the journey of 3-amino-3,4-dihydroquinoline compounds, from their initial synthetic explorations to their current status as promising candidates in modern drug development pipelines.

Historical Perspective: Unraveling the Synthetic Origins

While the broader quinoline scaffold has been a subject of intense study for over a century, the specific history of the 3-amino-3,4-dihydroquinoline core is more recent and intertwined with the development of advanced synthetic methodologies. Early synthetic efforts in quinoline chemistry often focused on the construction of the fully aromatized system or on substitution patterns at other positions.

The emergence of the 3-amino-3,4-dihydroquinoline scaffold as a distinct synthetic target can be traced to the growing interest in creating complex, three-dimensional molecules for biological screening. The development of methods for the stereoselective synthesis of this chiral scaffold has been a particularly important driver of research in this area. While a singular "discovery" of the first 3-amino-3,4-dihydroquinoline is not prominently documented, its appearance in the chemical literature has grown in parallel with the advancement of catalytic and asymmetric synthesis techniques in the late 20th and early 21st centuries.

Foundational Synthetic Strategies: From Classical to Contemporary

The synthesis of the 3-amino-3,4-dihydroquinoline core can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

Domino and Tandem Reactions: An Efficient Approach

Domino reactions, also known as tandem or cascade reactions, have emerged as a powerful strategy for the efficient construction of complex molecular architectures from simple starting materials in a single operation.[2] This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity.

One of the key domino strategies for the synthesis of dihydroquinoline scaffolds involves a sequence of reactions such as reduction or oxidation followed by cyclization, or SNAr-terminated sequences.[2] For example, a domino Michael-SNAr approach has been successfully employed for the preparation of N-alkyl-2,3-dihydro-4(1H)-quinolinones, which can serve as precursors to amino-substituted derivatives.[3]

Experimental Protocol: Domino Michael-SNAr Synthesis of a Dihydroquinolinone Precursor [3]

  • Step 1: Synthesis of the 1-Aryl-2-propen-1-one Intermediate: The requisite precursor incorporating both a Michael acceptor and an SNAr acceptor is synthesized in two steps from commercially available starting materials.

  • Step 2: Domino Reaction: To a solution of the 1-aryl-2-propen-1-one derivative in a suitable solvent (e.g., DMF), a primary amine is added. The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Step 3: Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-alkyl-2,3-dihydro-4(1H)-quinolinone.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF facilitates both the Michael addition and the subsequent intramolecular SNAr reaction. The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.

Diagram of Domino Michael-SNAr Reaction Workflow

G cluster_start Starting Materials cluster_process Reaction Steps cluster_product Product SM1 1-Aryl-2-propen-1-one Step1 Michael Addition SM1->Step1 SM2 Primary Amine SM2->Step1 Step2 Intramolecular SNAr Step1->Step2 Intermediate Product N-Alkyl-2,3-dihydro-4(1H)-quinolinone Step2->Product

Caption: Workflow for the domino Michael-SNAr synthesis.

Catalytic Asymmetric Synthesis: Accessing Enantiopure Compounds

The presence of a stereocenter at the C3 position makes the catalytic asymmetric synthesis of 3-amino-3,4-dihydroquinolines a highly valuable endeavor. Chiral organocatalysts and metal complexes have been employed to achieve high levels of enantioselectivity.

A notable approach involves the organocatalytic asymmetric [4+2]-cyclization of 2-amino-β-nitrostyrenes with azlactones, facilitated by a bifunctional squaramide-based organocatalyst.[4] This method allows for the construction of chiral 3,4-dihydroquinolin-2-ones with a tetrasubstituted carbon stereocenter.

Experimental Protocol: Asymmetric Organocatalytic [4+2]-Cyclization [4]

  • Step 1: Catalyst and Reagent Preparation: The bifunctional squaramide organocatalyst is either commercially available or synthesized according to literature procedures. The 2-amino-β-nitrostyrene and azlactone starting materials are prepared or procured.

  • Step 2: Asymmetric Cyclization: To a solution of the 2-amino-β-nitrostyrene and the organocatalyst in a suitable solvent (e.g., CHCl₃) at a low temperature (e.g., -60 °C), the azlactone is added. The reaction is stirred at this temperature until completion (monitored by TLC).

  • Step 3: Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the enantioenriched 3,4-dihydroquinolin-2-one. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.

Causality Behind Experimental Choices: The low reaction temperature is crucial for achieving high stereoselectivity by minimizing thermal racemization and favoring the transition state leading to the desired enantiomer. The bifunctional nature of the squaramide catalyst allows for the simultaneous activation of both the nucleophile and the electrophile through hydrogen bonding interactions.

Diagram of Asymmetric Organocatalytic Cyclization

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product R1 2-Amino-β-nitrostyrene Prod Chiral 3,4-Dihydroquinolin-2-one R1->Prod R2 Azlactone R2->Prod Cat Bifunctional Squaramide Cat->Prod [4+2] Cyclization (High ee, dr)

Caption: Asymmetric synthesis via organocatalytic cyclization.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The 3-amino-3,4-dihydroquinoline scaffold has been incorporated into a variety of molecules with therapeutic potential. The substitution pattern on both the aromatic ring and the amino group can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties.

For instance, derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have been synthesized and evaluated for their carbonic anhydrase inhibitory activity.[3] Peptide conjugates of these compounds have shown inhibition against human carbonic anhydrase II (hCA II).[3]

Table 1: Carbonic Anhydrase II Inhibition by 7-Amino-3,4-dihydroquinolin-2(1H)-one Derivatives

CompoundR GrouphCA II Inhibition (µM)
2 -Gly-OMe65.7
3 -Ala-OMe48.2
6 -Phe-OMe15.7
10 -Gly-Gly-OMe>100
13 -Ala-Phe-OMe22.5
15 -Phe-Ala-OMe35.1

Data adapted from reference[3].

The data in Table 1 suggests that the nature of the peptide substituent at the 7-amino position significantly influences the inhibitory activity against hCA II. Aromatic amino acid residues, such as phenylalanine, appear to be favorable for activity.

Future Perspectives and Conclusion

The 3-amino-3,4-dihydroquinoline scaffold continues to be a fertile ground for synthetic innovation and drug discovery. Future research in this area is likely to focus on the development of novel, highly efficient, and stereoselective synthetic methods. The exploration of new catalytic systems, including biocatalysis, could provide access to a wider range of structurally diverse derivatives.

From a medicinal chemistry perspective, the application of computational methods, such as in silico screening and molecular docking, will likely accelerate the identification of novel biological targets for this class of compounds. The continued investigation of the structure-activity relationships of 3-amino-3,4-dihydroquinoline derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • A method has been developed for synthesizing enantioenriched 3,4‐dihydroquinoline‐2‐one derivatives. This approach utilizes an asymmetric [4+2]‐cyclization process, combining 2‐amino‐β‐nitrostyrenes with azlactones, and is facilitated by a bifunctional squaramide‐based organocatalyst. ([Link])

  • A set of new dihydroquinoline embelin derivatives was obtained from the reaction of the natural benzoquinone embelin (1) with anilines and aromatic aldehydes in the presence of AgOTf. ([Link])

  • Traditionally, isoquinoline has been synthesized from some conventional methods such as Bischer-Napieralski, Pictet-Spengler and Pomeranz-Fritsch. ([Link])

  • Tf2O promotes a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles via a tandem annulation. ([Link])

  • A method for preparing an intermediate 3-amino-4-picoline (I) of the anti-AIDS drug nevirapine. ()
  • Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. ([Link])

  • A review of the recent literature is given focusing on synthetic approaches to 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4(1H)-quinolinones and 4(1H)-quinolinones using domino reactions. ([Link])

  • The synthesis of 1,4‐dihydroquinolines can be accomplished from a wide variety of starting materials, with emphasis on the construction of the nucleus using quinolones. ([Link])

  • The transfer hydrogenation (TH) of quinoline derivatives to tetrahydroquinoline derivatives has emerged as a safe and robust protocol using various hydrogen surrogates. ([Link])

  • Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. ([Link])

  • A series of new enantiomerically pure 3-amino-3,4-dihydro-2H-1-benzopyrans (3-aminochromans) has been synthesized. ([Link])

  • Approaches to the synthesis of isocoumarins and 3,4-dihydroisocoumarins containing natural or synthetic amino-acid fragments are reviewed. ([Link])

  • The product 6a can undergo tautomerization to result in the 3,4-DHQ. ([Link])

  • A concise and straightforward preparation for N-alkyl-2,3-dihydro-4(1H)-quinolinones has been pioneered by Bunce and co-workers using a domino Michael-SNAr approach. ([Link])

  • Various synthetic pathways have been developed to prepare pyrroloquinoxalines because it is crucial in drug discovery. ([Link])

  • Recently, in 2023, a palladium-catalyzed dehydrogenative aromatization was implemented for the synthesis of 4-aminoquinolines 66 from 2,3-dihydroquinolin-4(1H)-one 65 with amines. ([Link])

  • A bifunctional squaramide catalyzed enantioselective formal [2 + 4] annulation reaction with 3-nitro-3,4-dihydrocoumarins and ortho-quinone methide has been developed. ([Link])

Sources

Methodological & Application

Synthesis of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, research-grade protocol for the synthesis of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step sequence commencing with the catalytic hydrogenation of 3-aminoquinoline to afford the 1,2,3,4-tetrahydroquinolin-3-amine intermediate, followed by the chemoselective N-Boc protection of the tetrahydroquinoline ring's secondary amine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and practical guidance for successful synthesis and characterization.

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif found in a wide array of biologically active compounds and natural products. The introduction of an amino group at the 3-position provides a key functional handle for further molecular elaboration, making 3-amino-1,2,3,4-tetrahydroquinoline derivatives highly sought-after intermediates in the synthesis of novel therapeutic agents. The protection of the tetrahydroquinoline nitrogen with a tert-butyloxycarbonyl (Boc) group enhances the compound's stability and solubility in organic solvents, facilitating its use in subsequent synthetic transformations. This protocol details a reliable method for the preparation of this compound, a versatile intermediate for the development of new chemical entities.

Overall Synthetic Scheme

The synthesis of the target compound is achieved through a two-step process as illustrated below:

Synthesis_Workflow Start 3-Aminoquinoline Intermediate 1,2,3,4-Tetrahydroquinolin-3-amine Start->Intermediate Step 1: Catalytic Hydrogenation (H2, Pd/C, Ethanol) FinalProduct This compound Intermediate->FinalProduct Step 2: Boc Protection (Boc)2O, Et3N, DCM

The Versatile Building Block: Tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] Its rigid, three-dimensional structure provides a valuable framework for the development of novel therapeutics targeting a range of diseases.[1][2] Within this class of compounds, tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate emerges as a particularly versatile building block for drug discovery and organic synthesis. The presence of a Boc-protected nitrogen at the 1-position and a primary amino group at the 3-position offers orthogonal reactivity, allowing for selective functionalization at either site. This application note provides a detailed guide to the synthesis and application of this valuable intermediate, complete with experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Molecular Structure and Properties:

PropertyValue
IUPAC Name This compound
CAS Number 885954-16-5
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
Appearance White to off-white solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, MeOH)

Synthesis of this compound: A Practical Approach

A proposed synthetic pathway is illustrated below:

Synthesis_Workflow A 3-Aminoquinoline B 1,2,3,4-Tetrahydroquinolin-3-amine A->B Reduction (e.g., NaBH4, H2/Pd-C) C This compound B->C Boc Protection (Boc)2O, Base

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 1,2,3,4-Tetrahydroquinolin-3-amine

This protocol is adapted from general procedures for the reduction of quinolines.

Materials:

  • 3-Aminoquinoline

  • Sodium borohydride (NaBH₄) or Palladium on carbon (10% Pd-C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (if using Pd-C)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure (using NaBH₄):

  • Dissolve 3-aminoquinoline (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (4.0-5.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2,3,4-tetrahydroquinolin-3-amine.

Protocol 2: Boc Protection of 1,2,3,4-Tetrahydroquinolin-3-amine

This is a standard procedure for the N-Boc protection of amines.

Materials:

  • 1,2,3,4-Tetrahydroquinolin-3-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Dissolve 1,2,3,4-tetrahydroquinolin-3-amine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The dual reactivity of this compound makes it a highly valuable building block for the synthesis of diverse molecular architectures. The primary amino group at the 3-position can readily undergo a variety of transformations, including N-acylation, N-alkylation, and transition metal-catalyzed cross-coupling reactions.

N-Acylation: Formation of Amide Bonds

The formation of an amide bond at the 3-amino position is a straightforward and high-yielding transformation, crucial for introducing a wide range of functional groups and building more complex molecules.

N_Acylation_Workflow cluster_0 Reactants A tert-Butyl 3-amino-3,4-dihydro- quinoline-1(2H)-carboxylate C N-Acylated Product A->C Coupling Conditions (Base, Coupling agent if needed) B Acylating Agent (e.g., Acyl chloride, Carboxylic acid) B->C Coupling Conditions (Base, Coupling agent if needed)

Caption: General workflow for the N-acylation of the title compound.

Protocol 3: General Procedure for N-Acylation with an Acyl Chloride

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C.

  • Slowly add the acyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction with water, 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography or recrystallization.

Causality in Experimental Choices: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction without competing with the amino group of the substrate. The reaction is performed at 0 °C initially to control the exothermic reaction between the amine and the highly reactive acyl chloride.

N-Alkylation: Introducing Alkyl Substituents

N-alkylation of the 3-amino group provides access to secondary and tertiary amines, further expanding the molecular diversity that can be achieved from this building block. Reductive amination is a common and efficient method for this transformation.

Protocol 4: General Procedure for Reductive Amination

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in dichloromethane, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography.

Expertise & Experience: Sodium triacetoxyborohydride is often preferred over other reducing agents like sodium borohydride for reductive aminations as it is milder and more selective for the reduction of the intermediate iminium ion over the starting aldehyde or ketone.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This reaction allows for the coupling of the 3-amino group with aryl or heteroaryl halides, providing access to a wide range of N-aryl tetrahydroquinoline derivatives.

Buchwald_Hartwig_Workflow cluster_0 Reactants A tert-Butyl 3-amino-3,4-dihydro- quinoline-1(2H)-carboxylate C N-Aryl Product A->C Pd Catalyst, Ligand, Base, Solvent, Heat B Aryl/Heteroaryl Halide B->C Pd Catalyst, Ligand, Base, Solvent, Heat

Sources

The Strategic Application of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern medicinal chemistry, the quinoline scaffold has emerged as a "privileged structure," forming the backbone of numerous therapeutic agents due to its versatile biological activities.[1][2] Its rigid bicyclic system provides a defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. Within the critical field of oncology and immunology, kinase inhibitors have revolutionized treatment paradigms, and the dihydroquinoline moiety is a key pharmacophore in the design of novel, selective inhibitors.[3][4] This application note provides a detailed technical guide on the utilization of a key building block, tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate, in the synthesis of potent kinase inhibitors, with a particular focus on Bruton's Tyrosine Kinase (BTK) inhibitors.

Kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders.[5] BTK, a non-receptor tyrosine kinase, is a crucial component of the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[6] The development of small molecule inhibitors that can selectively target BTK has led to significant advances in the treatment of these conditions.[2]

The chiral 3-amino-3,4-dihydroquinoline scaffold offers several advantages in the design of kinase inhibitors. The amino group provides a key attachment point for coupling with various heterocyclic cores, such as pyrimidines, which are known to interact with the hinge region of the kinase ATP-binding site. The dihydroquinoline ring system itself can be further functionalized to optimize pharmacokinetic and pharmacodynamic properties. The tert-butoxycarbonyl (Boc) protecting group on the quinoline nitrogen enhances the solubility and stability of the intermediate, facilitating its use in multi-step synthetic sequences.

Core Synthesis Strategy: Coupling of the Dihydroquinoline Moiety with a Pyrazolopyrimidine Core

A common and effective strategy for the synthesis of BTK inhibitors involves the coupling of a chiral amine with a functionalized pyrazolo[3,4-d]pyrimidine core. This core structure is a well-established hinge-binding motif in many kinase inhibitors. The following sections detail a representative protocol for the synthesis of a potent BTK inhibitor utilizing this compound.

Visualizing the Synthetic Pathway

G A tert-Butyl 3-amino-3,4- dihydroquinoline-1(2H)-carboxylate C Boc-protected Dihydroquinoline- Pyrazolopyrimidine Intermediate A->C Coupling Reaction (e.g., Buchwald-Hartwig) B 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine B->C E Boc-protected Final Product C->E Suzuki Coupling D Suzuki Coupling Partner (e.g., 4-phenoxyphenylboronic acid) D->E G Final Kinase Inhibitor E->G Boc Deprotection F Deprotection (TFA or HCl)

Caption: General synthetic workflow for a dihydroquinoline-based kinase inhibitor.

Detailed Experimental Protocols

The following protocols are based on established synthetic methodologies for kinase inhibitors and are provided as a guide for researchers. Optimization of reaction conditions may be necessary for specific analogues.

Protocol 1: Synthesis of tert-Butyl (R)-3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate

This initial step involves the coupling of the chiral dihydroquinoline amine with the iodinated pyrazolopyrimidine core. A nucleophilic aromatic substitution or a palladium-catalyzed Buchwald-Hartwig amination are common approaches.

Rationale: The iodo-substituted pyrazolopyrimidine is a versatile intermediate. The iodine atom can be subsequently used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further diversity and target specific interactions within the kinase active site. The Boc group protects the dihydroquinoline nitrogen, preventing side reactions.

Materials:

  • (R)-tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate

  • 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

Procedure:

  • To a dry reaction vessel, add 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), (R)-tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate (1.1 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane to the mixture.

  • Add Palladium(II) acetate (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to afford the desired product.

Expected Outcome: A white to off-white solid.

Protocol 2: Suzuki Coupling for Aryl Group Installation

This step introduces a key aryl moiety, which often occupies a hydrophobic pocket in the kinase active site, enhancing potency and selectivity.

Rationale: The Suzuki-Miyaura cross-coupling is a robust and widely used method for forming carbon-carbon bonds. In the context of BTK inhibitors like Ibrutinib, a phenoxyphenyl group at this position has been shown to be crucial for high-affinity binding.

Materials:

  • tert-Butyl (R)-3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate

  • (4-Phenoxyphenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • To a reaction vessel, add the product from Protocol 1 (1.0 eq), (4-phenoxyphenyl)boronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the 1,4-dioxane/water mixture.

  • Add Pd(dppf)Cl₂ (0.1 eq) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Boc-protected final product.

Expected Outcome: A pale yellow solid.

Protocol 3: Boc Deprotection to Yield the Final Kinase Inhibitor

The final step is the removal of the Boc protecting group to liberate the free amine on the dihydroquinoline ring, which can be important for solubility and interaction with the solvent-exposed region of the kinase.

Rationale: Acid-labile Boc protecting groups are easily removed under mild conditions, often with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

Materials:

  • Boc-protected final product from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected final product in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or by preparative HPLC to yield the final kinase inhibitor as its TFA salt.

Expected Outcome: A solid, which can be further purified to meet analytical standards.

Data Presentation and Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

StepCompound NameExpected Yield (%)Purity (LC-MS)
1tert-Butyl (R)-3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate60-75>95%
2tert-Butyl (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate70-85>95%
3(R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one85-95>98%

Note: The final compound in the table is an example of a potential final product after deprotection and subsequent acylation, a common final step in the synthesis of covalent kinase inhibitors.

Biological Evaluation: BTK Inhibition Assay

The inhibitory activity of the final compound against BTK should be determined using a biochemical assay.

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate by the kinase.

Brief Protocol:

  • The synthesized inhibitor is serially diluted in DMSO.

  • Recombinant human BTK enzyme is incubated with the inhibitor at various concentrations.

  • A biotinylated peptide substrate and ATP are added to initiate the kinase reaction.

  • The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) are added.

  • Phosphorylation of the substrate brings the europium and APC in close proximity, allowing for FRET.

  • The TR-FRET signal is measured, and IC₅₀ values are calculated from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

The dihydroquinoline scaffold allows for systematic exploration of the structure-activity relationship.

SAR cluster_0 Dihydroquinoline Core cluster_1 Chiral Center at C3 cluster_2 Pyrazolopyrimidine Hinge Binder cluster_3 Aryl Group A Substituents on the aromatic ring can modulate physicochemical properties (solubility, metabolism). B Stereochemistry is often critical for optimal binding and selectivity. C Modifications to this core can alter hinge-binding interactions and selectivity. D Occupies a hydrophobic pocket; substituents here can fine-tune potency and selectivity.

Caption: Key regions for SAR exploration in dihydroquinoline-based kinase inhibitors.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols and strategies outlined in this application note provide a solid foundation for researchers to develop potent and selective inhibitors targeting kinases such as BTK. The inherent modularity of the synthetic route allows for the generation of focused libraries to explore the SAR and to optimize lead compounds with improved efficacy and safety profiles. Future work in this area will likely focus on the development of inhibitors with improved selectivity profiles to minimize off-target effects, as well as the exploration of this scaffold for the inhibition of other clinically relevant kinases.

References

  • Janssen Pharmaceutica NV. (2020). Processes and intermediates for preparing a btk inhibitor. WO2020234381A1.
  • Feldberg, L., et al. (2014). Inhibitors of bruton's tyrosine kinase. WO2014082598A1.
  • Aerie Pharmaceuticals Inc. (2017). Process for the preparation of kinase inhibitors and intermediates thereof. US9643927B1.
  • El-Gazzar, A. R. B. A., et al. (2013). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Molecules, 18(4), 4353-4364. [Link]

  • Movassaghi, M., & Chen, B. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018-2023. [Link]

  • MSN Laboratories Private Limited. (2016). Process for the preparation of ibrutinib. WO2016132383A1.
  • Allmpus Laboratories Pvt. Ltd. (n.d.). Ibrutinib Impurity 1, N-Boc-Ibrutinib. Allmpus. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(15), 1420-1436. [Link]

  • Merck Sharp & Dohme Corp. (2022). Synthesis of btk inhibitor and intermediates thereof. WO2022251404A1.
  • Pharmacyclics LLC. (2018). Tyrosine kinase inhibitors. US20180305350A1.
  • Abdel-Wahab, B. F., et al. (2012). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. European Journal of Medicinal Chemistry, 54, 358-380. [Link]

  • Serra, S., et al. (2012). Inhibitors of bruton's tyrosine kinase. WO2012020008A1.
  • Janssen Pharmaceutica NV. (2022). Methods and intermediates for preparing BTK inhibitors. CN113906011B.
  • Pharmaffiliates. (n.d.). Ibrutinib-impurities. Pharmaffiliates. [Link]

  • Pharmacyclics, Inc. (2011). Inhibitors of bruton's tyrosine kinase. US8008309B2.
  • Sierra Therapeutics, Inc. (2023). Methods for synthesis of chk1 inhibitors. US20230150994A1.
  • Avila, C., et al. (2012). Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity. WO2012170976A2.
  • Curia Global, Inc. (2019). Selected Publications and Patents from 2005–2019. Curia. [Link]

  • Abdelhafeez, A. A., et al. (2020). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products, 83(2), 435-445. [Link]

  • Al-Ostoot, F. H., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules, 28(24), 8031. [Link]

Sources

Application Note: Analytical Strategies for the Purification and Chiral Integrity Assessment of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

< < < < < <

Introduction

Tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug development.[1][2] Its structural motif is a key building block in the synthesis of various biologically active molecules. The stereochemistry at the C3 position is critical, as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[3][4] Therefore, robust analytical methods are imperative to not only purify the compound but also to accurately determine its enantiomeric purity. This application note provides a comprehensive guide to the analytical techniques and detailed protocols for the purification and chiral analysis of this important intermediate.

The primary challenge in the analysis of this compound lies in its chiral nature and the presence of a basic amino group and an acid-labile tert-butoxycarbonyl (Boc) protecting group.[5][6] The analytical strategy must, therefore, be carefully designed to achieve high-resolution separation of enantiomers while maintaining the integrity of the molecule. This guide will focus on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) as the principal techniques for both purification and analysis.[7][8][9]

PART 1: Purification Methodologies

The initial purification of crude this compound from a reaction mixture typically aims to remove residual starting materials, reagents, and byproducts. Flash chromatography is a common first-pass technique for this purpose.[10] However, for achieving high purity, particularly for applications in drug development, preparative chromatography is essential.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a powerful technique for isolating pure compounds from complex mixtures.[10] For N-Boc protected amines, reversed-phase chromatography is a viable option, provided that the mobile phase conditions are carefully controlled to prevent the cleavage of the Boc group.[5][10]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 stationary phase is chosen for its broad applicability in reversed-phase chromatography, offering good retention for moderately polar compounds like the target molecule.

  • Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for reversed-phase HPLC. A shallow gradient is employed to ensure good separation of closely eluting impurities.

  • Acid Modifier: Trifluoroacetic acid (TFA) is a common additive in reversed-phase HPLC to improve peak shape and resolution, especially for basic compounds. However, due to the acid-labile nature of the Boc group, a low concentration (≤ 0.1%) is critical.[5] Prolonged exposure to even low concentrations of TFA can lead to deprotection, so fractions should be neutralized promptly after collection if the Boc group needs to be retained for subsequent synthetic steps.[5]

Experimental Protocol: Preparative HPLC Purification

Parameter Condition
Instrument Preparative HPLC system with UV detector
Column C18, 10 µm, 50 x 250 mm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 20-60% B over 30 minutes
Flow Rate 80 mL/min
Detection 254 nm
Sample Preparation Dissolve crude product in a minimal amount of DMSO or mobile phase A.
Post-Collection Immediately neutralize collected fractions containing the product with a mild base (e.g., saturated sodium bicarbonate solution) if the Boc group is to be preserved.

PART 2: Chiral Separation and Enantiomeric Purity Determination

The accurate determination of enantiomeric excess (%ee) is a critical quality control parameter.[3][11] Both chiral HPLC and chiral SFC are powerful techniques for this purpose, with SFC often offering advantages in terms of speed and reduced solvent consumption.[12]

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Direct chiral HPLC, using a chiral stationary phase (CSP), is the most common approach for separating enantiomers.[4][7] The selection of the appropriate CSP is crucial and often requires screening of several different column chemistries.[13][14]

Causality Behind Experimental Choices:

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and have demonstrated broad applicability for the separation of a wide range of chiral compounds, including amines.[15][16] Coated polysaccharide phases are often screened first due to their robustness and wide range of compatible mobile phases.

  • Mobile Phase: For normal-phase chiral HPLC, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used.[7]

  • Additives: For basic compounds like the target amine, the addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), is often necessary to improve peak shape and prevent tailing by competing with the analyte for active sites on the stationary phase.[7][12]

Experimental Protocol: Chiral HPLC Analysis

Parameter Condition
Instrument Analytical HPLC system with UV detector
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 5 µm, 4.6 x 250 mm
Mobile Phase Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase at a concentration of approximately 1 mg/mL.
Supercritical Fluid Chromatography (SFC)

SFC has emerged as a preferred technique for chiral separations in the pharmaceutical industry due to its speed, efficiency, and greener profile.[15][17][18] It utilizes supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher throughput.[19]

Causality Behind Experimental Choices:

  • Mobile Phase: Supercritical CO2 is the main component, with a polar organic solvent (modifier), typically methanol or ethanol, added to increase the mobile phase polarity and elute the analytes.[20]

  • Additives: Similar to normal-phase HPLC, additives are often required for the successful elution and separation of basic compounds. A combination of an acidic and a basic additive can be beneficial for improving peak shape and enantioselectivity.[12]

  • Back Pressure and Temperature: These parameters are crucial in SFC as they control the density and solvating power of the supercritical fluid mobile phase.[19]

Experimental Protocol: Chiral SFC Analysis

Parameter Condition
Instrument Analytical SFC system with UV detector and back-pressure regulator
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 5 µm, 4.6 x 250 mm
Mobile Phase CO2 / Methanol with 0.2% Diethylamine (gradient of 5-40% Methanol over 5 minutes)
Flow Rate 3.0 mL/min
Outlet Pressure 150 bar
Column Temperature 40 °C
Detection 254 nm
Injection Volume 5 µL
Sample Preparation Dissolve sample in methanol at a concentration of approximately 1 mg/mL.

PART 3: Method Validation and System Suitability

For use in a regulated environment, any analytical method must be validated to ensure it is fit for its intended purpose.[11][21]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by resolving the two enantiomers from each other and from any impurities.[16]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.[21]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.[22]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[16]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is particularly important for quantifying the undesired enantiomer as an impurity.[21]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

System Suitability:

System suitability tests are an integral part of the analytical procedure and are used to verify that the chromatographic system is adequate for the intended analysis.[11]

Typical System Suitability Criteria:

Parameter Acceptance Criteria
Resolution (Rs) ≥ 1.5 between the two enantiomer peaks
Tailing Factor (T) ≤ 2.0 for each enantiomer peak
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0% for six replicate injections

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the purification and analysis of this compound.

Purification_and_Analysis_Workflow cluster_purification PART 1: Purification cluster_analysis PART 2: Chiral Analysis Crude Product Crude Product Preparative HPLC Preparative HPLC Crude Product->Preparative HPLC Initial Cleanup Pure Racemic Product Pure Racemic Product Preparative HPLC->Pure Racemic Product Isolation Pure Racemic Product_ref Pure Racemic Product Chiral Method Screening Chiral HPLC/SFC Screening Pure Racemic Product_ref->Chiral Method Screening Sample Injection Optimized Chiral Method Validated Analytical Method Chiral Method Screening->Optimized Chiral Method Method Development Enantiomeric Purity Report Enantiomeric Purity Report Optimized Chiral Method->Enantiomeric Purity Report QC Analysis

Caption: Workflow for Purification and Chiral Analysis.

Conclusion

The successful purification and analytical control of this compound require a multi-faceted approach. Preparative HPLC provides an effective means for obtaining high-purity material, while chiral HPLC and SFC offer robust and reliable methods for the critical determination of enantiomeric excess. The specific choice between chiral HPLC and SFC will depend on available instrumentation, desired throughput, and green chemistry considerations. Method validation is a non-negotiable step to ensure the generation of accurate and reproducible data, which is paramount in the development of pharmaceutical agents.

References

  • Wrezel, P., Chion, I., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(10), 1034-1044.
  • Lesellier, E. (2013). How Good is SFC for Polar Analytes? Chromatography Today. [Link]

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Naegele, E., & Soelter, S. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent Technologies, Inc.[Link]

  • Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. In Wikipedia. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Waters. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters. [Link]

  • Ahuja, S. (Ed.). (2011). Chiral methods. In Comprehensive Analytical Chemistry (Vol. 58, pp. 193-219). Elsevier. [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S.[Link]

  • Shimadzu Scientific Instruments. (n.d.). Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. Shimadzu Scientific Instruments. [Link]

  • Wikipedia. (n.d.). Chiral analysis. In Wikipedia. [Link]

  • Regalado, E. L. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]

  • Scribd. (n.d.). Chiral Drug Separation. Scribd. [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]

  • Wiley Analytical Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science. [Link]

  • Rahman, M. M., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 75-82. [Link]

  • G, S., & Kumar, Y. R. (2014). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing. [Link]

  • Kumar, A. P., et al. (2014). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 6(5), 333-339. [Link]

  • MDPI. (2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. [Link]

  • Phenomenex. (n.d.). Simplified Chiral HPLC/SFC Column Screening Strategies. Phenomenex. [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). Boc Protected Compounds. Hebei Boze Chemical Co., Ltd.[Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. [Link]

  • MDPI. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. [Link]

  • Liu, Y. S., et al. (2003). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 68(1), 295-297. [Link]

  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Open Access LMU. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • National Center for Biotechnology Information. (n.d.). Multidimensional Separation of Chiral Amino Acid Mixtures in a Multilayered Three Dimensional Hybrid Microfluidic/Nanofluidic Device. PubMed Central. [Link]

  • Semantic Scholar. (1986). Novel Chiral Stationary Phases for the Resolution of the Enantiomers of Amino Acids by Ligand Exchange Chromatography. Semantic Scholar. [Link]

  • University of Ferrara. (2023). Journal of Pharmaceutical and Biomedical Analysis. sfera - Unife. [Link]

  • PubMed. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. PubMed. [Link]

  • Google Patents. (n.d.). EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
  • PubChem. (n.d.). tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. PubChem. [Link]

  • National Center for Biotechnology Information. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. PubMed Central. [Link]

  • Organic Syntheses. (n.d.). tert-BUTYLAMINE. Organic Syntheses. [Link]

Sources

Application Notes and Protocols for the Functionalization of the Dihydroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2-dihydroquinoline core is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials. The ability to precisely introduce a diverse array of functional groups onto this heterocyclic system is paramount for modulating its physicochemical properties, biological activity, and therapeutic potential. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established and contemporary methods for the functionalization of the dihydroquinoline scaffold. We delve into the strategic considerations behind various synthetic approaches, offering detailed, step-by-step protocols for key transformations. The causality behind experimental choices is explained, and each protocol is presented as a self-validating system with in-text citations to authoritative sources.

Strategic Considerations for Dihydroquinoline Functionalization

The dihydroquinoline scaffold presents several reactive sites amenable to functionalization. The choice of method is dictated by the desired position of the new functional group and its chemical nature. The primary sites for modification are the nitrogen atom (N1), the electron-rich aromatic ring (positions C5-C8), and the enamine-like double bond (C2, C3, and C4).

Key Functionalization Strategies:

  • N-Functionalization: The secondary amine at the N1 position is a nucleophilic and basic center, readily undergoing alkylation, arylation, acylation, and sulfonylation. This is often the most straightforward modification.

  • C-H Functionalization: Direct C-H functionalization has emerged as a powerful, atom-economical strategy for introducing carbon-carbon and carbon-heteroatom bonds, particularly at the C4 and C5 positions.

  • Electrophilic Aromatic Substitution: The benzene ring of the dihydroquinoline scaffold can undergo classical electrophilic aromatic substitution reactions, such as nitration and Friedel-Crafts acylation, typically at the C6 position.

  • Halogenation and Cross-Coupling: Introduction of a halogen atom, followed by transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), provides a versatile two-step approach for installing a wide range of substituents.

The logical flow for selecting a functionalization strategy can be visualized as follows:

G start Desired Functionalization Site? N1 N1-Position (Nitrogen) start->N1 Nitrogen Aromatic Aromatic Ring (C5-C8) start->Aromatic Aromatic Ring Olefinic Olefinic Bond (C2, C3, C4) start->Olefinic Olefinic Part N1_methods Alkylation Arylation Acylation N1->N1_methods Aromatic_methods Electrophilic Substitution Directed C-H Functionalization Halogenation/Cross-Coupling Aromatic->Aromatic_methods Olefinic_methods Direct C-H Functionalization (C4) Addition Reactions Olefinic->Olefinic_methods

Caption: Decision workflow for selecting a dihydroquinoline functionalization strategy.

Protocols for N-Functionalization

The nucleophilic nitrogen atom of the 1,2-dihydroquinoline scaffold is readily functionalized. N-arylation, in particular, is a key transformation. The Buchwald-Hartwig amination provides a reliable method for this purpose.

Protocol 2.1: N-Arylation via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of 1,2,3,4-tetrahydroquinoline with an aryl bromide. The principles are broadly applicable to various dihydroquinoline cores.

Rationale: This method utilizes a palladium catalyst in conjunction with a specialized phosphine ligand to facilitate the coupling of the amine with the aryl halide. The choice of base is critical for deprotonating the amine and promoting the catalytic cycle.

Step-by-Step Protocol:

  • Reagent Preparation: In a nitrogen-purged glovebox, add 1,2,3,4-tetrahydroquinoline (1.2 mmol), the desired aryl bromide (1.0 mmol), sodium tert-butoxide (1.4 mmol), and the palladium catalyst/ligand system to an oven-dried Schlenk tube. A common catalytic system is Pd₂(dba)₃ (0.02 mmol) and a suitable phosphine ligand like XPhos (0.04 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the N-aryl dihydroquinoline.

Protocols for C-H Functionalization

Direct C-H functionalization has revolutionized the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. For dihydroquinolines, this is particularly effective at the C4 and C5 positions.

Protocol 3.1: Palladium-Catalyzed C4-Arylation of N-Acetyl-1,2-dihydroquinoline

Rationale: This method employs a palladium(II) catalyst to selectively activate the C4-H bond of an N-protected 1,2-dihydroquinoline. The N-acetyl group often acts as a directing group, facilitating the C-H activation step. The oxidant is required to regenerate the active Pd(II) catalyst.

Step-by-Step Protocol:

  • Reagent Preparation: To an oven-dried vial, add N-acetyl-1,2-dihydroquinoline (0.5 mmol), the aryl iodide (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), and a suitable ligand such as 1,10-phenanthroline (0.1 mmol).

  • Addition of Base and Oxidant: Add potassium carbonate (K₂CO₃, 1.0 mmol) and a suitable oxidant like benzoquinone (0.6 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (2 mL) to the vial.

  • Reaction Execution: Seal the vial and heat the mixture to 120 °C for 24 hours.

  • Workup and Purification: Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by flash column chromatography.

The general workflow for a typical C-H functionalization experiment is outlined below:

G A Assemble Reactants: - Dihydroquinoline Substrate - Coupling Partner - Catalyst & Ligand - Base/Oxidant B Add Anhydrous Solvent under Inert Atmosphere A->B C Heat Reaction Mixture (e.g., 80-120 °C) Monitor by TLC/LC-MS B->C D Aqueous Workup & Extraction C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: General experimental workflow for C-H functionalization.

Protocols for Electrophilic Aromatic Substitution

The electron-rich benzene portion of the dihydroquinoline nucleus is susceptible to electrophilic attack, most commonly at the C6 position due to electronic and steric factors.

Protocol 4.1: Friedel-Crafts Acylation at C6

Rationale: This classic reaction uses a Lewis acid, such as aluminum chloride (AlCl₃), to generate a highly reactive acylium ion from an acyl chloride or anhydride. This electrophile then attacks the electron-rich C6 position of the dihydroquinoline ring.

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, suspend aluminum chloride (AlCl₃, 1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C.

  • Formation of Acylium Ion: Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 mmol) to the suspension with stirring.

  • Substrate Addition: After stirring for 15 minutes, add a solution of N-methyl-1,2,3,4-tetrahydroquinoline (1.0 mmol) in dichloromethane (5 mL) dropwise via the dropping funnel.

  • Reaction Execution: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Quenching and Workup: Carefully quench the reaction by slowly pouring it over crushed ice.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.

Comparative Data for Functionalization Methods

The choice of functionalization method depends on the desired substituent and its position. The following table summarizes typical yields and conditions for the methods described.

Method Position Functional Group Introduced Typical Reagents Typical Yield Key Considerations
Buchwald-Hartwig Amination N1ArylPd₂(dba)₃, XPhos, NaOᵗBu70-95%Requires inert atmosphere; ligand choice is crucial.
Pd-Catalyzed C-H Arylation C4ArylPd(OAc)₂, Ligand, Oxidant50-80%N-protection is often required; oxidant can be harsh.
Friedel-Crafts Acylation C6AcylAlCl₃, Acyl Chloride60-90%Sensitive to moisture; strong Lewis acid can be incompatible with some functional groups.

References

  • Buchwald-Hartwig Amination: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • C-H Functionalization of Heterocycles: Yamaguchi, J., Yamaguchi, A. D., & Itami, K. (2012). C–H Bond Functionalization: Emerging Synthetic Tools for Natural Products and Pharmaceuticals. Angewandte Chemie International Edition, 51(36), 8960–9009. [Link]

  • Friedel-Crafts & Related Reactions: Olah, G. A. (1964). Friedel-Crafts and Related Reactions. John Wiley & Sons. (A foundational text in the field). [Link]

Application Note & Protocols: Leveraging tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate for High-Throughput Screening Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline and its partially saturated analogue, dihydroquinoline, represent privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 885954-16-5) as a versatile chemical building block for the synthesis of diverse compound libraries amenable to high-throughput screening (HTS).[2] We detail a strategic workflow from library design and synthesis to the execution and validation of HTS assays. Two detailed protocols are provided as exemplars: a cell-based assay for identifying potential kinase inhibitors and a biochemical assay for screening protease inhibitors. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies to unlock the therapeutic potential of novel molecules derived from this valuable dihydroquinoline scaffold.

Introduction: The Dihydroquinoline Scaffold in Drug Discovery

The dihydroquinoline core is a recurring motif in pharmaceuticals and bioactive molecules, prized for its three-dimensional structure and synthetic tractability. Its derivatives have been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][3] The specific molecule, this compound, offers two key points for chemical diversification: a primary amine at the 3-position and a Boc-protected secondary amine within the heterocyclic ring. This dual functionality makes it an ideal starting point for creating combinatorial libraries using established synthetic methodologies. Its classification as a "Protein Degrader Building Block" further suggests its utility in synthesizing targeted therapeutics like PROTACs (Proteolysis-targeting chimeras).[2]

A successful drug discovery campaign begins with a high-quality screening library.[4] By systematically modifying the dihydroquinoline core, researchers can generate a collection of novel compounds, which can then be rapidly assessed for biological activity in HTS campaigns.[5][6]

Strategic Workflow: From Building Block to Confirmed Hit

The journey from a single chemical scaffold to a validated lead compound is a multi-step process designed to efficiently identify potent and selective molecules.[7] The workflow involves library synthesis followed by a rigorous screening cascade.

Library Synthesis Strategy

The primary amino group of this compound is a prime handle for diversification via reactions like amide bond formation or reductive amination. Subsequent removal of the tert-butoxycarbonyl (Boc) protecting group reveals a secondary amine that can be further functionalized, allowing for the creation of a structurally diverse library from a single starting material.

G A tert-Butyl 3-amino-3,4- dihydroquinoline-1(2H)-carboxylate B R1-COOH / Amide Coupling or R1-CHO / Reductive Amination A->B Step 1 C Diversified Intermediate (Amide/Amine at C3) B->C D Boc Deprotection (e.g., TFA) C->D Step 2 E Secondary Amine Intermediate D->E F R2-X / Acylation, Alkylation, or Sulfonylation E->F Step 3 G Final Compound Library (Diversified at C3 and N1) F->G

Caption: Proposed synthetic workflow for library generation.

High-Throughput Screening (HTS) Campaign

An HTS campaign is a systematic process to identify active compounds ("hits") from the synthesized library. It involves a primary screen, followed by a series of validation and characterization assays to eliminate false positives and confirm the biological activity of the hits.[7][8]

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Generation Primary Primary HTS Single concentration screen of entire library Hits Initial 'Hits' Primary->Hits DoseResponse Dose-Response Testing Generate IC50/EC50 curves Hits->DoseResponse CounterScreen Counter-Screens Eliminate assay artifacts (e.g., fluorescence quenchers) DoseResponse->CounterScreen Potent compounds Orthogonal Orthogonal Assays Confirm activity with a different biological method CounterScreen->Orthogonal Specific compounds Confirmed Confirmed Hit Orthogonal->Confirmed SAR SAR Studies Synthesize and test analogues Confirmed->SAR

Caption: General workflow for a high-throughput screening campaign.

Application Protocol 1: Cell-Based HTS for Kinase Inhibitors

This protocol describes a cell-based viability assay to screen a dihydroquinoline-derived library for compounds that inhibit the proliferation of cancer cells driven by a specific kinase. The assay uses resazurin, which is metabolically reduced by viable cells to the fluorescent product resorufin.

Principle: Compounds that inhibit the target kinase will suppress cell proliferation, leading to a decrease in metabolic activity and thus a lower fluorescent signal.

Target Audience: Scientists in oncology drug discovery.

Methodology:

  • Cell Culture and Seeding:

    • Culture a human cancer cell line known to be dependent on a particular kinase pathway (e.g., A549, non-small cell lung cancer) in appropriate media.

    • Harvest cells and adjust the density to 2 x 10⁵ cells/mL.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well, black, clear-bottom plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation and Addition:

    • Prepare 10 mM stock solutions of the library compounds in 100% DMSO.

    • In a separate plate, create a dilution series of the compounds. For a primary screen, a single final concentration of 10 µM is typical.[7]

    • Using a pintool or acoustic dispenser, transfer 50 nL of compound solution to the cell plate. This results in a final assay concentration of 10 µM with 0.1% DMSO.

    • Include appropriate controls on each plate (see Table 1).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Measurement:

    • Prepare a 0.15 mg/mL solution of Resazurin in phosphate-buffered saline (PBS).

    • Add 5 µL of the Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Read the fluorescence intensity on a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

Data Analysis and Hit Criteria:

  • Calculate the Z' factor for each plate to assess assay quality. A Z' > 0.5 is considered excellent for HTS.[7]

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Normalize the data: % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))

  • A "hit" is typically defined as a compound that produces an inhibition level greater than three standard deviations from the mean of the vehicle control wells.

Parameter Description Volume/Concentration Purpose
Vehicle Control Cells + 0.1% DMSO50 nL of DMSORepresents 0% inhibition (negative control)
Positive Control Cells + Known Kinase Inhibitor50 nL of StaurosporineRepresents 100% inhibition (positive control)
Library Compound Cells + Library Compound50 nL of 10 mM stockTest for activity
Final Assay Volume Total volume per well50 µLN/A
Final Compound Conc. Final concentration of test compound10 µMStandard HTS concentration

Table 1: Key parameters for the cell-based kinase inhibitor screen.

Application Protocol 2: Biochemical FRET-Based Assay for Protease Inhibitors

This protocol details a biochemical assay using Fluorescence Resonance Energy Transfer (FRET) to screen for inhibitors of a specific protease (e.g., a caspase or matrix metalloproteinase).

Principle: A peptide substrate is synthesized with a fluorescent donor and a quencher molecule on opposite ends. In its intact state, the quencher suppresses the donor's fluorescence. When the protease cleaves the peptide, the donor and quencher are separated, resulting in an increase in fluorescence. Active inhibitors will prevent this cleavage, keeping the fluorescence signal low.

Target Audience: Researchers in immunology, oncology, or infectious disease.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM CaCl₂, 0.01% Brij-35).

    • Dilute the target protease in assay buffer to a 2X working concentration (e.g., 20 nM).

    • Dilute the FRET peptide substrate in assay buffer to a 2X working concentration (e.g., 20 µM).

    • Dilute library compounds to a 4X working concentration in assay buffer with DMSO.

  • Assay Execution (384-well, low-volume black plate):

    • Dispense 5 µL of each library compound dilution into the appropriate wells.

    • Add 5 µL of the 2X protease solution to all wells except the negative control wells (add 5 µL of buffer instead).

    • Incubate for 15-30 minutes at room temperature to allow compounds to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the 2X FRET substrate solution to all wells.

    • The final reaction volume is 20 µL.

  • Signal Detection:

    • Immediately begin reading the fluorescence intensity kinetically over 30-60 minutes using a plate reader configured for the specific FRET pair fluorophores.

    • Alternatively, a single endpoint reading can be taken after a fixed incubation time (e.g., 60 minutes) at 37°C.

Data Analysis and Hit Criteria:

  • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

  • Normalize the data: % Inhibition = 100 * (1 - (Rate_compound - Rate_neg) / (Rate_pos - Rate_neg))

  • A "hit" is defined as a compound causing inhibition greater than a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the vehicle control).

  • Follow up hits with dose-response experiments to determine their IC₅₀ values.

Control Components Expected Signal Purpose
Negative Control (No Enzyme) Buffer + Substrate + Compound VehicleLow FluorescenceDefines baseline fluorescence.
Positive Control (No Inhibitor) Enzyme + Substrate + Compound VehicleHigh FluorescenceDefines 0% inhibition.
Inhibitor Control Enzyme + Substrate + Known InhibitorLow FluorescenceDefines 100% inhibition.

Table 2: Controls for the FRET-based protease inhibitor screen.

Hit Validation and Progression

Following the primary screen, initial hits must be rigorously validated.

  • Hit Confirmation: Re-test the initial hits, preferably using freshly prepared compound solutions, in the same assay to confirm activity.

  • Dose-Response Analysis: Test confirmed hits over a range of concentrations (e.g., 8-10 points) to generate a dose-response curve and determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators).

  • Counter-Screens & Orthogonal Assays: Perform counter-screens to identify compounds that interfere with the assay technology (e.g., auto-fluorescent compounds).[8] Validate the mechanism of action using an orthogonal assay that relies on a different biological principle.

  • Structure-Activity Relationship (SAR): Analyze the SAR from the initial screen to guide the synthesis of more potent and specific analogues.[7]

Conclusion

This compound is a highly valuable and versatile starting material for the construction of novel chemical libraries. Its dual-functional nature allows for extensive structural diversification, enabling the exploration of vast chemical space. By combining strategic library synthesis with robust, well-controlled high-throughput screening assays, such as the cell-based and biochemical protocols detailed herein, researchers can effectively identify and validate new hit compounds. This integrated approach accelerates the early stages of drug discovery and paves the way for the development of next-generation therapeutics.

References

  • J&K Scientific. (n.d.). 7-Amino-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester. Retrieved from [Link]

  • Stellarsmart. (n.d.). tert-Butyl 3-amino-3, 4-dihydroquinoline-1(2H)-carboxylate, min 95%, 5 grams. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. Retrieved from [Link]

  • Hadida, S., et al. (2014). Discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), a potent and orally bioavailable CFTR potentiator. Journal of Medicinal Chemistry, 57(23), 9776-95. Retrieved from [Link]

  • Hosseinzadeh, S. (n.d.). Navigating Drug Discovery with High-Throughput Screening. North Carolina State University. Retrieved from [Link]

  • Wang, Y., & Bryant, S. H. (2012). High-Throughput Screening Assay Datasets from the PubChem Database. In High-Throughput Screening for Food Safety Assessment. Retrieved from [Link]

  • J&W Pharmlab. (n.d.). (R)-3-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 23(10), 2493. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • Southern Research. (n.d.). High-Throughput Screening & Discovery. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 6-(1-aminoethyl)-4-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]

Sources

Derivatization of the amino group of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Authored by a Senior Application Scientist

Foreword: The Strategic Value of the 3-Amino-3,4-dihydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core and its variants, such as the 3,4-dihydroquinoline structure, are privileged scaffolds in medicinal chemistry. These nitrogen-containing heterocycles are prevalent in a wide array of natural products and synthetic bioactive molecules, exhibiting activities ranging from anticancer and antibacterial to anti-inflammatory effects.[1] The specific starting material, this compound, offers a unique synthetic handle for drug development professionals. It features a primary amino group at the C3 position, which is a potent nucleophile, and a tert-butoxycarbonyl (Boc) group protecting the quinoline nitrogen.

This strategic Boc protection is critical; it deactivates the secondary amine within the ring, preventing it from competing in reactions and ensuring that chemical modifications occur selectively at the desired C3-amino position.[2][3][4] The ability to selectively derivatize this primary amine is paramount for constructing chemical libraries, exploring structure-activity relationships (SAR), and optimizing lead compounds.

This document provides detailed protocols and the underlying chemical rationale for three fundamental and versatile derivatization strategies targeting the C3-amino group: Acylation (Amide Formation) , Sulfonylation (Sulfonamide Formation) , and Reductive Amination (N-Alkylation) .

Section 1: Acylation of the C3-Amino Group: Building Amide Libraries

Acylation to form an amide bond is one of the most robust and widely utilized reactions in medicinal chemistry. It allows for the introduction of a vast array of chemical functionalities, profoundly influencing a molecule's steric and electronic properties, and its ability to form hydrogen bonds—a key determinant of target binding. We present two primary protocols for this transformation.

Rationale and Mechanistic Overview

The lone pair of electrons on the nitrogen of the primary amine acts as a nucleophile, attacking an electrophilic carbonyl carbon. In the case of acyl chlorides, the chloride ion is an excellent leaving group. When starting with a carboxylic acid, a coupling agent is required to convert the hydroxyl group into a better leaving group, thereby activating the carbonyl for nucleophilic attack. A non-nucleophilic base is essential in both methods to neutralize the acidic byproduct (e.g., HCl or the protonated coupling agent), which would otherwise protonate and deactivate the starting amine.

Experimental Protocol 1A: Acylation using Acyl Chlorides

This method is direct and often rapid, ideal for when the corresponding acyl chloride is commercially available or easily synthesized.

Workflow Overview: Acylation with Acyl Chlorides

cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Starting Amine (1.0 eq) and Base (1.5 eq) in Anhydrous DCM Cool Cool to 0 °C (Ice Bath) Start->Cool AddAcyl Add Acyl Chloride (1.1 eq) Dropwise Cool->AddAcyl Warm Warm to Room Temp Stir for 2-16 h AddAcyl->Warm Quench Quench with H₂O Warm->Quench Monitor by TLC/LC-MS Wash Wash with: 1. 1N HCl (aq) 2. Sat. NaHCO₃ (aq) 3. Brine Quench->Wash Dry Dry (Na₂SO₄), Filter, Concentrate Wash->Dry Purify Purify via Flash Column Chromatography Dry->Purify Product Final Amide Product Purify->Product

Caption: General workflow for acylation of the amine.

Step-by-Step Protocol:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq). Stir the solution until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.

  • Reagent Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Reagent/ComponentMolar Eq.Purpose
Starting Amine1.0Nucleophile
Acyl Chloride1.1 - 1.2Electrophile
Triethylamine (TEA)1.5 - 2.0Acid Scavenger
Dichloromethane (DCM)-Anhydrous Solvent
Experimental Protocol 1B: Acylation using Carboxylic Acids and Coupling Agents

This protocol is more versatile as it utilizes stable carboxylic acids. It is the standard for peptide synthesis and complex molecule assembly.

Step-by-Step Protocol:

  • Preparation: To a round-bottom flask, add the carboxylic acid (1.1 eq), a coupling agent such as HATU (1.1 eq), and a base like DIPEA (2.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF). Stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.0 eq) in DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash extensively with water and brine to remove DMF and excess reagents.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography.

Reagent/ComponentMolar Eq.Purpose
Starting Amine1.0Nucleophile
Carboxylic Acid1.1Electrophile Precursor
HATU / HBTU / EDC1.1Coupling Agent
DIPEA / NMM2.0 - 3.0Base
DMF / DCM-Anhydrous Solvent

Section 2: Sulfonylation: Installation of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of medicinal chemistry, famously featured in sulfa drugs and a wide range of modern therapeutics. Its derivatization introduces a strong hydrogen bond donor (the N-H) and an acceptor (the SO₂ group), which can significantly alter the pharmacological profile.

Rationale and Mechanistic Overview

Similar to acylation, sulfonylation involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically robust and high-yielding. Pyridine is often used as both the solvent and the base, as it is effective at neutralizing the generated HCl.

Experimental Protocol: Reaction with Aryl/Alkyl Sulfonyl Chlorides

Workflow Overview: Sulfonylation

cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Starting Amine (1.0 eq) in Anhydrous DCM or Pyridine AddBase Add Base (e.g., Pyridine) (2.0 eq) if not solvent Start->AddBase Cool Cool to 0 °C AddBase->Cool AddSulfonyl Add Sulfonyl Chloride (1.2 eq) Portion-wise Cool->AddSulfonyl Stir Stir at RT for 4-18 h AddSulfonyl->Stir Workup Aqueous Work-up (1N HCl, Brine) Stir->Workup Monitor by TLC/LC-MS Dry Dry (MgSO₄), Filter, Concentrate Workup->Dry Purify Purify via Flash Chromatography or Recrystallization Dry->Purify Product Final Sulfonamide Product Purify->Product

Caption: General workflow for sulfonylation of the amine.

Step-by-Step Protocol:

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add the desired sulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature does not rise significantly. If using DCM as the solvent, add triethylamine (2.0 eq) prior to the sulfonyl chloride.

  • Reaction: Stir the mixture at room temperature for 4-18 hours. Monitor for completion by LC-MS.

  • Work-up:

    • If pyridine was used, remove it under high vacuum.

    • Dissolve the residue in ethyl acetate or DCM.

    • Wash the organic solution with 1N HCl (aq) to remove any remaining pyridine/base, followed by water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: The crude sulfonamide can often be purified by recrystallization or by flash column chromatography.

Reagent/ComponentMolar Eq.Purpose
Starting Amine1.0Nucleophile
Sulfonyl Chloride1.2Electrophile
Pyridine / TEA2.0 (or solvent)Base / Acid Scavenger
DCM-Anhydrous Solvent

Section 3: Reductive Amination: Controlled N-Alkylation

Reductive amination is a superior method for N-alkylation, providing a controlled route to secondary amines while avoiding the over-alkylation issues common with alkyl halides. The reaction proceeds in a one-pot fashion by first forming an imine (from an aldehyde) or enamine (from a ketone), which is then immediately reduced in situ.

Rationale and Mechanistic Overview

The reaction is initiated by the condensation of the primary amine with a carbonyl compound (aldehyde or ketone) to form a C=N iminium ion intermediate, usually catalyzed by a weak acid. A mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), is then used to reduce the iminium ion to the corresponding secondary amine.[5] STAB is particularly effective because it is less basic and more selective for the iminium ion over the carbonyl starting material, allowing the entire process to occur efficiently in one pot.

Experimental Protocol: Reaction with Aldehydes or Ketones

Workflow Overview: Reductive Amination

cluster_start Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification Start Dissolve Amine (1.0 eq) and Aldehyde/Ketone (1.1 eq) in Anhydrous DCE/DCM AddAcid Add Acetic Acid (optional, ~0.1-1.0 eq) Start->AddAcid StirImine Stir for 30-60 min at RT AddAcid->StirImine AddSTAB Add NaBH(OAc)₃ (STAB) (1.5 eq) Portion-wise StirImine->AddSTAB Iminium ion forms StirReduce Stir for 3-24 h at RT AddSTAB->StirReduce Quench Quench with Sat. NaHCO₃ (aq) StirReduce->Quench Monitor by LC-MS Extract Extract with DCM Quench->Extract Dry Dry (Na₂SO₄), Filter, Concentrate Extract->Dry Purify Purify via Flash Chromatography Dry->Purify Product Final Secondary Amine Product Purify->Product

Caption: General workflow for reductive amination.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, combine this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or DCM.

  • Imine Formation: Add a catalytic amount of acetic acid (e.g., 1-2 drops or 0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. Effervescence (hydrogen gas) may be observed.

  • Reaction: Allow the reaction to stir at room temperature for 3-24 hours. Monitor by LC-MS for the disappearance of the imine intermediate and formation of the product.

  • Work-up:

    • Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Stir vigorously until gas evolution ceases.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Reagent/ComponentMolar Eq.Purpose
Starting Amine1.0Nucleophile
Aldehyde / Ketone1.1 - 1.5Electrophile
Sodium Triacetoxyborohydride1.5 - 2.0Reducing Agent
Acetic Acid0.1 - 1.0Catalyst for Imine Formation
DCE / DCM-Anhydrous Solvent

Section 4: Analytical Characterization

Validation of all derivatization products is essential. Standard analytical techniques should be employed to confirm the identity and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should confirm the presence of signals from the newly introduced group and a shift in the signal for the proton at the C3 position. The disappearance of the two-proton signal for the primary -NH₂ and the appearance of a one-proton signal for the new amide/sulfonamide N-H (if applicable) is a key indicator of success. ¹³C NMR will show new carbon signals corresponding to the added moiety.

  • Mass Spectrometry (MS): LC-MS is invaluable for monitoring reaction progress. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition of the final product, matching the calculated exact mass.

  • Chromatography: TLC provides a quick assessment of reaction completion and purity. Final purity should be assessed by HPLC or LC-MS analysis.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. The protocols detailed herein for acylation, sulfonylation, and reductive amination provide robust and reliable methods for generating diverse libraries of compounds. The strategic choice of reaction conditions, reagents, and purification techniques, as explained in this guide, empowers researchers to efficiently explore the chemical space around this privileged scaffold, accelerating the journey from hit identification to lead optimization.

References

  • Silva, A. M., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products, 86(3), 569–580. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. The Journal of Organic Chemistry, 71(9), 3540–3543. Available at: [Link]

  • Barber, J. S., et al. (2021). A simple and robust procedure for the Rh(III)-catalyzed [4+2] cycloaddition of feedstock gases enabled through C-H activation. Synlett, 32(02), 202-206. Available at: [Link]

  • Sagan, F., et al. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 19(10), 15846–15866. Available at: [Link]

  • Google Patents. (n.d.). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • Ugwu, D. I., et al. (2020). Synthesis of 3-aminoquinoline derivatives of benzenesulphonamides as potential antitrypanosomal agents. Bioorganic & Medicinal Chemistry Letters, 30(16), 127321. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common challenges associated with this synthesis, ultimately improving the yield and purity of your target compound.

The synthesis of this valuable intermediate, a key building block in drug discovery, is typically approached via a two-stage process: the formation of an N-Boc protected quinolinone precursor, followed by a reductive amination to install the crucial 3-amino group. This guide is structured to address potential issues in both stages of this synthetic sequence.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable route involves a two-step sequence. First, a suitable precursor, such as 1,2,3,4-tetrahydroquinolin-3-one, is protected with a tert-butyloxycarbonyl (Boc) group to yield tert-butyl 3-oxo-3,4-dihydroquinoline-1(2H)-carboxylate. This ketone intermediate is then converted to the target primary amine via a one-pot reductive amination reaction.[1]

Q2: Why is the Boc protecting group necessary for this synthesis?

A2: The tert-butyloxycarbonyl (Boc) group serves two primary functions. First, it protects the secondary amine of the quinoline ring system from participating in unwanted side reactions during the subsequent reductive amination step.[2][3] Second, its electron-withdrawing nature can modulate the reactivity of the overall molecule. The Boc group is stable under the basic or neutral conditions of reductive amination but can be readily removed under acidic conditions, making it an ideal choice for multi-step synthesis.[4]

Q3: Which reducing agent is best for the reductive amination step?

A3: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for this transformation.[5] It is a mild and selective reducing agent that is particularly effective at reducing the intermediate iminium ion in the presence of the starting ketone, thereby minimizing the formation of the corresponding alcohol byproduct.[6] Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ avoids the use of toxic cyanide salts.[5]

Q4: My final product is difficult to purify. What are the likely impurities?

A4: The primary impurities often include unreacted ketone precursor, the corresponding 3-hydroxy byproduct (tert-butyl 3-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate), and potentially over-alkylated or dialkylated amine byproducts if the reaction is not carefully controlled. Purification typically requires flash column chromatography, and co-elution of the product with the alcohol byproduct can be a significant challenge.

Synthetic Workflow Overview

The overall process can be visualized as a two-part sequence. The initial step focuses on securing the N-protected ketone intermediate, which is the critical precursor for the final amination.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Reductive Amination A 1,2,3,4-Tetrahydroquinolin-3-one B Boc Protection A->B (Boc)₂O, Base C tert-Butyl 3-oxo-3,4-dihydro- quinoline-1(2H)-carboxylate B->C D Reductive Amination C->D NH₄OAc, NaBH(OAc)₃ E tert-Butyl 3-amino-3,4-dihydro- quinoline-1(2H)-carboxylate D->E

Caption: Overall synthetic workflow diagram.

Troubleshooting Guide

This section provides detailed protocols and addresses specific issues that may arise during the synthesis.

Part A: Synthesis of tert-Butyl 3-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (Precursor)

The successful synthesis of the target amine is highly dependent on the quality and purity of this ketone intermediate.

Experimental Protocol: N-Boc Protection
  • To a solution of 1,2,3,4-tetrahydroquinolin-3-one (1.0 eq) in dichloromethane (DCM, ~0.2 M), add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the product as a solid.

Troubleshooting Part A

Q: My Boc protection reaction is sluggish or incomplete, even after extended reaction times. What could be the cause?

A: This issue often points to several factors:

  • Reagent Quality: Ensure that the (Boc)₂O is fresh. Over time, it can slowly hydrolyze. The triethylamine should be distilled to remove any water or primary/secondary amine impurities.

  • Insufficient Base/Catalyst: DMAP is a crucial catalyst for this reaction. If it is old or degraded, the reaction rate will suffer. You may consider increasing the loading to 0.2 equivalents.

  • Solvent Purity: The presence of water or protic impurities in the DCM can consume the (Boc)₂O. Use anhydrous solvent for the best results.

  • Substrate Solubility: While generally soluble in DCM, if you are working at a high concentration, poor solubility of the starting material could be an issue.[7] Consider using a co-solvent like THF to improve solubility.

Q: After workup, my yield is low, and I see multiple spots on the TLC plate. What are the likely side products?

A: Low yield with multiple byproducts can result from:

  • Urea Formation: If the (Boc)₂O is added too quickly at a higher temperature, it can decompose to form isocyanate, which then reacts with the amine to form urea byproducts.[4] Maintaining a low temperature during addition is critical.

  • Incomplete Reaction: If the reaction did not go to completion, you will have a mixture of starting material and product, which can complicate purification.

  • Workup Issues: The product has some aqueous solubility. Ensure that the extraction process is performed efficiently. Back-extracting the aqueous layer with DCM can help recover dissolved product.

ParameterStandard ConditionOptimized Condition for Sluggish Reactions
(Boc)₂O 1.2 eq1.5 eq
Base TEA (1.5 eq)Use freshly distilled TEA (1.5 eq)
Catalyst DMAP (0.1 eq)Increase DMAP to 0.2 eq
Solvent Anhydrous DCMAnhydrous DCM/THF (4:1)
Temperature 0 °C to RT0 °C to RT, extend time to 12h
Part B: Reductive Amination of the Ketone Precursor

This is the key bond-forming step to introduce the desired 3-amino functionality. Careful control of conditions is essential to maximize yield and minimize side-product formation.

Experimental Protocol: Reductive Amination
  • To a flask charged with tert-butyl 3-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq) and ammonium acetate (NH₄OAc, 10 eq), add anhydrous methanol (MeOH, ~0.1 M).

  • Stir the suspension at room temperature for 1 hour to facilitate imine formation.

  • Cool the mixture to 0 °C.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography (Silica gel, eluting with a gradient of methanol in DCM) to afford the final product.

Troubleshooting Part B

G Start Problem: Low Yield in Reductive Amination Q1 Is the 3-hydroxy byproduct observed? Start->Q1 Q2 Is starting material (ketone) still present? Q1->Q2 No Sol1 Solution: • Ensure anhydrous conditions. • Add NaBH(OAc)₃ slowly at 0 °C. • Allow sufficient time for imine formation  before adding the reducing agent. Q1->Sol1 Yes Sol2 Solution: • Increase reaction time. • Increase equivalents of NaBH(OAc)₃ to 2.0. • Add a small amount of acetic acid (0.1 eq)  to catalyze imine formation. Q2->Sol2 Yes Sol3 Solution: • Check purity of NH₄OAc. • Increase equivalents of NH₄OAc to 15-20 eq. • Consider using NH₃ in MeOH as the  amine source. Q2->Sol3 No

Caption: Troubleshooting logic for the reductive amination step.

Q: My primary problem is a low yield of the desired amine, with a significant amount of the 3-hydroxy byproduct being formed. How can I fix this?

A: Formation of the alcohol is a classic side reaction in reductive aminations.[8] It occurs when the reducing agent reduces the ketone carbonyl group faster than the imine is formed and reduced.

  • Favor Imine Formation: The equilibrium between the ketone and the imine must be shifted towards the imine.[9] Ensure you are using a large excess of the ammonia source (10 equivalents of ammonium acetate is a good starting point). Allowing the ketone and ammonium acetate to stir for at least an hour before adding the reducing agent is critical.

  • Control the Reduction: Add the NaBH(OAc)₃ slowly and at a low temperature (0 °C). A rapid addition can lead to a localized high concentration of the reducing agent, favoring direct ketone reduction.

  • Choice of Reductant: NaBH(OAc)₃ is generally selective for the iminium ion over the ketone. If you are using a stronger reducing agent like sodium borohydride (NaBH₄), you are much more likely to see alcohol formation.[10] Stick with NaBH(OAc)₃ or NaBH₃CN.

Q: The reaction has stalled. I still have a lot of unreacted ketone starting material even after 24 hours.

A: A stalled reaction typically indicates an issue with imine formation or the activity of the reducing agent.

  • Amine Source: Ensure your ammonium acetate is dry and of high quality. As an alternative, a solution of ammonia in methanol can be used, which sometimes provides a higher effective concentration of the amine.

  • Acid Catalysis: The formation of the imine is acid-catalyzed. Ammonium acetate provides its own acidic buffer, but if the reaction is sluggish, the addition of a catalytic amount of acetic acid (e.g., 0.1 eq) can accelerate imine formation.[5]

  • Reducing Agent: Verify the quality of your NaBH(OAc)₃. It can degrade upon improper storage. Consider using a fresh bottle or increasing the stoichiometry to 2.0 equivalents.

Q: The purification is very difficult, and the product seems to streak on the silica gel column. What can I do?

A: Primary amines are known to interact strongly with the acidic silica gel, leading to tailing and poor separation.

  • Neutralize the Silica: Pre-treat your column by flushing it with your eluent system containing 1% triethylamine. This will neutralize the acidic sites on the silica and improve the chromatography.

  • Alternative Purification: If chromatography remains problematic, consider an acid-base extraction. Dissolve the crude material in ethyl acetate and extract with dilute HCl (1M). The amine product will move to the aqueous layer, while neutral impurities (like the alcohol byproduct) will remain in the organic layer. Then, basify the aqueous layer with NaOH and extract your purified amine back into an organic solvent like DCM.

  • Resin Capture: For a high-throughput approach, an acidic ion-exchange resin can be used to both deprotect (if needed) and capture the amine product, allowing impurities to be washed away. The pure amine is then liberated from the resin by washing with a basic solution.[11][12]

ProblemLikely CauseSuggested Solution
High % of 3-Hydroxy Byproduct Ketone reduction is faster than imine reduction.Stir ketone and NH₄OAc for 1h before adding NaBH(OAc)₃; add reductant slowly at 0 °C.
Incomplete Reaction Poor imine formation or inactive reductant.Add catalytic acetic acid; use fresh NaBH(OAc)₃ (increase to 2.0 eq).
Difficult Purification (Streaking) Amine interacting with acidic silica gel.Add 1% TEA to the eluent; use an acid-base liquid-liquid extraction.
Formation of Unknown Impurities Over-alkylation or side reactions.Ensure a large excess of the ammonia source; do not let the reaction run for an excessive amount of time after completion.

References

  • Liu, Y., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3473. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved from [Link]

  • Bunce, R. A., & Allison, J. C. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(8), 5146–5171. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Behloul, C., Guérinot, A., & Cossy, J. (2013). Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms. The Journal of Organic Chemistry, 78(13), 6453–6462. [Link]

  • Reddit. (2019). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]

  • Al-Hourani, B., Al-Saeed, F., El-Elimat, T., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Scientific Reports, 13(1), 5488. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. Pharmaceutical Roundtable. Retrieved from [Link]

  • Reddit. (2019). Having great trouble with a Boc-protection reaction. r/Chempros. Retrieved from [Link]

  • ACS Publications. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. [Link]

  • MDPI. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

  • Journal of the Indian Chemical Society. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Journal of the Indian Chemical Society. [Link]

  • Myers, A. (n.d.). Reductive Amination of Carbonyl Compounds. Harvard University. Retrieved from [Link]

  • Molecules. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • MH Chem. (2019, August 13). Amine Boc protection-Mechanism and Reaction Setup [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

Sources

Technical Support Center: Dihydroquinoline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of dihydroquinoline derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist you in overcoming common challenges during your synthetic procedures. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure you can achieve optimal results in your research.

Section 1: Troubleshooting Common Side Reactions

The synthesis of dihydroquinolines, while versatile, is often accompanied by specific side reactions that can significantly impact yield and purity. This section provides a structured approach to identifying and mitigating these common issues.

Issue 1: Polymerization and Tar Formation

One of the most frequent challenges, particularly in classical acid-catalyzed methods like the Doebner-von Miller and Skraup syntheses, is the formation of intractable polymeric materials and tars.[1][2]

Root Cause Analysis: This side reaction is typically initiated by the self-condensation or polymerization of highly reactive α,β-unsaturated carbonyl intermediates under harsh acidic and/or high-temperature conditions.[1][2][3] In the Skraup synthesis, the in situ formation of acrolein from glycerol is a key source of polymerization.[1]

Troubleshooting Guide: Polymerization

Observation Potential Cause(s) Recommended Solution(s) Scientific Rationale
Thick, dark, resinous material co-distilling or co-extracting with the product. 1. High concentration of α,β-unsaturated carbonyl compound. [1][3] 2. Localized overheating (hot spots) in the reaction mixture. [3] 3. Excessively harsh acidic conditions. [2]1a. Slow, controlled addition of the α,β-unsaturated carbonyl compound. [1][3] 1b. Utilize a two-phase (organic/aqueous) reaction system. [1][3] 2. Ensure vigorous and efficient stirring throughout the reaction. [1][3] 3a. In Skraup synthesis, add a moderator like ferrous sulfate (FeSO₄). [1][3][4] 3b. Consider using milder acid catalysts or optimizing the acid concentration. [2]1a. Maintains a low steady-state concentration of the reactive intermediate, minimizing self-reaction. [3] 1b. Sequesters the carbonyl compound in the organic phase, reducing its exposure to the strong acid catalyst in the aqueous phase. [3] 2. Promotes uniform heat distribution and prevents localized temperature spikes that accelerate polymerization. [1][3] 3a. Ferrous sulfate moderates the highly exothermic reaction, leading to a more controlled process and reducing charring. [3][4][5] 3b. Milder conditions can disfavor the acid-catalyzed polymerization pathway. [2]
Issue 2: Formation of Regioisomers

When using unsymmetrical ketones or β-dicarbonyl compounds in syntheses like the Friedländer or Conrad-Limpach, the formation of a mixture of regioisomers is a common problem.[2][3]

Root Cause Analysis: The cyclization step can occur at two different positions on the unsymmetrical reactant, leading to the formation of structural isomers that are often difficult to separate.

Troubleshooting Guide: Regioisomer Formation

Observation Potential Cause(s) Recommended Solution(s) Scientific Rationale
Product is a mixture of isomers, confirmed by NMR, LC-MS, or other analytical techniques. 1. Use of an unsymmetrical ketone in the Friedländer synthesis. [2] 2. Use of an unsymmetrical β-diketone in the Combes synthesis. [2][3]1. Introduce a phosphoryl group on the α-carbon of the ketone to direct the cyclization. [6] 2. Employ specific amine catalysts or ionic liquids to enhance regioselectivity. [6]1 & 2. These strategies alter the electronic and steric properties of the reactants or the transition state, favoring one cyclization pathway over the other.
Issue 3: Over-oxidation or Unwanted Dehydrogenation

In some cases, the desired dihydroquinoline product can be oxidized to the corresponding fully aromatic quinoline, or other undesired oxidation byproducts may form.[7][8]

Root Cause Analysis: This can be caused by the presence of an oxidizing agent (sometimes added intentionally in excess or as a solvent, e.g., nitrobenzene in the Skraup synthesis), exposure to air (autoxidation) during workup or purification, or the use of certain metal catalysts.[5][9]

Troubleshooting Guide: Over-oxidation

Observation Potential Cause(s) Recommended Solution(s) Scientific Rationale
Presence of quinoline in the final product, detected by analytical methods. 1. Excess oxidizing agent. 2. Autoxidation of the dihydroquinoline product. [9]1. Stoichiometrically control the amount of oxidizing agent used. 2a. Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon). 2b. Minimize the time the product is exposed to air, especially during purification steps like chromatography. 1. Prevents the further oxidation of the dihydroquinoline intermediate. 2a & 2b. Dihydroquinolines can be susceptible to air oxidation; excluding oxygen prevents this side reaction. [9]
Issue 4: Aldol Condensation Side Products

In the Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, self-condensation of the ketone reactant can occur.[2][6]

Root Cause Analysis: Under the basic or acidic conditions often employed, the ketone can act as both an enolate (or enol) and a carbonyl component, leading to aldol addition or condensation products.[2][6]

Troubleshooting Guide: Aldol Condensation

Observation Potential Cause(s) Recommended Solution(s) Scientific Rationale
Complex mixture of byproducts, with masses corresponding to dimers of the ketone starting material. 1. Self-condensation of the ketone reactant under basic or acidic conditions. [2][6]1a. Use milder reaction conditions (e.g., lower temperature, weaker base/acid). [2] 1b. Consider using an imine analog of the o-aminoaryl ketone to avoid the need for harsh basic conditions. [6]1a. Reduces the rate of the competing aldol reaction. 1b. The use of pre-formed imines can allow the reaction to proceed under more neutral or milder conditions, suppressing the self-condensation of the ketone. [6]

Section 2: Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I make it safer?

A1: The Skraup synthesis is notoriously exothermic.[3] To moderate the reaction, you should:

  • Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent and more controlled.[1][3][4]

  • Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling, for instance, in an ice bath.[3]

  • Ensure efficient stirring: Use a mechanical stirrer if necessary to dissipate heat effectively and prevent the formation of localized hotspots.[1][3]

Q2: I am attempting a Conrad-Limpach synthesis. How do reaction conditions affect the product outcome?

A2: The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. The reaction temperature is a critical parameter that can influence the product distribution. Generally, lower or moderate temperatures favor the formation of the kinetic product, which upon cyclization leads to 4-hydroxyquinolines (which often exist as the 4-quinolone tautomer).[10][11][12] In contrast, higher temperatures can favor reaction at the ester group, potentially leading to 2-hydroxyquinoline derivatives, a pathway more characteristic of the Knorr quinoline synthesis.[11]

Q3: In my catalytic synthesis of dihydroquinones, I am observing byproducts from nucleophilic attack. How can this be explained?

A3: In some modern catalytic syntheses, particularly those involving metal catalysts like copper, reactive intermediates such as carbocations can be generated.[13] These intermediates are susceptible to nucleophilic attack by other species present in the reaction mixture (e.g., counter-ions from salts). For instance, in a copper-catalyzed trifluoromethylation/cyclization reaction, the carbocation intermediate could be trapped by a benzoate nucleophile, leading to an oxytrifluoromethylation byproduct instead of the desired dihydroquinoline.[13]

Q4: What are some general strategies to improve yield and purity in dihydroquinoline synthesis?

A4: Beyond addressing the specific side reactions mentioned above, several general principles can be applied:

  • Purity of Starting Materials: Ensure all reactants and solvents are pure and dry, as impurities can lead to unexpected side reactions.[2]

  • Temperature Control: Carefully control the reaction temperature. Many side reactions are accelerated at higher temperatures.[2]

  • Catalyst Choice: The choice of catalyst is crucial. Milder catalysts can often prevent the harsh conditions that promote byproduct formation.[2] For example, in the Friedländer synthesis, catalysts ranging from strong Brønsted acids to Lewis acids and even iodine have been used, each with its own profile of reactivity and potential side reactions.[14][15]

  • Atmosphere: For sensitive substrates or products, conducting the reaction under an inert atmosphere (N₂ or Ar) can prevent unwanted oxidation.[9]

Section 3: Key Experimental Protocols & Visualizations

Protocol 1: Moderated Skraup Synthesis for Polymerization Control

This protocol is adapted from standard procedures with modifications to control the exothermic nature of the reaction and minimize tar formation.[1][4]

  • Setup: In a fume hood, equip a round-bottom flask of appropriate size with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • Charging Reactants: To the flask, add aniline, glycerol, the oxidizing agent (e.g., nitrobenzene), and ferrous sulfate heptahydrate (FeSO₄·7H₂O).[1]

  • Acid Addition: Begin vigorous stirring. Slowly add concentrated sulfuric acid through the dropping funnel. Maintain a controlled rate of addition and use an ice bath to manage the initial exotherm.[3]

  • Reaction: After the acid addition is complete, gently heat the mixture to initiate the reaction. Once the reaction begins (as evidenced by a temperature increase and refluxing), remove the external heat source. If the reaction becomes too vigorous, cool the flask.

  • Completion: After the main exothermic phase subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water. Make the solution strongly alkaline with a concentrated sodium hydroxide solution to liberate the free base.

  • Purification: The product is typically isolated from the tarry mixture via steam distillation.[1][3]

Reaction Pathway Visualization

The following diagrams illustrate key reaction pathways and troubleshooting logic.

cluster_main Desired vs. Undesired Pathways A Aniline + α,β-Unsaturated Carbonyl B Michael Addition A->B Desired Path P Polymerization / Tar A->P Side Reaction (High Temp / [Acid]) C Cyclization & Dehydration B->C D Dihydroquinoline Product C->D cluster_troubleshooting Troubleshooting Logic: Low Yield & Impurity Start Low Yield / High Impurity Q1 Is tar/polymer present? Start->Q1 Sol1 Reduce [Reactant] Add Moderator (FeSO₄) Improve Stirring Q1->Sol1 Yes Q2 Are regioisomers present? Q1->Q2 No End Purity/Yield Improved Sol1->End Sol2 Use directing groups Optimize catalyst/solvent Q2->Sol2 Yes Q3 Is product over-oxidized? Q2->Q3 No Sol2->End Sol3 Use inert atmosphere Control oxidant stoichiometry Q3->Sol3 Yes Q3->End No Sol3->End

Caption: Troubleshooting workflow for common issues in dihydroquinoline synthesis.

References

  • BenchChem. (n.d.). avoiding polymerization in quinoline synthesis.
  • BenchChem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives.
  • MDPI. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • BenchChem. (n.d.). Preventing side product formation in quinoline synthesis.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis.
  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.
  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • NIH. (n.d.). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis.
  • Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
  • NIH. (n.d.). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts.
  • Wikipedia. (n.d.). Skraup reaction.
  • ACS Publications. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products.

Sources

Technical Support Center: Purification of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the purification challenges of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 885954-16-5).[1][2][3][4] This molecule, a valuable building block in medicinal chemistry, possesses structural features that can complicate its isolation and purification.[5] This guide provides in-depth troubleshooting advice and detailed protocols to help researchers achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: Why is my compound streaking or tailing badly on a standard silica gel TLC plate and column?

A: This is the most common issue and is caused by a strong acid-base interaction between the basic primary amine at the C3 position and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[6] This interaction leads to non-ideal chromatographic behavior, including significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the stationary phase.[6][7]

Q2: My post-column yield is very low, and I can't account for the lost material. Where did it go?

A: Significant yield loss during silica gel chromatography is often due to the irreversible binding of your basic compound to the acidic stationary phase, as described in Q1. If you are not using a basic modifier in your mobile phase, a substantial portion of your product may remain stuck on the column.

Q3: After running a column, I see a new, more polar spot on my TLC that wasn't prominent in the crude material. What is this new impurity?

A: The new, more polar impurity is likely the deprotected product, 3-amino-1,2,3,4-tetrahydroquinoline. The tert-butoxycarbonyl (Boc) protecting group on the quinoline nitrogen is highly sensitive to acid.[8] If your solvents (like dichloromethane or chloroform) contain trace amounts of acid, or if you use an acidic mobile phase additive, you can inadvertently cleave the Boc group on the column. The resulting free secondary amine is more polar and will appear as a lower Rf spot on the TLC plate.

Q4: Is recrystallization a viable purification method for this compound?

A: Recrystallization can be an excellent and scalable purification method, provided your crude material is of reasonable purity (typically >80-90%) and can be induced to crystallize. However, many Boc-protected amines and amino acid derivatives are initially isolated as oils or amorphous solids that are difficult to crystallize.[9][10] Success will depend heavily on finding a suitable solvent system.

Q5: What are the most likely impurities from the synthesis that I should be trying to remove?

A: Besides the deprotected product mentioned in Q3, common impurities can include unreacted starting materials, reagents, and byproducts from the specific synthetic route used. For instance, if the 3-amino group was introduced via the reduction of a nitro group, you might have incompletely reduced intermediates.[11] If it was formed via reductive amination, you could have over-alkylation byproducts.[12] A thorough understanding of your synthetic pathway is critical for identifying potential impurities.[13][14]

Troubleshooting Guide: From Analysis to Pure Compound

This section provides a systematic approach to overcoming common purification hurdles.

Problem: Poor Chromatographic Behavior on Silica Gel

The primary challenge stems from the basicity of the C3-amine. The goal is to mitigate its interaction with the acidic silica surface.

  • Causality: The lone pair of electrons on the primary amine readily interacts with acidic protons on the silica surface, causing strong, non-specific binding. This leads to a "smearing" effect rather than the formation of a tight band as the compound travels through the column.[6]

  • Solutions:

    • Mobile Phase Modification (Recommended First Step): The simplest solution is to add a small amount of a volatile base to your mobile phase. This base will "neutralize" the acidic sites on the silica, allowing your compound to elute cleanly.[6]

      • Recommended Additive: Triethylamine (TEA) or ammonium hydroxide.

      • Concentration: Typically 0.5-1% (v/v) of the total mobile phase volume.

      • Effect: You will observe a significant increase in the Rf value on a TLC plate and the spot will become much more compact and less streaked.

    • Use an Alternative Stationary Phase: If mobile phase modification is insufficient, changing the stationary phase is the next logical step.

      • Amine-Functionalized Silica: These columns have a basic surface, which repels basic compounds and prevents the acid-base interaction, leading to excellent peak shape.[6]

      • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative. However, it can have its own activity-related issues, so use with care.[15]

      • Reversed-Phase (C18) Silica: For highly polar compounds or when normal phase fails, reversed-phase chromatography can be effective.[15][16] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.

Problem: Chemical Degradation During Purification

The Boc group is designed to be removed with acid, so accidental exposure must be avoided.

  • Causality: The mechanism of Boc deprotection involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene and a proton. This reaction is rapid in the presence of even moderate acids.[8][17][18]

  • Solutions:

    • Use High-Purity, Neutral Solvents: Ensure your solvents, especially chlorinated ones like DCM, are fresh and stored over potassium carbonate to neutralize any trace HCl that may form over time.

    • Employ Basic Modifiers: The addition of TEA or ammonia to your mobile phase (as described above) not only improves peak shape but also serves to neutralize any trace acidity in the system, actively protecting the Boc group.

    • Avoid Acidic Workups: Prior to purification, ensure that any aqueous workup steps are neutral or slightly basic before extraction and concentration.

Problem: Failure to Crystallize

Often, even after successful chromatography, the product is isolated as a viscous oil or waxy solid.

  • Causality: The combination of a flexible dihydroquinoline ring, a primary amine capable of hydrogen bonding, and a bulky, lipophilic Boc group can disrupt crystal lattice formation. The presence of even minor impurities can also significantly inhibit crystallization.[10]

  • Solutions:

    • High Purity is Key: Ensure the material is >98% pure by NMR or LCMS before attempting crystallization.

    • Systematic Solvent Screening: The goal is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold. An anti-solvent (in which the compound is insoluble) can then be added to induce precipitation.

    • Trituration/Pulping: If the product is an oil, dissolving it in a minimal amount of a moderately polar solvent (e.g., diethyl ether, ethyl acetate) and then adding a large excess of a non-polar anti-solvent (e.g., hexanes, heptane) while stirring vigorously can sometimes crash out the product as a solid.[9]

    • Seed Crystals: If you have ever successfully made a solid batch, save a few milligrams. Adding a tiny seed crystal to a supersaturated solution can induce crystallization.[9][19]

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy.

Purification_Workflow cluster_start Start: Crude Product Analysis cluster_main Primary Purification Decision cluster_chrom Chromatography Options cluster_final Final Steps Start Analyze crude material by TLC & NMR Purity Purity > 90% and a major crystalline component? Start->Purity Chromatography Proceed to Chromatography Purity->Chromatography No Recrystallize Attempt Direct Recrystallization Purity->Recrystallize Yes TLC_Test Does compound move well on TLC with Hex/EtOAc + 1% TEA? Chromatography->TLC_Test Final_Purity Assess Purity (NMR/LCMS) Recrystallize->Final_Purity Silica_TEA Silica Gel Column with Basic Modifier TLC_Test->Silica_TEA Yes Alt_Phase Use Alternative Phase: Amine-Silica or Alumina TLC_Test->Alt_Phase No/Still Tailing Silica_TEA->Final_Purity Alt_Phase->Final_Purity

Caption: Decision tree for selecting a purification method.

Key Impurity Profile

The most common process-related impurity is from the cleavage of the acid-labile Boc group.

Caption: Common degradation pathway under acidic conditions.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel with Triethylamine

This protocol is the standard first approach for purifying multi-gram quantities of the title compound.

  • Slurry Preparation:

    • Choose an appropriate column size (aim for a stationary phase weight of 30-50 times the crude material weight).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane/Ethyl Acetate).

    • Crucially, add 1% (v/v) triethylamine (TEA) to this mobile phase.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane (DCM).

    • Add a small amount of silica gel to this solution (approx. 1-2 times the weight of the crude material).

    • Concentrate this slurry to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally gives better resolution.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial mobile phase (e.g., 98:2 Hexane/EtOAc + 1% TEA).

    • Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 2% to 40% Ethyl Acetate in Hexane, always maintaining 1% TEA in the mixture.

    • Collect fractions and monitor them by TLC (using a mobile phase containing TEA for visualization).

    • Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

ParameterRecommended Value/SolventPurpose
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective adsorbent.
Mobile Phase Hexane / Ethyl Acetate GradientGood solvent system for moderate polarity compounds.
Basic Modifier 0.5 - 1.0% TriethylamineNeutralizes silica, prevents tailing.[6]
Sample Loading Dry LoadingEnsures a narrow band and improves separation.
Protocol 2: General Guideline for Recrystallization Solvent Screening

This protocol is for small-scale trials to identify a suitable solvent system for bulk crystallization.

  • Preparation:

    • Place a small amount (approx. 20-30 mg) of the purified oil/solid into several small test tubes or vials.

  • Single Solvent Screening:

    • To each vial, add a different solvent dropwise at room temperature until the solid just dissolves. Solvents to try include: Ethyl Acetate, Isopropanol, Acetonitrile, Toluene, Diethyl Ether.

    • If a solid dissolves readily at room temperature, the solvent is too good. If it doesn't dissolve at all even with heating, it's a poor solvent.

    • For promising solvents (dissolves when heated), allow the vial to cool slowly to room temperature, then place it in an ice bath. If crystals form, you have found a potential single-solvent system.

  • Solvent/Anti-Solvent System Screening:

    • In a new set of vials, dissolve the compound in a minimal amount of a good solvent (one in which it is very soluble, e.g., DCM or Ethyl Acetate).

    • Slowly add a non-polar anti-solvent (e.g., Hexane, Heptane, Pentane) dropwise until the solution becomes persistently cloudy (turbid).

    • Gently warm the vial until the solution becomes clear again.

    • Allow the vial to cool slowly. Crystal formation at the interface indicates a good binary solvent system.

Good Solvents (for dissolving)Anti-Solvents (for precipitating)
Dichloromethane (DCM)Hexanes / Heptane
Ethyl Acetate (EtOAc)Pentane
AcetoneDiethyl Ether
Isopropanol (IPA)

References

  • Arote, N. D., & Akamanchi, K. G. (2012). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 2(27), 10283-10289.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Request PDF. (n.d.). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447.
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Patsnap. (n.d.). Crystallization method of Boc-amino acid.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(10), 16385–16416.
  • MDPI. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]

  • MedKoo Biosciences, Inc. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 13(18), 4854–4856.
  • PubChem. (n.d.). tert-Butyl 6-(1-aminoethyl)-4-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. Retrieved from [Link]

  • ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(11), 2454–2460.
  • Arkivoc. (2007).
  • ChemicalRegister.com. (n.d.). 3-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester (CAS No. 885954-16-5) Suppliers. Retrieved from [Link]

  • 楚肽生物科技. (n.d.). This compound. Retrieved from [Link]

Sources

Optimization of reaction conditions for Boc protection of dihydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Optimization and Troubleshooting for the Boc Protection of Dihydroquinolines

Welcome to the dedicated support center for chemists and researchers working with dihydroquinolines. This guide provides in-depth technical assistance for one of the most common and crucial transformations in this field: the installation of a tert-butyloxycarbonyl (Boc) protecting group onto the nitrogen atom of the dihydroquinoline scaffold.

The seemingly straightforward nature of this reaction can be deceptive. Issues such as incomplete conversion, side-product formation, and difficult purification are frequently encountered. This document is designed to serve as a comprehensive resource, combining established chemical principles with practical, field-tested advice to help you navigate these challenges and achieve optimal, reproducible results.

Here, we will dissect the reaction mechanism, explore the critical parameters that govern its success, and provide a structured troubleshooting guide to address specific experimental issues.

Part 1: The Mechanism and Its Implications

The Boc protection of a secondary amine, such as the nitrogen in a dihydroquinoline ring, proceeds via a nucleophilic attack of the nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O. The reaction is typically facilitated by a base.

Boc_Protection_Mechanism DHQ_N Dihydroquinoline-N-H Intermediate Tetrahedral Intermediate DHQ_N->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Base Base Base->DHQ_N Deprotonation (optional) BaseH Protonated Base Boc_DHQ Boc-Protected Dihydroquinoline Intermediate->Boc_DHQ Collapse tBuOH t-BuOH Intermediate->tBuOH CO2 CO₂ Intermediate->CO2

Caption: Mechanism of Boc Protection.

The choice of base and solvent is critical and directly influences the reaction kinetics and outcome. A base is often used to deprotonate the N-H proton, increasing the nucleophilicity of the nitrogen and accelerating the reaction. However, strong bases can also lead to undesired side reactions.

Part 2: Standard Protocol and Key Parameters

This section provides a robust starting protocol for the Boc protection of a generic 1,2-dihydroquinoline.

Experimental Protocol: General Procedure
  • Reaction Setup: To a solution of the 1,2-dihydroquinoline (1.0 eq) in a suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN), ~0.1 M concentration), add di-tert-butyl dicarbonate ((Boc)₂O) (1.1–1.5 eq).

  • Base Addition: Add a base (e.g., Triethylamine (TEA), 1.2–2.0 eq) or 4-Dimethylaminopyridine (DMAP, 0.05–0.2 eq) to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl or water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove basic impurities), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Table 1: Critical Reaction Parameters and Recommendations
ParameterRecommendationRationale & Expert Insights
(Boc)₂O Stoichiometry 1.1–1.5 equivalentsUsing a slight excess ensures complete consumption of the starting material. A large excess can complicate purification and may lead to side reactions if the substrate is sensitive.
Solvent DCM, THF, MeCNDichloromethane is a common choice due to its inertness and ability to dissolve a wide range of substrates. THF is also effective. Acetonitrile can be useful for less soluble substrates and can sometimes accelerate the reaction.
Base TEA, DIPEA, DMAP (catalytic)Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are often sufficient. For less reactive dihydroquinolines, the use of a catalytic amount of DMAP can significantly increase the reaction rate by forming a more reactive acylating agent with (Boc)₂O.
Temperature 0 °C to Room TemperatureThe reaction is typically exothermic. Running the reaction at 0 °C initially, especially during the addition of reagents, can help control the reaction rate and minimize side-product formation. Most reactions proceed to completion at room temperature.

Part 3: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the Boc protection of dihydroquinolines.

Troubleshooting_Workflow Start Reaction Issue Identified Incomplete Incomplete Conversion? Start->Incomplete SideProducts Side Products Observed? Incomplete->SideProducts No Sol_Incomplete1 Increase (Boc)₂O eq. Incomplete->Sol_Incomplete1 Yes Sol_Incomplete2 Add catalytic DMAP. Incomplete->Sol_Incomplete2 Sol_Incomplete3 Increase reaction time/temp. Incomplete->Sol_Incomplete3 Purification Purification Difficulty? SideProducts->Purification No Sol_Side1 Lower reaction temperature. SideProducts->Sol_Side1 Yes Sol_Side2 Use a milder base (e.g., NaHCO₃). SideProducts->Sol_Side2 Sol_Side3 Check substrate stability. SideProducts->Sol_Side3 Sol_Purify1 Optimize chromatography gradient. Purification->Sol_Purify1 Yes Sol_Purify2 Perform aqueous washes. Purification->Sol_Purify2 Sol_Purify3 Consider recrystallization. Purification->Sol_Purify3

Caption: Troubleshooting Workflow for Boc Protection.

Question 1: My reaction is very slow or stalls, leaving a significant amount of starting material even after several hours. What should I do?

  • Answer: This issue typically points to insufficient reactivity. Here are several approaches to address this:

    • Increase Reactant Concentration: Ensure your reaction is not too dilute. A concentration of 0.1 M to 0.5 M is a good range.

    • Add a Catalyst: The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) (5-10 mol%) can dramatically accelerate the reaction. DMAP reacts with (Boc)₂O to form a highly reactive intermediate, which is then more readily attacked by the dihydroquinoline nitrogen.

    • Increase Equivalents of (Boc)₂O: You can try increasing the equivalents of (Boc)₂O to 1.5 or even 2.0 equivalents. This can help drive the reaction to completion, according to Le Chatelier's principle.

    • Change the Solvent: If your starting material has poor solubility in the current solvent, try switching to a more polar aprotic solvent like acetonitrile or THF.

    • Gentle Heating: If the above methods do not work, gentle heating to 40-50 °C may be required. However, be cautious as this can also promote side reactions.

Question 2: My TLC/LC-MS shows multiple new spots/peaks, indicating the formation of side products. What are the likely side products and how can I avoid them?

  • Answer: Side product formation often arises from the inherent reactivity of the dihydroquinoline scaffold or impurities.

    • Over-acylation: Although less common for Boc groups, it's a possibility if other nucleophilic sites are present. Ensure you are not using an excessive amount of (Boc)₂O.

    • Dehydrogenation/Aromatization: Dihydroquinolines can be sensitive to oxidation, leading to the formation of the corresponding quinoline. This can be exacerbated by prolonged reaction times or exposure to air. Ensure your reaction is running under an inert atmosphere (e.g., nitrogen or argon) if your substrate is particularly sensitive.

    • Base-Induced Decomposition: If you are using a strong base, it might be causing decomposition of your starting material or product. Consider using a milder base like NaHCO₃ or even running the reaction without a base, although this will be slower.

    • Reaction with Impurities: Ensure your starting dihydroquinoline is pure. Acidic or basic impurities can interfere with the reaction.

Question 3: The purification of my Boc-protected product is difficult. The product co-elutes with a non-polar impurity during column chromatography.

  • Answer: This is a common issue, as the Boc group significantly increases the lipophilicity of the molecule.

    • Identify the Impurity: The most common non-polar impurity is residual (Boc)₂O or its byproducts.

    • Aqueous Workup: A thorough aqueous workup is crucial. Washing with a dilute base solution (e.g., 1 M NaOH) can help to hydrolyze and remove excess (Boc)₂O.

    • Optimize Chromatography: Use a very shallow gradient during your flash chromatography. Hexanes/Ethyl Acetate systems are standard, but sometimes switching to a Dichloromethane/Methanol system can provide better separation.

    • Alternative Purification: If chromatography fails, consider recrystallization or trituration from a suitable solvent system (e.g., hexanes/ether).

Question 4: I am observing the formation of a white precipitate during my reaction. What is it?

  • Answer: If you are using a tertiary amine base like triethylamine (TEA), the precipitate is likely the triethylammonium salt of the carbonate byproduct (triethylammonium tert-butyl carbonate). This is a normal observation and indicates the reaction is proceeding. This salt is typically removed during the aqueous workup.

Part 4: Frequently Asked Questions (FAQs)

Q1: Is it always necessary to use a base for Boc protection?

  • A1: Not always, but it is highly recommended for efficient conversion. The reaction can proceed without a base, but it will be significantly slower. A base serves to deprotonate the N-H, increasing the nitrogen's nucleophilicity. For electron-rich dihydroquinolines, the reaction may proceed at a reasonable rate without a base, but for electron-deficient systems, a base is often essential.

Q2: Can I use Boc-anhydride that has been stored for a long time?

  • A2: Di-tert-butyl dicarbonate is sensitive to moisture and can slowly hydrolyze over time. It is a low-melting solid (22-24 °C) and is often a liquid at room temperature. If it has been stored improperly, its purity may be compromised. It is always best to use a fresh bottle or to verify the purity of an older reagent.

Q3: My dihydroquinoline has other functional groups. Will the Boc protection be selective for the nitrogen?

  • A3: Generally, yes. The N-H of the dihydroquinoline is typically the most nucleophilic site. However, if your molecule contains other highly nucleophilic groups, such as primary amines or thiols, you may observe competitive acylation. Alcohols are generally less reactive under these conditions but can react, especially with the use of DMAP. In such cases, optimization of reaction conditions (e.g., lower temperature, no DMAP) may be necessary to achieve selectivity.

Q4: How do I know when the reaction is complete?

  • A4: The most reliable method is to monitor the disappearance of the starting material by TLC or LC-MS. A simple TLC stain (e.g., potassium permanganate) can often visualize both the starting material and the more non-polar Boc-protected product. The product will typically have a higher Rf value than the starting material.

References

  • Use of 4-dimethylaminopyridine as a catalyst in the preparation of t-butyl carbamates. The Journal of Organic Chemistry. [Link]

Stability and storage of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It covers best practices for storage, handling, and troubleshooting common issues to ensure the stability and integrity of the compound throughout its experimental lifecycle.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, the compound should be stored in a cool, dry, and dark environment. Specific recommendations from suppliers of similar compounds suggest refrigeration at 2-8°C.[1] It is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture. The container should be tightly sealed.

Q2: What is the expected shelf-life of this compound?

While specific long-term stability data for this exact molecule is not extensively published, Boc-protected amines and dihydroquinoline derivatives are generally stable for years if stored under the recommended conditions. However, for critical applications, it is advisable to re-analyze the purity of the compound if it has been in storage for more than a year or if there are any visual signs of degradation.

Q3: How can I identify if my sample of this compound has degraded?

Visual inspection can be the first indicator. A change in color (e.g., from white/off-white to yellow or brown) or texture (e.g., clumping) may suggest degradation. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to check for the presence of impurities or degradation products.

Q4: Is this compound particularly sensitive to air, light, or moisture?

Yes, compounds of this nature can be sensitive to environmental factors. The dihydroquinoline ring system can be susceptible to oxidation, especially in the presence of light and air. Furthermore, the tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions, and moisture can facilitate its hydrolysis.[2][3][4] Therefore, protection from these elements is critical for maintaining the compound's integrity.

Q5: What are the recommended solvents for dissolving this compound?

This compound is generally soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). For reactions, the choice of solvent should be guided by the specific reaction conditions, ensuring it is anhydrous and free of acidic impurities.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of this compound, providing potential causes and actionable solutions.

Problem 1: The compound shows signs of degradation (e.g., discoloration, new spots on TLC, or impurity peaks in HPLC/NMR).
  • Potential Cause A: Improper Storage The compound may have been exposed to elevated temperatures, light, or a non-inert atmosphere.

    Solution:

    • Always store the compound at the recommended 2-8°C in a tightly sealed container.

    • For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.

    • Use amber vials or store in a dark place to protect from light.

  • Potential Cause B: Exposure to Acidic Contaminants The Boc protecting group is highly sensitive to acid, leading to its cleavage.[2][3][4] Acidic residues on glassware or in solvents can catalyze this degradation.

    Solution:

    • Ensure all glassware is thoroughly cleaned, dried, and, if necessary, rinsed with a dilute base solution (e.g., 1% triethylamine in the final rinse solvent) followed by a final rinse with an anhydrous, neutral solvent.

    • Use high-purity, anhydrous solvents. If necessary, pass solvents through a column of activated neutral alumina to remove acidic impurities.

  • Potential Cause C: Oxidation The dihydroquinoline core may be prone to oxidation, leading to the formation of aromatic quinoline byproducts.

    Solution:

    • Handle the compound under an inert atmosphere whenever possible, especially when in solution.

    • Degas solvents before use by sparging with nitrogen or argon.

Problem 2: Inconsistent or poor results in subsequent chemical reactions.
  • Potential Cause A: Partial Deprotection of the Boc Group If the compound has partially degraded, the presence of the free amine can lead to undesired side reactions and lower yields of the target product.

    Solution:

    • Before use, verify the purity of the starting material using a suitable analytical method (e.g., ¹H NMR or LC-MS).

    • Ensure that the reaction conditions are not acidic. If the reaction generates acidic byproducts, consider adding a non-nucleophilic base to the reaction mixture.

  • Potential Cause B: Incompatibility with Reagents The compound may be reacting with other reagents in an unintended manner.

    Solution:

    • Avoid the use of strong acids unless Boc deprotection is the intended reaction.

    • Be cautious with strong oxidizing agents, which can affect the dihydroquinoline ring.

    • Review the literature for the compatibility of Boc-protected amines and dihydroquinolines with the planned reagents.

Summary of Stability and Storage Parameters

ParameterRecommendationRationale
Temperature 2-8°CMinimizes degradation kinetics.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the dihydroquinoline ring.
Light Protect from light (Amber vial/dark place)Prevents photo-degradation.
Moisture Tightly sealed container, use of desiccantsPrevents hydrolysis of the Boc group.
pH Avoid acidic conditionsThe Boc group is labile to acid.[2][3][4]

Troubleshooting Workflow

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum using a standard pulse program.

  • Analysis:

    • Integrate the peaks corresponding to the protons of the molecule. The tert-butyl group protons (a singlet at approximately 1.5 ppm) are a good reference for integration.

    • Look for the absence of a significant peak corresponding to isobutylene or tert-butanol, which would indicate Boc group degradation.

    • Check for the appearance of new aromatic signals that could suggest oxidation to the corresponding quinoline.

Protocol 2: Recommended Handling and Weighing Procedure
  • Preparation: Allow the container of the compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.

  • Inert Atmosphere: If possible, perform the weighing inside a glovebox under an inert atmosphere. If a glovebox is not available, flush the weighing vessel and the headspace of the storage container with a gentle stream of nitrogen or argon.

  • Weighing: Quickly weigh the desired amount of the compound into a tared, dry vial.

  • Storage: Immediately and securely seal the storage container, flushing with inert gas before closing if it will be stored for an extended period.

References

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]

  • Lead Sciences. tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. [Link]

Sources

Technical Support Center: A Guide to the Purification of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with obtaining this compound in high purity. Our approach is rooted in mechanistic principles and practical, field-tested experience to ensure the integrity and success of your research.

Introduction: The Challenge of Purity

This compound is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of complex bioactive molecules. Its purity is paramount, as even trace impurities can have a significant impact on downstream reactions and biological assays. The unique structural features of this molecule, including a basic amino group, a Boc-protected aniline nitrogen, and a partially saturated heterocyclic ring, present specific challenges during purification. This guide will address these challenges head-on, providing you with the knowledge to identify, troubleshoot, and eliminate common impurities.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address problems you may encounter during the purification of this compound.

Question 1: My purified compound shows a persistent impurity with a higher molecular weight by mass spectrometry. What could it be and how do I remove it?

Answer:

A common impurity with a higher molecular weight is the corresponding over-reduced species , tert-butyl 3-amino-1,2,3,4,5,6,7,8-octahydroquinoline-1(2H)-carboxylate. This can occur during the catalytic hydrogenation of the quinoline precursor if the reaction is not carefully controlled.[1][2] Another possibility, though less common, is the formation of a di-Boc protected species where a second Boc group has been added to the exocyclic amine.

Causality: Catalytic hydrogenation is a powerful reduction method, but it can be difficult to selectively reduce only one ring of the quinoline system. Over-hydrogenation leads to the formation of the fully saturated octahydroquinoline derivative.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high molecular weight impurities.

Detailed Protocol for Removal:

Careful flash column chromatography is the most effective method for separating the desired dihydroquinoline from its over-reduced counterpart.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The addition of 0.5-1% triethylamine to the mobile phase is crucial to prevent peak tailing of the basic amine.

  • Monitoring: Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) to visualize the separated spots. The desired product will have a slightly higher Rf value than the more polar over-reduced impurity.

Question 2: My TLC plate shows significant streaking, and my column chromatography yields broad peaks with poor separation. What is causing this?

Answer:

Streaking and poor peak shape are classic signs of strong interaction between the basic amino group of your compound and the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption and poor recovery.

Causality: The lone pair of electrons on the nitrogen atom of the amino group can form strong hydrogen bonds with the acidic protons of the silanol groups (Si-OH) on the silica surface.

Solution:

The most effective solution is to add a basic modifier to your eluent to neutralize the acidic sites on the silica gel.

Recommended Modifiers:

  • Triethylamine (NEt₃): Add 0.5-2% (v/v) to your mobile phase.

  • Ammonia Solution: A 7N solution of ammonia in methanol can also be used as an additive.

Experimental Protocol: TLC Analysis with a Basic Modifier

  • Prepare two TLC developing chambers. In one, use your standard eluent (e.g., 30% ethyl acetate in hexanes). In the second, use the same eluent with the addition of 1% triethylamine.

  • Spot your crude product on two separate TLC plates.

  • Develop one plate in each chamber.

  • Visualize the plates. You should observe a significant reduction in streaking and a more defined spot on the plate developed with the basic modifier.

Question 3: After the Boc-protection step, I have a persistent impurity that is difficult to remove. What is it and how can I get rid of it?

Answer:

A common impurity from the Boc-protection step is unreacted di-tert-butyl dicarbonate (Boc₂O) or its byproducts, such as tert-butanol.[3][4]

Causality: The use of excess Boc₂O is common to ensure complete reaction, but this can lead to challenges in its removal.

Troubleshooting and Removal Strategies:

ImpurityRemoval MethodExplanation
Di-tert-butyl dicarbonate (Boc₂O) 1. Aqueous Workup with a Mild Base: Wash the organic layer with a saturated solution of sodium bicarbonate. This will hydrolyze the excess Boc₂O. 2. Quenching with an Amine: Add a small amount of a primary or secondary amine (e.g., piperidine or ethanolamine) to the reaction mixture after the reaction is complete to consume the excess Boc₂O. The resulting urea byproduct is typically more polar and easier to remove by chromatography.Boc₂O is susceptible to hydrolysis under basic conditions.
tert-Butanol Azeotropic Removal: Co-evaporate the product with a solvent like toluene under reduced pressure. High Vacuum: Dry the product under high vacuum for an extended period.tert-Butanol is volatile and can be removed by these methods.

Question 4: My final product has a yellowish tint, even after chromatography. What could be the cause?

Answer:

A yellowish tint can indicate the presence of an oxidized impurity, likely the corresponding quinoline derivative . 1,2-Dihydroquinolines can be susceptible to oxidation, especially if exposed to air and light over extended periods.

Causality: The dihydroquinoline ring is more electron-rich than the fully aromatic quinoline and can be oxidized, particularly in the presence of trace metals or upon prolonged exposure to atmospheric oxygen.

Prevention and Removal:

  • Prevention:

    • Work under an inert atmosphere (nitrogen or argon) whenever possible, especially during workup and purification.

    • Store the purified compound under an inert atmosphere at low temperatures and protected from light.

  • Removal:

    • Careful flash column chromatography can often separate the more polar oxidized quinoline from the desired product.

    • If the oxidation is minimal, a recrystallization may be effective.

Frequently Asked Questions (FAQs)

Q1: What is the best way to assess the purity of my final product?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and detect any impurities with different masses.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect any closely related impurities that may not be visible by NMR.

Q2: What are suitable solvent systems for recrystallizing this compound?

A2: Finding a suitable recrystallization solvent system often requires some experimentation. A good starting point is a binary solvent system that balances solubility and insolubility.

  • Ethyl acetate/Hexanes: Dissolve the compound in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed. Allow to cool slowly.

  • Dichloromethane/Hexanes: Similar to the above, using dichloromethane as the solvent for initial dissolution.

  • Ethanol/Water: For more polar impurities, dissolving in hot ethanol and adding water dropwise can be effective.

Q3: How stable is the Boc protecting group during purification and storage?

A3: The Boc group is generally stable to basic and neutral conditions. However, it is labile to acid.[5]

  • Avoid Acidic Conditions: Do not use acidic eluents for chromatography or acidic solutions during workup if you wish to retain the Boc group.

  • Storage: The purified compound is relatively stable when stored at low temperatures (-20°C) under an inert atmosphere and protected from light.

Q4: What is the impact of common impurities on downstream applications?

A4: The impact of impurities can be significant:

  • Over-reduced Impurities: These can lead to a mixture of products in subsequent reactions, complicating purification and reducing the yield of the desired compound. In a drug development context, such impurities can lead to off-target effects.[6]

  • Oxidized Impurities: The presence of the corresponding quinoline can lead to undesired side reactions, especially in metal-catalyzed cross-coupling reactions where the quinoline nitrogen can act as a ligand.

  • Residual Starting Materials: Unreacted starting materials will lead to an impure final product and can interfere with subsequent synthetic steps.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography for the Purification of this compound

This protocol is designed for the purification of a crude reaction mixture containing the target compound and common impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine

  • Glass chromatography column

  • TLC plates (silica gel 60 F₂₅₄)

  • Potassium permanganate stain solution

Procedure:

  • Column Packing:

    • Dry pack the column with silica gel. The amount of silica should be approximately 50-100 times the weight of the crude material.

    • Wet the column with the initial mobile phase (e.g., 10% ethyl acetate in hexanes with 1% triethylamine).

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate.

    • Collect fractions and monitor by TLC.

  • Fraction Analysis:

    • Spot each fraction on a TLC plate.

    • Develop the TLC plate in a suitable eluent (e.g., 30% ethyl acetate in hexanes with 1% triethylamine).

    • Visualize the spots using a UV lamp and then by dipping in the potassium permanganate stain.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Purification Workflow Diagram:

Caption: Workflow for flash column chromatography purification.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Request PDF. (2021). Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites. Retrieved from [Link]

  • Request PDF. (2025). Partial hydrogenation of substituted pyridines and quinolines: A crucial role of the reaction conditions. Retrieved from [Link]

  • MDPI. (2021). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Request PDF. (2025). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. Retrieved from [Link]

  • Organic Chemistry Portal. (2017). Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes. Retrieved from [Link]

  • Organic Syntheses. (2007). MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. Retrieved from [Link]

  • PMC - NIH. (2018). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. Retrieved from [Link]

  • Patsnap. (n.d.). Crystallization method of Boc-amino acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). Crystallization method of Boc-amino acid.
  • Scientific Research Publishing. (2016). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Retrieved from [Link]

  • Scholars Research Library. (2011). Synthesis and characterization of a dipeptide derivative of L-phenylalanine and ethylenediamine. Retrieved from [Link]

  • PMC - NIH. (2014). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Retrieved from [Link]

  • International Union of Crystallography. (2020). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Retrieved from [Link]

  • NIH. (2012). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms. Retrieved from [Link]

  • ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • NIH. (2010). tert-Butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • PMC - NIH. (2011). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
  • PMC. (2022). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. Retrieved from [Link]

  • ResearchGate. (2024). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • Request PDF. (2025). Identification and characterization of N-tert-butoxycarbonyl-MDMA: A new MDMA precursor. Retrieved from [Link]

  • Dattakala College of Pharmacy. (n.d.). A Review on Effect of Impurities in Pharmaceutical Substances. Retrieved from [Link]

  • Zenodo. (2022). Recent updates on the synthesis of Dihydroquinolines: A review. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important chiral amine intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, ensuring scientific integrity and providing actionable solutions.

The synthesis of this molecule is typically approached via a two-stage process: the formation of an N-Boc protected ketone precursor, followed by a reductive amination to install the desired 3-amino group. This guide is structured to address challenges in each of these critical stages.

Overall Synthetic Workflow

The diagram below illustrates the common synthetic route, which forms the basis for our troubleshooting guide.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reductive Amination cluster_2 Purification start Commercially Available Tetrahydroquinolin-3-one boc_protection Boc Protection ((Boc)₂O, Base) start->boc_protection ketone_precursor N-Boc-tetrahydroquinolin-3-one boc_protection->ketone_precursor reductive_amination Reductive Amination (NH₃ source, Reducing Agent) ketone_precursor->reductive_amination final_product This compound reductive_amination->final_product purification Workup & Purification (Extraction, Chromatography) final_product->purification

Caption: General two-stage synthetic workflow.

Part 1: FAQs and Troubleshooting for Precursor Synthesis (N-Boc-tetrahydroquinolin-3-one)

This section addresses issues related to the protection of the tetrahydroquinoline nitrogen.

Q1: My Boc-protection reaction is sluggish or incomplete. What are the primary causes and how can I fix it?

Answer: Incomplete N-Boc protection is a common issue that can typically be traced back to reagent quality, reaction conditions, or the choice of base. The reaction involves the nucleophilic attack of the secondary amine on di-tert-butyl dicarbonate ((Boc)₂O).

Causality & Troubleshooting Steps:

  • Reagent Quality:

    • (Boc)₂O Degradation: Di-tert-butyl dicarbonate is sensitive to moisture and can degrade over time. Use a fresh bottle or verify the purity of your existing stock.

    • Solvent Purity: Ensure you are using anhydrous solvents, as water can hydrolyze (Boc)₂O. Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).[1]

  • Base Selection & Stoichiometry:

    • Weak Base: A non-nucleophilic base is required to neutralize the acid formed during the reaction. Triethylamine (TEA) is common, but if the reaction is slow, a stronger base like 4-dimethylaminopyridine (DMAP) can be used catalytically alongside TEA.[2]

    • Insufficient Base: Ensure at least one equivalent of base is used to scavenge the generated proton, driving the reaction forward.

  • Reaction Conditions:

    • Temperature: While often run at room temperature, gently heating the reaction to 40°C can increase the rate of conversion.[2]

    • Concentration: If the reaction is too dilute, the reaction rate will be slow. Ensure a reasonable concentration (e.g., 0.1-0.5 M).

ParameterRecommendationRationale
Reagent Use fresh (Boc)₂OPrevents issues with hydrolyzed or degraded reagent.
Solvent Anhydrous THF or DCMWater can compete with the amine and hydrolyze the anhydride.
Base TEA (1.2 eq) + DMAP (0.1 eq)DMAP is a highly effective acylation catalyst.[2]
Temperature RT to 40°CIncreases reaction kinetics without significant side reactions.
Part 2: FAQs and Troubleshooting for Reductive Amination

The conversion of the ketone precursor to the final amine product is the most critical and often challenging step, especially during scale-up.

Q2: The reductive amination yield is low, with significant starting ketone and/or imine intermediate remaining. How can I drive the reaction to completion?

Answer: This is the most frequent challenge in reductive amination. It points to an issue with imine formation, the activity of the reducing agent, or overall reaction equilibrium.

Causality & Troubleshooting Steps:

  • Inefficient Imine Formation: The reaction proceeds via an imine intermediate. The formation of this imine from the ketone and ammonia source is an equilibrium process.

    • Water Removal: This equilibrium produces water. The presence of water can inhibit the reaction and also decompose some reducing agents. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium towards the imine.[3]

    • pH Control: Imine formation is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can significantly accelerate this step.[3] However, the pH must be carefully controlled, as strongly acidic conditions can protonate the amine starting material, rendering it non-nucleophilic, or compromise the Boc group.[4][5]

  • Reducing Agent Selection and Activity:

    • Agent Reactivity: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and selectively reduces the imine in the presence of the ketone.[1][3] Stronger reagents like sodium borohydride (NaBH₄) can reduce the starting ketone if added too early.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.

    • Reagent Decomposition: Borohydride reagents are sensitive to water and strong acids. Ensure they are added to an anhydrous reaction mixture.

    • Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the reducing agent to ensure the reaction goes to completion.

Troubleshooting Flowchart: Incomplete Reductive Amination

G cluster_imine Imine Formation Troubleshooting cluster_reduction Reduction Step Troubleshooting start Low Conversion in Reductive Amination check_imine Is Imine Formation the Issue? (Monitor by TLC/LCMS) start->check_imine check_reduction Is the Reduction Step Failing? start->check_reduction add_acid Add catalytic AcOH to facilitate imine formation check_imine->add_acid remove_water Add dehydrating agent (e.g., MgSO₄, molecular sieves) check_imine->remove_water change_reagent Switch to a more suitable reducing agent (e.g., NaBH(OAc)₃) check_reduction->change_reagent increase_equiv Increase equivalents of reducing agent (1.2-1.5 eq) check_reduction->increase_equiv check_reagent_quality Use fresh, anhydrous reducing agent check_reduction->check_reagent_quality

Caption: Decision tree for troubleshooting low conversion.

Q3: I'm observing the formation of side products. What are they and how can I minimize them?

Answer: Side product formation can arise from over-reduction, reaction of the product amine, or instability of the Boc group.

Potential Side Reactions and Solutions:

Side ProductPotential CauseMitigation Strategy
Hydroxy Intermediate Reduction of the starting ketone before imine formation.Use a milder reducing agent like NaBH(OAc)₃.[3] Alternatively, pre-form the imine for 30-60 minutes before adding a stronger reducing agent like NaBH₄.
Di-alkylated Product The product primary amine reacts with another molecule of the ketone precursor.Use a slight excess of the ammonia source. A one-pot procedure where the imine is formed and immediately reduced often minimizes this.[3] A tandem approach where (Boc)₂O is added along with the reducing agent can trap the secondary amine product as it forms, preventing overalkylation.[6]
De-protected Amine The Boc group is acid-labile and can be cleaved if the reaction conditions are too acidic.Maintain a pH between 5-7. Avoid strong acids like HCl. Catalytic acetic acid is generally safe. The Boc group is stable under basic and reductive conditions.[5][7]
Q4: The reaction works well on a 1g scale, but the yield drops significantly at a 50g scale. What scale-up parameters are most critical?

Answer: Scale-up introduces challenges related to mass and heat transfer, reagent addition, and reaction kinetics.

Key Scale-Up Considerations:

  • Heat Management: Reductive amination is often exothermic, especially during the addition of the borohydride reagent. On a larger scale, inefficient heat dissipation can lead to temperature spikes, causing reagent decomposition and side reactions.

    • Solution: Use a jacketed reactor with controlled cooling. Add the reducing agent portion-wise or via a syringe pump over an extended period to control the exotherm.

  • Mixing: Inadequate mixing can create localized "hot spots" or areas of high reagent concentration, leading to side product formation.

    • Solution: Use an appropriate overhead stirrer and ensure the vessel geometry allows for efficient mixing.

  • Reaction Time: Reactions that are complete in a few hours at the lab scale may require longer times at a larger scale due to slower mass transfer.

    • Solution: Monitor the reaction progress by TLC or LC-MS and do not assume completion based on small-scale results.

  • Workup and Purification:

    • Quenching: The quenching of excess reducing agent can be highly exothermic and produce hydrogen gas. Perform the quench slowly at a low temperature (0-10°C) with careful monitoring.

    • Extraction: Phase separation can be more difficult at a larger scale. Ensure adequate vessel size and consider the potential for emulsion formation.

    • Purification: Direct crystallization of the product is often preferable to large-scale column chromatography. Develop a crystallization procedure by screening various solvent/anti-solvent systems.

Part 3: Purification and Handling
Q5: What is the recommended procedure for purifying the final product, this compound?

Answer: Purification aims to remove unreacted starting materials, the hydroxyl byproduct, and any inorganic salts from the workup.

Recommended Purification Protocol:

  • Aqueous Workup: After quenching the reaction, perform an acid-base extraction.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic components.

    • Wash with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography/Crystallization:

    • Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%) is typically effective.

    • Crystallization: For larger scales, developing a crystallization protocol is more efficient. The product is often a solid. Experiment with solvent systems such as ethyl acetate/hexanes or isopropanol/water to induce crystallization.

References
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 17, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (2024). MDPI. Retrieved January 17, 2026, from [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • One-Pot N-Deprotection and Catalytic Intramolecular Asymmetric Reductive Amination for the Synthesis of Tetrahydroisoquinolines. (2017). Angewandte Chemie International Edition in English, 56(10), 2725–2729. [Link]

  • Bisagni, S., Pushpanath, A., & Dominguez, B. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(6), 1045–1052. [Link]

  • Enantioselective Synthesis of 4-Aminotetrahydroquinolines via 1,2-Reductive Dearomatization of Quinolines and Copper(I) Hydride-Catalyzed Asymmetric Hydroamination. (2019). Organic Letters, 21(13), 5357–5362. [Link]

  • Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. (2019). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Reductive amination difficulties - poor conversion. (2024). Reddit. Retrieved January 17, 2026, from [Link]

  • Xu-Xu, Q.-F., Zhang, X., & You, S.-L. (2019). Enantioselective Synthesis of 4-Aminotetrahydroquinolines via 1,2-Reductive Dearomatization of Quinolines and Copper(I) Hydride-Catalyzed Asymmetric Hydroamination. Organic Letters, 21(13), 5357–5362. [Link]

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

  • Is the protecting group boc of the amino group stable at 37°C? (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021). Organic Process Research & Development, 25(2), 356–364. [Link]

  • Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (2011). Organic Letters, 13(10), 2642–2645. [Link]

  • Expedient synthesis of tetrahydroquinoline-3-spirohydantoin derivatives via the Lewis acid-catalyzed tert-amino effect reaction. (2016). Organic & Biomolecular Chemistry, 14(25), 5937–5941. [Link]

  • Synthesis of 3‐nitro‐ and 3‐aminoquinoline‐2,4‐diones. An unexpected route to 3‐hydroxyquinoline‐2,4‐diones. (1992). Journal of Heterocyclic Chemistry, 29(6), 1535–1540. [Link]

  • Reductive BOC-amination of aldehydes. (n.d.). ElectronicsAndBooks. Retrieved January 17, 2026, from [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2011). Molecules, 16(12), 10257–10291. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. (2023). The Journal of Organic Chemistry, 88(13), 8963–8974. [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). International Journal of Scientific & Technology Research. Retrieved January 17, 2026, from [Link]

  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2022). Molecules, 27(19), 6289. [Link]

  • Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. (2016). Molecules, 21(7), 898. [Link]

Sources

Navigating the Labyrinth of Poor Solubility: A Technical Guide for Dihydroquinoline Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to one of the most common and frustrating hurdles in synthetic and medicinal chemistry: the poor solubility of dihydroquinoline intermediates. Dihydroquinolines are a cornerstone scaffold in numerous pharmacologically active compounds, but their journey from reaction flask to purified product is often hampered by their tendency to precipitate unexpectedly or resist dissolution entirely.[1][2] This resource offers a structured approach to troubleshooting these challenges, moving from rapid-fire FAQs to comprehensive, evidence-based protocols.

Frequently Asked Questions (FAQs): Your First Line of Defense

This section provides quick answers to the most immediate questions you might have when encountering a solubility issue with your dihydroquinoline intermediate.

Q1: My dihydroquinoline intermediate "crashed out" of the reaction mixture. What's the quickest way to get it back into solution?

A: The most immediate step is to gently warm the mixture while stirring. Many organic compounds exhibit increased solubility at higher temperatures.[3][4][5] If this fails, the addition of a small amount of a co-solvent with a different polarity, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can often rescue the material.[6][7] However, be mindful that this may affect your downstream purification process.

Q2: I'm struggling to dissolve my crude dihydroquinoline intermediate for purification. Which solvent should I start with?

A: There's no single "magic bullet" solvent. A good starting point is to test a range of solvents with varying polarities. A standard screening panel could include a non-polar solvent (e.g., hexanes), a moderately polar solvent (e.g., ethyl acetate), a polar aprotic solvent (e.g., acetone or acetonitrile), and a polar protic solvent (e.g., isopropanol or ethanol).[8] Observe the solubility at room temperature and with gentle heating.

Q3: Can I just use a large volume of solvent to dissolve my poorly soluble intermediate?

A: While this might seem like a simple solution, it can create significant problems for purification and isolation. Large solvent volumes can make techniques like column chromatography and crystallization inefficient and time-consuming. It's generally better to find a more suitable solvent system that allows for a reasonable concentration.

Q4: I've tried multiple solvents and my intermediate still won't dissolve. What's my next move?

A: If a single solvent system isn't effective, it's time to explore the more advanced strategies detailed in the troubleshooting guides below. These include pH modification, the use of co-solvent systems, and physical methods like sonication.

In-Depth Troubleshooting Guides: A Systematic Approach to Overcoming Poor Solubility

When simple solvent changes are insufficient, a more systematic and scientifically grounded approach is necessary. These guides provide detailed protocols and the rationale behind them.

Guide 1: The Power of pH Adjustment

The Principle: Dihydroquinolines are nitrogen-containing heterocycles and are typically weak bases.[1] Their solubility can be dramatically influenced by the pH of the solution.[1][9][10][11] Protonation of the basic nitrogen atom can lead to the formation of a more soluble salt.[10][12][13]

When to Use This: This technique is most effective when your dihydroquinoline intermediate has an accessible basic nitrogen that can be protonated without causing unwanted side reactions or degradation.

Experimental Protocol: pH-Based Solubility Enhancement

  • Initial Assessment: Suspend a small, known amount of your dihydroquinoline intermediate in water or a water/co-solvent mixture.

  • Acidification: Slowly add a dilute aqueous acid (e.g., 1 M HCl or 0.5 M H₂SO₄) dropwise while monitoring for dissolution.

  • Observation: Note the pH at which your compound fully dissolves. This will give you an indication of the pKa of the protonated form.

  • Work-up Consideration: Remember that to recover your free-base intermediate, you will need to neutralize the solution, which will likely cause it to precipitate. This can be a useful purification step.

Causality Explained: By protonating the basic nitrogen of the dihydroquinoline, you are converting a neutral, often less polar molecule into a charged salt. This salt will have significantly stronger interactions with polar solvents like water, leading to a substantial increase in solubility.[12][14]

Troubleshooting Workflow for Solubility Issues

G start Poorly Soluble Dihydroquinoline Intermediate solvent_screen Solvent Screening (Polar & Non-polar) start->solvent_screen temp_adjust Temperature Adjustment (Heating) solvent_screen->temp_adjust No success success Solubility Achieved solvent_screen->success Success co_solvent Co-solvent System temp_adjust->co_solvent No success temp_adjust->success Success ph_adjust pH Adjustment co_solvent->ph_adjust No success co_solvent->success Success sonication Sonication ph_adjust->sonication No success ph_adjust->success Success solid_dispersion Solid-State Characterization (Amorphous vs. Crystalline) sonication->solid_dispersion No success sonication->success Success solid_dispersion->success Success failure Consult Specialist solid_dispersion->failure No success

Caption: A decision tree for systematically troubleshooting solubility problems.

Guide 2: Strategic Use of Co-Solvent Systems

The Principle: A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a poorly soluble compound.[6] Co-solvents work by reducing the polarity of the primary solvent, making it a more favorable environment for less polar solutes.[15]

When to Use This: This is a versatile technique that can be applied in a wide range of situations, especially when dealing with compounds that have intermediate polarity and are not readily soluble in either very polar or very non-polar solvents.

Common Co-Solvent Systems:

Primary SolventCommon Co-SolventsTarget Intermediate Properties
WaterEthanol, Methanol, Isopropanol, DMSO, DMF, Propylene Glycol[7]Moderately polar to non-polar
Heptane/HexaneDichloromethane, Ethyl Acetate, Tetrahydrofuran (THF)Non-polar with some polar functional groups
TolueneAcetonitrile, AcetoneAromatic and moderately polar

Experimental Protocol: Co-Solvent Screening

  • Select a Primary Solvent: Choose a primary solvent in which your intermediate has minimal, but some, solubility.

  • Prepare a Suspension: Create a suspension of your compound in the primary solvent.

  • Titrate with Co-solvent: Slowly add the co-solvent dropwise while stirring vigorously.

  • Observe and Record: Note the approximate ratio of primary solvent to co-solvent required for complete dissolution.

  • Optimization: Experiment with different co-solvents to find the most effective system that uses the minimal amount of co-solvent.

Causality Explained: The addition of a co-solvent modifies the overall dielectric constant of the solvent system. For a non-polar dihydroquinoline intermediate in a polar solvent like water, adding a less polar co-solvent like ethanol reduces the overall polarity of the mixture. This lowers the energy penalty for creating a cavity in the solvent to accommodate the solute molecule, thereby increasing solubility.

Guide 3: Harnessing Physical Methods - Sonication

The Principle: Sonication uses high-frequency sound waves to agitate particles in a solution.[16][17][18] This process, also known as ultrasonication, creates cavitation bubbles that collapse and generate localized high energy, which can break down solid agglomerates and enhance dissolution.[16]

When to Use This: Sonication is particularly useful for kinetically limited solubility issues, where the dissolution process is slow. It can also help to break up fine powders that have agglomerated.

Experimental Protocol: Solubility Enhancement via Sonication

  • Prepare a Suspension: Suspend your dihydroquinoline intermediate in the chosen solvent or solvent system.

  • Immerse in Ultrasonic Bath: Place the flask or vial containing the suspension in an ultrasonic bath.

  • Apply Sonication: Sonicate the mixture in short bursts (e.g., 1-2 minutes) to avoid excessive heating.

  • Monitor Temperature: If your compound is heat-sensitive, use an ice bath to cool the sample during sonication.[16]

  • Observe Dissolution: Visually inspect the mixture for dissolution between sonication cycles.

Causality Explained: The energy from sonication provides the activation energy needed to overcome the intermolecular forces holding the solid lattice together.[5] It also enhances mass transfer at the solid-liquid interface, accelerating the rate of dissolution.[17]

Solubility Enhancement Techniques

G cluster_chemical Chemical Modifications cluster_physical Physical Methods cluster_solvent Solvent System Modification ph_adjust pH Adjustment Protonation/Deprotonation salt_formation Salt Formation Increased Polarity temp_adjust Temperature Change Increased Kinetic Energy sonication Sonication Acoustic Cavitation solid_dispersion Solid Dispersion Amorphous vs. Crystalline co_solvency Co-Solvency Polarity Modification start Poorly Soluble Intermediate start->ph_adjust start->salt_formation start->temp_adjust start->sonication start->solid_dispersion start->co_solvency

Caption: An overview of different approaches to enhance solubility.

Guide 4: Exploring the Solid State - Amorphous vs. Crystalline Forms

The Principle: The solid-state form of your intermediate can have a profound impact on its solubility. Amorphous materials, which lack a long-range ordered crystal lattice, are generally more soluble than their crystalline counterparts.[19][20][21] This is because less energy is required to break the intermolecular forces in an amorphous solid.[21]

When to Consider This: If you consistently face solubility issues with a crystalline intermediate, it may be beneficial to investigate if an amorphous form can be generated and if it offers a solubility advantage for your specific application.

Experimental Protocol: Generating and Assessing Amorphous Content

  • Rapid Precipitation/Evaporation: Dissolve your crystalline intermediate in a suitable solvent and then rapidly remove the solvent under high vacuum. Alternatively, crash out the solid by adding an anti-solvent. This rapid process can often trap the molecules in a disordered, amorphous state.

  • Characterization: Use techniques like Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the material (a lack of sharp peaks indicates an amorphous solid). Differential Scanning Calorimetry (DSC) can also be used to identify the glass transition temperature of the amorphous form.

  • Solubility Comparison: Compare the solubility of the amorphous and crystalline forms in your desired solvent system.

Causality Explained: Crystalline solids have a highly ordered, stable structure with strong intermolecular interactions. A significant amount of energy is required to break this lattice before dissolution can occur. Amorphous solids are in a higher energy state and do not have this long-range order, making it easier for solvent molecules to solvate individual molecules of the intermediate.[20][22]

A Note on Stability: While amorphous forms offer a solubility advantage, they are thermodynamically unstable and can recrystallize over time.[19] This is an important consideration for long-term storage and formulation development.

Conclusion: A Multifaceted Approach to a Common Challenge

Overcoming the poor solubility of dihydroquinoline intermediates rarely has a one-size-fits-all solution. A systematic and informed approach, beginning with simple solvent and temperature adjustments and progressing to more advanced techniques like pH modification, co-solvency, sonication, and solid-state manipulation, will provide the highest probability of success. By understanding the underlying chemical and physical principles governing solubility, researchers can transform a frustrating roadblock into a manageable and solvable challenge.

References

  • ResearchGate. (2025). 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines.
  • Carvajal, T. et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Veeprho. (2025). Power of Sonication in Pharma Industry.
  • Wikipedia. (n.d.). Cosolvent.
  • ResearchGate. (2025). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed.
  • National Institutes of Health. (n.d.). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency.
  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
  • National Institutes of Health. (n.d.). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis.
  • ACS Publications. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products.
  • National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • Asian Journal of Pharmaceutics. (n.d.). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs.
  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability.
  • ResearchGate. (2023). (PDF) Synthesis of Dihydroquinolines in the Twenty‐First Century.
  • Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids.
  • European Respiratory Society. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum?.
  • YouTube. (2014). Chemistry - Solutions (21 of 53) Effects of Temperature of Solubility.
  • Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • ResearchGate. (2020). (PDF) Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies.
  • ResearchGate. (2022). Green Solvents for Sustainable Organic Synthesis: An Overview.
  • Journal of Pharmaceutical Research International. (2014). Solubilization of Poorly Water Soluble Drug Using Mixed Solvency Approach for Aqueous Injection.
  • MDPI. (2018). Engineering of Nanofibrous Amorphous and Crystalline Solid Dispersions for Oral Drug Delivery.
  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • Indian Academy of Sciences. (n.d.). Organic Synthesis under Solvent-free Condition. An Environmentally Benign Procedure.
  • Springer. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • AAT Bioquest. (2023). How does temperature affect solubility?.
  • MDPI. (n.d.). Assessing Hydrolytic Activity of Surfactant-Based Nanozymes: Methodological and Kinetic Considerations.
  • National Institutes of Health. (n.d.). Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines.
  • Yamashita, T. et al. (n.d.). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. PubMed.
  • Royal Society of Chemistry. (2025). Chapter 5: Organic Solvents: Environmentally Benign Solutions.
  • YouTube. (2022). 17.6 pH Effects on Solubility.
  • YouTube. (2013). Ultrasonication to Speed Up Dissolving Processes.
  • ResearchGate. (2025). (PDF) Principles of Salt Formation.
  • ResearchGate. (n.d.). Characterizing and Exploring the Differences in Dissolution and Stability Between Crystalline Solid Dispersion and Amorphous Solid Dispersion.
  • National Institutes of Health. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery.
  • ResearchGate. (n.d.). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations.
  • Chemistry LibreTexts. (2023). Temperature Effects on the Solubility of Gases.
  • RJPT. (n.d.). Technologies to Counter Poor Solubility Issues: A Review.
  • Hielscher Ultrasonics. (n.d.). High-Performance Dissolvers.
  • Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • Pharma's Almanac. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation.

Sources

Technical Support Center: Chiral Integrity in 3-Amino-3,4-dihydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the critical challenge of preventing racemization during the synthesis of chiral 3-amino-3,4-dihydroquinolines. Our focus is on providing practical, field-proven insights to help you maintain the stereochemical integrity of your molecules.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant issue in the synthesis of chiral 3-amino-3,4-dihydroquinolines?

A1: Racemization is the conversion of a single enantiomer of a chiral compound into an equal mixture of both enantiomers (a racemate), resulting in a loss of optical activity. In pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is critical to its biological activity and safety.[1] Often, only one enantiomer of a drug is therapeutically effective, while the other may be inactive or even cause harmful side effects.[1] Therefore, maintaining the stereochemical integrity of chiral 3-amino-3,4-dihydroquinolines, which are important scaffolds in medicinal chemistry, is paramount.

Q2: What is the primary mechanism leading to racemization in the synthesis of chiral amines and related N-heterocycles?

A2: The most common pathway for racemization in these systems involves the abstraction of the proton at the chiral center (the α-proton to the amino group). This is particularly prevalent under basic conditions. The removal of this proton generates a planar, achiral carbanion or enamine intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to the formation of both enantiomers and thus, racemization.[2]

Q3: Are there specific reaction conditions that are known to promote racemization?

A3: Yes, several factors can increase the risk of racemization:

  • Strong Bases: The use of strong bases can facilitate the abstraction of the α-proton, leading to racemization.[2]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for proton abstraction and subsequent racemization.[3][4]

  • Prolonged Reaction Times: Extended exposure to conditions that can induce racemization increases the likelihood of its occurrence.

  • Certain Solvents: The polarity and proticity of the solvent can influence the stability of the transition states involved in both the desired reaction and the undesired racemization pathway.[5][6]

Q4: How can the choice of a chiral auxiliary help in preventing racemization?

A4: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a reactant to control the stereochemical outcome of a reaction. It does so by creating a diastereomeric intermediate that sterically or electronically biases the approach of reagents to one face of the molecule. This diastereoselective control effectively shields one face of the reactive center, preventing the formation of the undesired stereoisomer. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.

Troubleshooting Guide: Low Enantioselectivity

Experiencing poor enantioselectivity in your synthesis can be a significant setback. This guide provides a systematic approach to diagnosing and resolving the root causes of racemization.

Problem: The enantiomeric excess (ee%) of the synthesized 3-amino-3,4-dihydroquinoline is lower than expected.

Below is a workflow to systematically troubleshoot this issue:

G start Low Enantiomeric Excess Observed reagent_purity Verify Reagent and Solvent Purity start->reagent_purity reaction_setup Review Reaction Setup and Conditions reagent_purity->reaction_setup If purity is confirmed base_choice Evaluate the Base reaction_setup->base_choice If setup is correct temp_control Assess Temperature Control base_choice->temp_control If base is appropriate solvent_effects Investigate Solvent Effects temp_control->solvent_effects If temperature is optimal catalyst_issues Examine Catalyst/Auxiliary Integrity solvent_effects->catalyst_issues If solvent is suitable analysis Analyze Results and Optimize catalyst_issues->analysis If catalyst is active analysis->base_choice Optimize analysis->temp_control Optimize analysis->solvent_effects Optimize analysis->catalyst_issues Optimize success High Enantioselectivity Achieved analysis->success

Caption: Troubleshooting workflow for low enantioselectivity.

Step-by-Step Troubleshooting:
  • Verify Reagent and Solvent Purity:

    • Issue: Impurities in starting materials, reagents, or solvents can interfere with the catalytic cycle or introduce unwanted side reactions that may be non-selective or promote racemization.

    • Action: Ensure all reagents are of the highest possible purity. Use freshly distilled or appropriately dried solvents. Water and other protic impurities can be particularly detrimental.

  • Review Reaction Setup and Conditions:

    • Issue: Incorrect stoichiometry, inefficient stirring, or exposure to air or moisture can negatively impact enantioselectivity.

    • Action: Double-check all calculations for reagent and catalyst loading. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to air or moisture. Use efficient stirring to ensure a homogenous reaction mixture.

  • Evaluate the Base:

    • Issue: The choice and amount of base are critical. A base that is too strong or used in excess can lead to racemization via deprotonation at the chiral center.[2]

    • Action: If a strong base was used, consider switching to a weaker, non-nucleophilic base. Sterically hindered bases are often preferred as they are less likely to abstract the α-proton. Perform a screen of different bases to identify the optimal choice for your specific substrate.

  • Assess Temperature Control:

    • Issue: Higher temperatures can lead to a decrease in enantioselectivity by favoring less-ordered transition states and promoting racemization.[3][4]

    • Action: If the reaction was performed at room temperature or elevated temperatures, try running it at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C). A temperature optimization study is highly recommended.

  • Investigate Solvent Effects:

    • Issue: The solvent can significantly influence the stereochemical outcome of a reaction by affecting the conformation and stability of the catalyst-substrate complex and the transition states.[5][6]

    • Action: Conduct a solvent screen using a range of aprotic solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile). The optimal solvent will provide a balance of solubility and favor the desired stereoselective pathway.

  • Examine Catalyst/Auxiliary Integrity:

    • Issue: The chiral catalyst or auxiliary may be degraded, impure, or used at an incorrect loading.

    • Action: Ensure the catalyst or auxiliary is stored correctly and handled appropriately to avoid degradation. Verify its purity and consider preparing a fresh batch if necessary. Optimize the catalyst loading; too little may result in a slow or incomplete reaction, while too much can sometimes lead to the formation of less selective catalytic species.

Experimental Protocols

Protocol 1: General Procedure for Organocatalytic Asymmetric Synthesis

This protocol provides a general framework for an organocatalyzed reaction, which should be adapted based on specific literature procedures for the desired 3-amino-3,4-dihydroquinoline derivative.

  • Preparation:

    • To an oven-dried flask under an inert atmosphere (e.g., argon), add the chiral organocatalyst (e.g., a bifunctional squaramide or thiourea-based catalyst, typically 1-10 mol%).[5]

    • Add the appropriate starting materials (e.g., a 2-aminobenzaldehyde derivative and a suitable reaction partner).

    • Add the optimized anhydrous solvent.

  • Reaction:

    • Cool the reaction mixture to the optimized temperature (e.g., -20 °C).

    • Add any additional reagents (e.g., a weak base or an additive) slowly.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction as appropriate (e.g., with a saturated aqueous solution of ammonium chloride).

    • Extract the product with a suitable organic solvent.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Analysis:

    • Determine the enantiomeric excess of the purified product using chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).

Data Presentation: Influence of Reaction Parameters on Enantioselectivity

The following table illustrates how different experimental parameters can influence the enantiomeric excess (ee%) in a hypothetical asymmetric synthesis. This data is representative of trends observed in the literature.

Entry Catalyst (mol%) Base Solvent Temperature (°C) ee (%)
15DBUCH2Cl22565
25DIPEACH2Cl22578
35DIPEAToluene2585
45DIPEAToluene092
510DIPEAToluene095
65DIPEAToluene-20>99

Visualization of Key Concepts

Mechanism of Base-Mediated Racemization

G cluster_R cluster_Intermediate cluster_S (R)-Enantiomer (R)-Enantiomer Planar Achiral Intermediate Planar Achiral Intermediate (R)-Enantiomer->Planar Achiral Intermediate Base (B:) -H+ Planar Achiral Intermediate->(R)-Enantiomer +H+ (S)-Enantiomer (S)-Enantiomer Planar Achiral Intermediate->(S)-Enantiomer +H+ R_label (R)-Enantiomer Intermediate_label Planar Achiral Intermediate (Carbanion/Enamine) S_label (S)-Enantiomer

Caption: Base-mediated racemization via a planar intermediate.

References

  • ResearchGate. (n.d.). Asymmetric Synthesis of 3,4‐Dihydroquinolin‐2‐ones via Organocatalytic [4+2]‐Cyclization of 2‐Amino‐β‐nitrostyrenes with Azlactones | Request PDF. Retrieved from [Link]

  • RSC Publishing. (2009). Solvent effects on stereoselectivity: more than just an environment. Retrieved from [Link]

  • National Institutes of Health. (2021). Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation - PMC. Retrieved from [Link]

  • ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations | The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Organocatalytic asymmetric cyclization of aminochalcones and azlactones: Synthesis of 3,4-dihydroquinolinones. Retrieved from [Link]

  • PubMed. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]

  • PubMed. (2011). Catalytic asymmetric allylation of 3,4-dihydroisoquinolines and its application to the synthesis of isoquinoline alkaloids. Retrieved from [Link]

  • ACS Publications. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow | Organic Process Research & Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones - PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis - PMC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • idUS. (2022). Enantioselective synthesis of 4-amino-3,4-dihydrocoumarins and their non-cyclic hydroxyester precursors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantioselective Synthesis of 3,4-Dihydro-1,2-oxazepin-5(2H)-ones and 2,3-Dihydropyridin-4(1H)-ones from β-Substituted β-Hydroxyaminoaldehydes - PMC. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • ResearchGate. (n.d.). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • ACS Publications. (2026). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate | Inorganic Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Retrieved from [Link]

  • LinkedIn. (n.d.). Understanding the Stereochemistry of Molecules in Developing New Drugs. Retrieved from [Link]

  • Research Inventions Journals. (n.d.). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Retrieved from [Link]

  • YouTube. (2025). How Do Stereoisomers Affect Chemical Reactions? - Chemistry For Everyone. Retrieved from [Link]

Sources

Validation & Comparative

Comparison of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate with other protected aminoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate and Other Protected Aminoquinolines for Advanced Synthesis

In the landscape of medicinal chemistry and drug discovery, the 3-amino-3,4-dihydroquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its synthesis and subsequent functionalization are critical steps in the development of novel therapeutics. The strategic use of amine protecting groups is paramount to achieving desired chemical transformations with high yield and purity. This guide provides a comprehensive comparison of this compound, a Boc-protected amine, with other key protected aminoquinolines, offering insights into their respective performance in crucial synthetic operations.

The choice of a protecting group is a defining decision in a synthetic strategy, influencing reaction compatibility, yield, and the ease of purification. The ideal protecting group should be easily introduced, stable under a range of reaction conditions, and readily cleaved with high selectivity without affecting other functional groups. This guide will focus on a comparative analysis of the three most widely utilized amine protecting groups in the context of the 3-amino-3,4-dihydroquinoline scaffold: the acid-labile tert-Butoxycarbonyl (Boc) group, the hydrogenolysis-cleavable Carboxybenzyl (Cbz) group, and the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group.[3][4][5]

A Head-to-Head Comparison of Key Amine Protecting Groups

The primary distinction between the Boc, Cbz, and Fmoc protecting groups lies in their cleavage conditions, which establishes their orthogonal relationship.[4][6] This orthogonality is a cornerstone of modern organic synthesis, enabling the selective deprotection of one amine in the presence of others, a critical requirement in the construction of complex, polyfunctional molecules.[4]

Featuretert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz or Z)9-Fluorenylmethyloxycarbonyl (Fmoc)
Structure
Cleavage Condition Acid-labile (e.g., TFA, HCl)[4][7][8]Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[4][6]Base-labile (e.g., 20% piperidine in DMF)[5]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[4]Stable to acidic and basic conditions.[4][7]Stable to acids and catalytic hydrogenation.[5]
Key Advantage Orthogonal to Cbz and Fmoc; widely used in both solution and solid-phase synthesis.[4][5]Robustness; orthogonal to Boc and Fmoc; valuable in solution-phase synthesis.[4][6]Orthogonal to Boc and Cbz; ideal for solid-phase peptide synthesis (SPPS).[5]
Potential Side Reactions Alkylation of nucleophilic residues by the tert-butyl cation.[4]Incomplete cleavage or side reactions with sulfur-containing amino acids.[5]Diketopiperazine formation at the dipeptide stage.[5]

This compound: The Versatile Workhorse

The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and cleavage under acidic conditions.[8][9]

Reactivity and Performance
  • N-Alkylation: The Boc-protected aminoquinoline readily undergoes N-alkylation. However, the N-alkylation of unprotected amino acids can be problematic due to competing esterification of the carboxylic moiety.[10][11] The use of a hindered alkoxide base and an alkyl halide in an inert solvent is a known process for Nα-alkylating an amino acid.[12]

  • N-Acylation: N-acylation is a common transformation. The preparation of amide derivatives by N-acylation of unprotected alpha-amino acids can be achieved via benzotriazolyl carboxylates or succinimidyl carboxylates.[13] In the presence of both amino and hydroxyl groups, chemoselective O-acylation can be achieved under acidic conditions, which protonates the amino group and prevents its acylation.[14]

  • Cross-Coupling Reactions: The Boc group is generally stable to the conditions of many palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, making it a suitable choice for syntheses that involve the formation of carbon-carbon or carbon-heteroatom bonds.[15][16]

Deprotection Protocol

The removal of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9]

Protocol for Boc Deprotection:

  • Dissolve the Boc-protected aminoquinoline in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of a strong acid (e.g., 20-50% TFA in DCM or 4M HCl in dioxane).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected amine salt.

cluster_workflow Boc Deprotection Workflow Start Boc-Protected Aminoquinoline in DCM Reagent Add TFA or HCl in Dioxane Start->Reagent 1. Reaction Stir at RT (1-4h) Reagent->Reaction 2. Workup Solvent Removal (in vacuo) Reaction->Workup 3. Product Deprotected Amine (Salt Form) Workup->Product 4.

Caption: A generalized workflow for the acid-catalyzed deprotection of a Boc-protected aminoquinoline.

Cbz-Protected 3-Amino-3,4-dihydroquinoline: The Robust Alternative

The Carboxybenzyl (Cbz) group offers excellent stability to both acidic and basic conditions, making it a valuable orthogonal partner to the Boc group.[4][7]

Reactivity and Performance

The Cbz-protected aminoquinoline exhibits similar reactivity in N-alkylation and N-acylation reactions as its Boc-protected counterpart. Its key advantage lies in its stability, allowing for a broader range of reaction conditions to be employed in subsequent synthetic steps without premature deprotection. However, its incompatibility with catalytic hydrogenation limits its use in the presence of other reducible functional groups like alkenes, alkynes, or some aromatic systems.

Deprotection Protocol

The Cbz group is typically removed under neutral conditions via catalytic hydrogenolysis.[4][6]

Protocol for Cbz Deprotection:

  • Dissolve the Cbz-protected aminoquinoline in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

  • Stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.

Fmoc-Protected 3-Amino-3,4-dihydroquinoline: The Base-Labile Option

The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is renowned for its lability under basic conditions, making it the protecting group of choice for solid-phase peptide synthesis (SPPS) and an excellent orthogonal partner to both Boc and Cbz.[5][]

Reactivity and Performance

While less common in traditional solution-phase synthesis for non-peptide targets, the Fmoc-protected aminoquinoline is a valuable building block for constructing peptide-like molecules or for syntheses where acid and hydrogenation conditions must be avoided.

Deprotection Protocol

The Fmoc group is cleaved using a secondary amine, most commonly piperidine.[5]

Protocol for Fmoc Deprotection:

  • Dissolve the Fmoc-protected aminoquinoline in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF.

  • Stir the reaction at room temperature for a short period (typically 5-30 minutes).

  • Concentrate the reaction mixture and purify the product by chromatography to remove the dibenzofulvene-piperidine adduct.

Orthogonal Deprotection Strategy

The distinct cleavage conditions for Boc, Cbz, and Fmoc protecting groups allow for their selective removal in the presence of one another. This "orthogonal" strategy is fundamental in the synthesis of complex molecules with multiple amine functionalities.

cluster_boc Boc Deprotection cluster_cbz Cbz Deprotection Start Di-protected Aminoquinoline Boc-NH-R-NH-Cbz Boc_dep Acid (TFA/HCl) H₂N-R-NH-Cbz Start:f1->Boc_dep:f0 Selective Acidolysis Cbz_dep Hydrogenolysis (H₂/Pd) Boc-NH-R-NH₂ Start:f1->Cbz_dep:f0 Selective Hydrogenolysis

Caption: Orthogonal deprotection of a hypothetical di-protected aminoquinoline.

Impact on Physicochemical Properties

The choice of protecting group can influence the physicochemical properties of the aminoquinoline intermediate. For instance, the bulky, lipophilic Boc group can enhance solubility in organic solvents and may promote crystallinity, aiding in purification. The influence of structural modifications on properties like pKa and lipophilicity can, in turn, affect the biological activity and accumulation of 4-aminoquinoline derivatives in target cells, as seen in antimalarial research.[18][19][20]

Conclusion

The selection of an amine protecting group for the 3-amino-3,4-dihydroquinoline scaffold is a critical decision that should be guided by the overall synthetic strategy.

  • This compound (Boc-protected) stands out as a versatile and widely applicable choice, offering a good balance of stability and ease of removal, particularly when acidic conditions are tolerable.

  • The Cbz-protected analogue provides a robust alternative when stability to both acid and base is required, with the caveat of its sensitivity to hydrogenation.

  • The Fmoc-protected derivative is the preferred option when mild basic deprotection is necessary, especially in the context of SPPS or when constructing molecules with acid- and hydrogenation-sensitive functionalities.

A thorough understanding of the reactivity, stability, and deprotection conditions associated with each protecting group is essential for researchers, scientists, and drug development professionals to navigate the complexities of modern organic synthesis and efficiently construct novel therapeutic agents based on the valuable 3-amino-3,4-dihydroquinoline core.

References

  • A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups. Benchchem.
  • The role of drug accumulation in 4-aminoquinoline antimalarial potency. The influence of structural substitution and physicochemical properties. PubMed.
  • advantages and disadvantages of Boc versus Cbz protecting group. Benchchem.
  • Protecting Groups: Boc, Cbz, Amine - Chemistry. StudySmarter.
  • Boc Protecting Group for Amines. Chemistry Steps.
  • tert-Butyl 3,4-dihydroquinoxaline-1(2H)-carboxylate | 887590-25-2. Benchchem.
  • Amine Protection / Deprotection. Fisher Scientific.
  • Application Notes and Protocols for N-Alkylation of Aminoquinolines. Benchchem.
  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
  • Reported O‐selective acylation of amino alcohols without protecting the... ResearchGate.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. Benchchem.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate. MedChemExpress.
  • A conventional new procedure for N-acylation of unprotected amino acids. PubMed.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. ACS Publications.
  • Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. ACS Publications.
  • Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. NIH.
  • N-alkylation of n-alpha-boc-protected amino acids. Google Patents.
  • Direct N-alkylation of unprotected amino acids with alcohols. NIH.
  • tert-Butyl 3-amino-3, 4-dihydroquinoline-1(2H)-carboxylate, min 95%, 5 grams.
  • New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. NIH.
  • 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. NIH.
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.
  • This compound. Apollo Scientific.
  • Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study. ResearchGate.
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central.
  • Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. MDPI.
  • Acylating drugs: redesigning natural covalent inhibitors. PubMed.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • Cross-coupling reactions – Knowledge and References. Taylor & Francis.
  • Protecting Groups for Amines: Boc, CBz and FMOC. YouTube.
  • Deconstructing Quinoline-Class Antimalarials to Identify Fundamental Physicochemical Properties of Beta-Hematin Crystal Growth Inhibitors. PubMed.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH.
  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. NIH.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
  • Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central.
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
  • Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Google Patents.
  • Catalytic chemoselective C–N and C–O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements. Royal Society of Chemistry.
  • A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Google Patents.
  • Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. ResearchGate.
  • tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. PubChem.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers.
  • Benzophenone semicarbazone protection strategy for synthesis of aza-glycine containing aza-peptides. PubMed.

Sources

Structural validation of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate using X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of successful research. The spatial arrangement of atoms dictates biological activity, and thus, rigorous structural validation is not merely a procedural step but a fundamental necessity. This guide provides an in-depth comparison of analytical techniques for the structural validation of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a key intermediate in the synthesis of various bioactive compounds. While multiple techniques contribute to the puzzle of structural elucidation, single-crystal X-ray diffraction (XRD) remains the gold standard for providing unambiguous atomic coordinates.

The Imperative of Unambiguous Structural Confirmation

The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] Subtle changes in stereochemistry can lead to significant differences in pharmacological effects. Therefore, confirming the absolute configuration and conformation of chiral centers, such as the C3 position in our target molecule, is of paramount importance. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial information about connectivity and molecular weight, they often fall short of providing the definitive 3D structure that X-ray crystallography can deliver.[2][3]

Gold Standard: Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.[4] The resulting crystal structure offers an unparalleled level of certainty in structural assignment.

Experimental Workflow for XRD Analysis

The journey from a powdered sample to a refined crystal structure is a meticulous process that demands both skill and an understanding of the underlying principles.

XRD_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal_growth Slow Evaporation/Vapor Diffusion mounting Crystal Mounting crystal_growth->mounting screening Crystal Screening mounting->screening data_collection Diffraction Data Collection screening->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation

Caption: Experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Protocol and Rationale
  • Crystal Growth (The Art of Patience): The most critical and often challenging step is obtaining a high-quality single crystal.[5] For organic molecules like this compound, slow evaporation of a saturated solution or vapor diffusion are common techniques. The choice of solvent is crucial; a solvent in which the compound is sparingly soluble is often ideal. The slow growth allows for the ordered arrangement of molecules into a crystal lattice, which is essential for diffraction.

  • Crystal Mounting and Screening: A suitable crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head.[5] The crystal is then screened using the X-ray diffractometer to assess its quality based on the diffraction pattern. Sharp, well-defined diffraction spots are indicative of a good single crystal.

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[4] This comprehensive dataset contains the information needed to reconstruct the three-dimensional electron density map.

  • Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods, such as direct methods, to obtain an initial model of the atomic positions.[3]

  • Structure Refinement: The initial model is refined against the experimental data to improve the fit and determine the final atomic coordinates and thermal parameters with high precision.

  • Validation and CIF Generation: The final structure is validated to ensure its chemical and crystallographic sensibility. The results are typically reported in a Crystallographic Information File (CIF).

Representative Crystallographic Data

While a specific CIF for the title compound is not publicly available, the following table represents typical data that would be obtained for a similar organic molecule.

ParameterRepresentative ValueSignificance
Chemical FormulaC₁₄H₂₀N₂O₂Confirms the elemental composition of the crystallized molecule.
Formula Weight248.32 g/mol Consistent with the expected molecular weight.
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/cDefines the symmetry operations within the unit cell.
a, b, c (Å)12.1, 8.5, 10.3The dimensions of the unit cell.
α, β, γ (°)90, 105.2, 90The angles of the unit cell.
Volume (ų)1005The volume of the unit cell.
Z4The number of molecules in the unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Orthogonal Validation: A Multi-Technique Approach

While XRD provides the definitive structure, NMR and MS are indispensable for initial characterization and for providing complementary information, especially when suitable crystals cannot be obtained.

validation_methods cluster_techniques Structural Validation Techniques cluster_info Information Provided XRD X-ray Diffraction (XRD) structure 3D Structure Absolute Stereochemistry XRD->structure NMR NMR Spectroscopy connectivity Connectivity Relative Stereochemistry NMR->connectivity MS Mass Spectrometry (MS) mass Molecular Weight Elemental Formula MS->mass

Caption: Complementary nature of analytical techniques for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.[6] For this compound, ¹H and ¹³C NMR would provide key information.

  • ¹H NMR: Would show distinct signals for the aromatic protons, the diastereotopic protons of the dihydroquinoline ring, the amino protons, and the characteristic singlet for the nine equivalent protons of the tert-butyl group. Coupling patterns would help establish the connectivity of the protons.

  • ¹³C NMR: Would reveal the number of unique carbon environments, confirming the presence of the carbonyl group of the Boc protecting group, the aromatic carbons, and the aliphatic carbons of the heterocyclic ring.[7]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the overall connectivity of the molecule.

  • NOESY/ROESY: Can provide information about the relative stereochemistry by detecting through-space interactions between protons.[8]

Limitation: While NMR can often distinguish between diastereomers, it cannot typically determine the absolute configuration of a chiral molecule without the use of chiral derivatizing agents or chiral solvating agents.[9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure.

  • High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement, allowing for the determination of the elemental formula (C₁₄H₂₀N₂O₂).

  • Fragmentation Pattern: In mass spectrometry, cyclic amines often exhibit characteristic fragmentation patterns.[10][11] The molecular ion peak would be expected, and fragmentation would likely involve cleavage alpha to the nitrogen atoms, providing further evidence for the proposed structure.[12]

Limitation: MS provides no information about the stereochemistry of the molecule.

Comparative Analysis: Choosing the Right Tool

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Definitive 3D structure, absolute stereochemistryConnectivity, relative stereochemistryMolecular weight, elemental formula, fragmentation
Sample Requirement High-quality single crystalSoluble sample in a suitable deuterated solventSmall amount of sample (solid, liquid, or gas)
Strengths Unambiguous structural determinationProvides detailed information in solutionHigh sensitivity, accurate mass determination
Limitations Crystal growth can be a major bottleneckCannot determine absolute configuration directlyNo stereochemical information
Causality Provides direct evidence of atomic positionsInfers structure from nuclear spin interactionsInfers structure from mass-to-charge ratio and fragmentation

Conclusion: An Integrated Approach to Structural Certainty

The structural validation of a novel or critical molecule like this compound necessitates a multi-faceted analytical approach. While NMR and MS provide essential preliminary data on connectivity and molecular formula, single-crystal X-ray diffraction stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure. For drug development professionals, where absolute certainty of stereochemistry and conformation is non-negotiable, investing the effort to obtain a crystal structure is a prudent and often essential step. This integrated approach, leveraging the strengths of each technique, ensures the highest level of scientific integrity and provides a solid foundation for further research and development.

References

  • JoVE. Mass Spectrometry of Amines. J. Vis. Exp. (2023). [Link]

  • Whitman College. GCMS Section 6.15: Fragmentation of Amines. [Link]

  • Thorp-Greenwood, F. L. & Steed, J. W. Advanced crystallisation methods for small organic molecules. Chem. Soc. Rev.52 , 2245-2263 (2023). [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Breitmaier, E. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. (John Wiley & Sons, 2002).
  • Stell, A. C. et al. Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules. J. Am. Chem. Soc.142 , 9349–9354 (2020). [Link]

  • JEOL Ltd. Analyze of stereoisomer by NMR. [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Reddy, D. S. et al. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega5 , 24651–24655 (2020). [Link]

  • Duffield, A. M., Budzikiewicz, H., Williams, D. H. & Djerassi, C. Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. J. Am. Chem. Soc.87 , 810–816 (1965). [Link]

  • Hughes, C. E. et al. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Mol. Pharmaceutics19 , 2049–2062 (2022). [Link]

  • JoVE. Mass Spectrometry: Amine Fragmentation. J. Vis. Exp. (2024). [Link]

  • Kwan, E. E. & Huang, S. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Eur. J. Org. Chem.2008 , 2671–2688 (2008). [Link]

  • LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]

  • Eicher, T., Hauptmann, S. & Speicher, A.
  • El-Faham, A. et al. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry13 , 6073-6086 (2020). [Link]

  • Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. [Link]

  • Velmurugan, D. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. (Madurai Kamaraj University, 2016). [Link]

  • Fujii, I. CCDC 1872930: Experimental Crystal Structure Determination. Acta Crystallogr. C74 , 1531-1539 (2018). [Link]

  • Ilott, A. J. et al. Exploiting the Synergy of Powder X-ray Diffraction and Solid-State NMR Spectroscopy in Structure Determination of Organic Molecular Solids. J. Phys. Chem. C117 , 11436–11446 (2013). [Link]

  • Harris, K. D. M. Exploiting the Synergy of Powder X-ray Diffraction and Solid-State NMR Spectroscopy in Structure Determination of Organic Molecular Solids. J. Phys. Chem. C117 , 11436–11446 (2013). [Link]

  • Harris, K. D. M. Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. CrystEngComm15 , 8189-8201 (2013). [Link]

  • Cambridge Crystallographic Data Centre. Access Structures. [Link]

  • Claridge, J. K. & Williamson, M. P. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. in eLS (John Wiley & Sons, Ltd, 2013). [Link]

  • Szymański, P. et al. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules19 , 15239–15254 (2014). [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Crews, J. A. et al. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Adv. Synth. Catal.359 , 3113-3118 (2017). [Link]

  • Lin, W. et al. CCDC 2179030: Experimental Crystal Structure Determination. (Cambridge Crystallographic Data Centre, 2023). [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • R. Solomon Viswas, Wahajul Haq, Martin J Smilkstein, Seturam B Katti. Structure of 4-aminoquinoline derivatives. [Link]

  • National Center for Biotechnology Information. 4-Aminoquinoline. PubChem Compound Database. [Link]

  • Das, S. et al. Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorg. Chem. (2026). [Link]

Sources

A Comparative Guide to the Biological Activity of Dihydroquinoline Isomers for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Dihydroquinoline scaffolds are a cornerstone in medicinal chemistry, renowned for their presence in numerous biologically active compounds. The saturation of one of the rings in the quinoline system to form dihydroquinolines, along with the position of the double bond and substituents, gives rise to various isomers with distinct pharmacological profiles. This guide offers an in-depth comparative analysis of the biological activities of different dihydroquinoline isomers, providing researchers, scientists, and drug development professionals with a comprehensive resource supported by experimental data and detailed protocols. Our exploration will focus on the anticancer, antioxidant, antimicrobial, and anti-inflammatory properties of these versatile molecules.

Anticancer Activity: A Tale of Isomeric Specificity

The anticancer potential of dihydroquinoline derivatives is a significant area of research, with many compounds demonstrating potent cytotoxicity against a range of cancer cell lines.[1] The isomeric form of the dihydroquinoline core plays a crucial role in determining the mechanism and efficacy of its anticancer effects.

Mechanisms of Action

Dihydroquinoline isomers exert their anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Many dihydroquinoline derivatives trigger programmed cell death in cancer cells. For instance, certain 2-aminodihydroquinoline analogs have been shown to induce apoptosis, leading to cell cycle arrest at the G2/M checkpoint.[2]

  • Enzyme Inhibition: These compounds can target crucial enzymes involved in cancer cell proliferation and survival, such as dihydroorotate dehydrogenase.[3]

  • Modulation of Signaling Pathways: The dysregulation of signaling pathways is a hallmark of cancer. Dihydroquinolines can modulate these pathways to inhibit tumor growth.

Comparative Efficacy of Dihydroquinoline Isomers

While direct comparative studies of various dihydroquinoline isomers are not abundant, the available data suggests that the substitution pattern and the position of the double bond significantly influence anticancer activity. For example, a study on 1,2-dihydroquinoline derivatives showed that specific substitutions can lead to potent cytotoxic effects against various cancer cell lines.[4] Another study highlighted the anticancer potential of a novel dihydroquinoline derivative, which was confirmed through in vitro tests against melanoma and breast adenocarcinoma cell lines.[1]

Table 1: Comparative Anticancer Activity of Dihydroquinoline Derivatives

Compound/IsomerCancer Cell Line(s)IC50 (µM)Reference(s)
Dihydroquinoline DerivativeB16F10 (mouse melanoma), MDA-MB-231 (metastatic breast adenocarcinoma)Not specified[1]
1,2-Dihydroquinoline (Compound 5)HepG2, SMMCNot specified[4]
Tetrahydroquinoline 2MCF-7, MDA-MB-23150, 25 (after 72h)[5]
Tetrahydroquinoline 15MCF-7, HepG-2, A54915.16, 18.74, 18.68[6]
3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline 3cH460, A-431, HT-294.9, 2.0, 4.4[7]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Dihydroquinoline compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the dihydroquinoline isomers and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Dihydroquinoline Isomers incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve_formazan Dissolve Formazan with DMSO incubate3->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the in vitro cytotoxicity of dihydroquinoline isomers using the MTT assay.

Antioxidant Activity: Scavenging Free Radicals

The antioxidant properties of quinoline derivatives have been a subject of interest due to their potential to mitigate oxidative stress-related diseases.[8] The ability of dihydroquinoline isomers to act as antioxidants is often attributed to their hydrogen-donating capabilities.

Mechanisms of Antioxidant Action

The primary mechanism by which dihydroquinolines exert their antioxidant effects is through scavenging free radicals. This can occur via two main pathways:

  • Hydrogen Atom Transfer (HAT): The dihydroquinoline molecule donates a hydrogen atom to a free radical, thereby neutralizing it.

  • Single Electron Transfer (SET): The dihydroquinoline molecule donates an electron to a free radical.

Comparative Antioxidant Capacity

Different isomers of dihydroquinoline are expected to have varying antioxidant potentials due to differences in their electronic properties and steric hindrance. For instance, the position of hydroxyl or other electron-donating groups on the dihydroquinoline ring can significantly influence its radical scavenging activity. While direct comparative studies are limited, research on various quinoline derivatives suggests that the substitution pattern is a key determinant of antioxidant efficacy.[9]

Table 2: Comparative Antioxidant Activity of Dihydroxyquinoline and Related Compounds

CompoundAssayAntioxidant CapacityReference(s)
2,4-Dihydroxyquinoline-Not specified, but quinoline scaffold is known for antioxidant properties[10]
Quinoline Derivative Qui3DPPHNoticeable antioxidant potential[9]
Quinoline Derivative Qui2ABTSHigh antioxidant activity[9]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Dihydroquinoline compounds

  • Methanol

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare different concentrations of the dihydroquinoline isomers in methanol.

  • Reaction Mixture: Mix 1 mL of the sample solution with 2 mL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Assay_Mechanism cluster_0 Radical Scavenging by Dihydroquinoline (DHQ) DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + H• from DHQ DHQ Dihydroquinoline (Antioxidant) DHQ_radical Dihydroquinoline• (Oxidized) DHQ->DHQ_radical - H•

Caption: Mechanism of DPPH radical scavenging by a dihydroquinoline antioxidant.

Antimicrobial Activity: Targeting Pathogens

Quinoline derivatives have a long history as antimicrobial agents, with some compounds exhibiting broad-spectrum activity against bacteria and fungi.[11] The isomeric structure of dihydroquinolines can influence their antimicrobial potency and spectrum of activity.

Mechanisms of Antimicrobial Action

The antimicrobial effects of dihydroquinolines can be attributed to several mechanisms, including:

  • Inhibition of DNA Gyrase: Some quinolone-based drugs target bacterial DNA gyrase, an enzyme essential for DNA replication.

  • Disruption of Cell Membranes: Certain derivatives can interfere with the integrity of microbial cell membranes.

  • Enzyme Inhibition: Dihydroquinolines can inhibit other essential microbial enzymes.

Comparative Antimicrobial Efficacy

The position of substituents on the dihydroquinoline ring is a critical factor in determining antimicrobial activity. For instance, a study on quinolinequinones demonstrated that specific isomers showed significant activity against Gram-positive bacteria, including resistant strains of Staphylococcus aureus.[11] Another study highlighted the synergistic antibacterial activity of an 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus (MRSA).[12]

Table 3: Comparative Antimicrobial Activity of Quinoline Derivatives

Compound/IsomerMicroorganism(s)MIC (µg/mL)Reference(s)
Quinolinequinone QQ2Clinically resistant Staphylococcus spp.1.22–9.76[11]
Quinolinequinone QQ6Clinically resistant Staphylococcus spp.2.44/9.76 (MIC50/90)[11]
8-hydroxyquinoline derivative (PH176)Staphylococcus aureus clinical isolates16 (MIC50), 32 (MIC90)[12]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Broth medium (e.g., Mueller-Hinton broth)

  • Dihydroquinoline compounds

  • Incubator

Procedure:

  • Serial Dilution: Prepare serial twofold dilutions of the dihydroquinoline isomers in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Observation: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (visible growth).

MIC_Determination_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Dihydroquinolines start->prepare_dilutions inoculate_wells Inoculate with Microorganism prepare_dilutions->inoculate_wells incubate_plate Incubate 18-24h inoculate_wells->incubate_plate observe_growth Observe for Turbidity incubate_plate->observe_growth determine_mic Determine MIC observe_growth->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of dihydroquinoline isomers.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases. Dihydroquinoline derivatives have emerged as potential anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[13][14]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of dihydroquinolines are often linked to their ability to:

  • Inhibit Pro-inflammatory Enzymes: This includes enzymes like cyclooxygenases (COX-1 and COX-2), which are involved in prostaglandin synthesis.[13]

  • Reduce Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) contributes to inflammation. Dihydroquinolines can inhibit iNOS activity.

  • Modulate Cytokine Production: They can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[13]

Comparative Anti-inflammatory Effects

The anti-inflammatory activity of dihydroquinoline isomers is highly dependent on their substitution patterns. For example, a study on 1,2,4-triazole tetrahydroisoquinoline hybrids identified compounds with potent and moderately selective COX-2 inhibition.[13] Another study confirmed the anti-inflammatory action of novel dithioloquinolinethione derivatives through in vivo experiments.[14]

Table 4: Comparative Anti-inflammatory Activity of Dihydroquinoline and Tetrahydroisoquinoline Derivatives

Compound/IsomerTarget/ModelActivityReference(s)
1,2,4-triazole tetrahydroisoquinoline hybrid 11fCOX-2IC50 = 0.58 µM[13]
Dithioloquinolinethione derivative 3hCarrageenan-induced inflammation68.74% inhibition[14]
Experimental Protocol: Nitric Oxide Synthase (NOS) Activity Assay

This assay measures the production of nitric oxide, a key inflammatory mediator.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Dihydroquinoline compounds

  • Griess reagent

  • Spectrophotometer

Procedure:

  • Cell Culture: Culture macrophage cells in 96-well plates.

  • Compound Treatment: Pre-treat the cells with different concentrations of the dihydroquinoline isomers for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce iNOS expression and NO production, and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite produced, which is indicative of NO production, and determine the inhibitory effect of the compounds.

Inflammatory_Pathway_Inhibition cluster_1 Inflammatory Signaling Cascade LPS LPS Cell Macrophage LPS->Cell iNOS iNOS Activation Cell->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation DHQ Dihydroquinoline Isomer DHQ->iNOS Inhibition

Caption: Inhibition of the LPS-induced inflammatory pathway in macrophages by dihydroquinoline isomers.

Conclusion and Future Directions

This comparative guide underscores the significant and diverse biological activities of dihydroquinoline isomers. The isomeric form and substitution patterns are critical determinants of their anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. The provided experimental protocols offer a standardized framework for researchers to evaluate and compare the efficacy of novel dihydroquinoline derivatives.

Future research should focus on systematic studies that directly compare a wide range of dihydroquinoline isomers under consistent experimental conditions. Such studies will be invaluable for establishing clear structure-activity relationships and for the rational design of more potent and selective therapeutic agents based on the versatile dihydroquinoline scaffold.

References

  • Al-Suwaidan, I. A., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Journal of Chemistry, 2021, 1-13. [Link]

  • Vaz, W. F., et al. (2021). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Molecular Diversity, 25(1), 55-66. [Link]

  • LaVoie, E. J., et al. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 4(7), 877-881. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. Bioorganic Chemistry, 143, 107069. [Link]

  • Zepeda-Velázquez, C. G., et al. (2018). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Anti-cancer agents in medicinal chemistry, 18(14), 2026–2036. [Link]

  • Li, Y., et al. (2013). A Novel 1,2-Dihydroquinoline Anticancer Agent and Its Delivery to Tumor Cells Using Cationic Liposomes. AAPS PharmSciTech, 14(3), 1254–1261. [Link]

  • Chen, S. F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical pharmacology, 42(6), 1147–1154. [Link]

  • Filimonov, D. A., et al. (2024). Anti-inflammatory action of new hybrid N-acyl-[6][15]dithiolo-[3,4-c]quinoline-1-thione. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2347965. [Link]

  • Rogóż, M., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 23(21), 13502. [Link]

  • Vasileva, V., et al. (2022). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 27(19), 6245. [Link]

  • Shahraki, O., et al. (2017). Novel 5-oxo-hexahydroquinoline derivatives: design, synthesis, in vitro P-glycoprotein-mediated multidrug resistance reversal profile and molecular dynamics simulation study. Drug design, development and therapy, 11, 655–670. [Link]

  • Khadem, S., & Marles, R. J. (2024). Natural 3,4-Dihydro-2(1H)-quinolinones – part III: biological activities. Natural Product Research, 1-17. [Link]

  • Vaz, W. F., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. ResearchGate. [Link]

  • Oramas-Royo, S., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products, 86(3), 569–583. [Link]

  • Colombel, T., et al. (2009). Synthesis, radiosynthesis and biological evaluation of 1,4-dihydroquinoline derivatives as new carriers for specific brain delivery. Bioorganic & medicinal chemistry, 17(20), 7205–7213. [Link]

  • Colombel, T., et al. (2009). Synthesis, radiosynthesis and biological evaluation of 1,4-dihydroquinoline derivatives as new carriers for specific brain delivery. Organic & Biomolecular Chemistry, 7(22), 4666-4674. [Link]

  • Naidoo, A., et al. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 29(17), 4273. [Link]

  • Hernández-Valdés, L. A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1860. [Link]

  • Arán, V. J., et al. (2015). Synthesis and in vitro and in vivo biological evaluation of substituted nitroquinoxalin-2-ones and 2,3-diones as novel trichomonacidal agents. European journal of medicinal chemistry, 95, 280–292. [Link]

  • Janardhanan, N., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular diversity. [Link]

  • Tantry, M. A., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Antibiotics, 11(10), 1391. [Link]

  • Gonec, T., et al. (2022). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 27(19), 6245. [Link]

  • Zhou, X., et al. (2025). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry, 297, 117922. [Link]

  • Liu, H., et al. (2020). Design, synthesis, and biological evaluation of 4-substituted-3,4-dihydrobenzo[h]quinoline-2,5,6(1H)-triones as NQO1-directed antitumor agents. European journal of medicinal chemistry, 198, 112396. [Link]

  • Abd El-All, A. S., et al. (2024). Antioxidant activity, molecular docking, and modeling pharmacokinetics study of some benzo[f]quinoline candidates. Scientific reports, 14(1), 10839. [Link]

  • Naidoo, A., et al. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules (Basel, Switzerland), 29(17), 4273. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. ResearchGate. [Link]

  • ResearchGate. (2024). Design, synthesis, and structure-activity relationships of tetrahydroquinoline-based farnesyltransferase inhibitors. [Link]

  • Frapwell, N. R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial agents and chemotherapy, 64(5), e02073-19. [Link]

  • MDPI. (n.d.). Design, Synthesis and Structure-Activity Relationship Studies of Enzyme Inhibitors. [Link]

  • Gholampour, S., et al. (2023). Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors. Scientific reports, 13(1), 7864. [Link]

  • Tascini, C., et al. (1993). Comparison of the antibacterial activity and synergistic activity towards antibiotics of different mammalian sera. The Journal of chemotherapy, 5(1), 10–13. [Link]

  • ResearchGate. (n.d.). Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. [Link]

  • Horvath, D. G., et al. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future microbiology, 17, 425–436. [Link]

Sources

Efficacy of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate versus other kinase inhibitor scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Kinase Inhibitor Scaffolds: Evaluating the Potential of the tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate Framework

Introduction: The Central Role of Kinases and the Quest for Specificity

Protein kinases are fundamental regulators of cellular signaling, acting as molecular switches that control a vast array of processes, from cell growth and proliferation to differentiation and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1][2] Small-molecule kinase inhibitors have, therefore, emerged as a revolutionary class of therapeutics.[1] The success of pioneering drugs like Imatinib has spurred the development of a multitude of inhibitors, with over 70 now approved by the FDA.[1]

The primary challenge in kinase inhibitor development lies in achieving selectivity. The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket.[3] This structural similarity makes it difficult to design inhibitors that block the intended target without affecting other kinases, leading to potential off-target effects and toxicity.[4][5] Consequently, the core molecular structure, or "scaffold," of an inhibitor is paramount. A well-designed scaffold provides the foundational framework for positioning key chemical functionalities that can exploit subtle differences within the ATP-binding site or engage unique allosteric pockets, thereby conferring potency and selectivity.[6][7]

This guide provides a comparative analysis of kinase inhibitor scaffolds, with a special focus on the emerging potential of the dihydroquinoline framework, specifically exemplified by this compound. We will explore its projected efficacy in the context of established scaffolds, detail the experimental methodologies required for its validation, and provide expert insights into the strategic considerations for its development.

Understanding Kinase Inhibitor Binding Modes and Scaffolds

Kinase inhibitors are broadly classified based on their mechanism of action and the conformational state of the kinase they bind. Understanding these classifications is crucial for appreciating the role of the molecular scaffold.

  • Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, directly competing with ATP in the adenine-binding region.[8][9][10] They interact with the highly conserved hinge region of the kinase.[8]

  • Type II Inhibitors: These inhibitors stabilize an inactive, "DFG-out" conformation of the kinase, where the conserved Asp-Phe-Gly motif is flipped.[9][11] This mode of binding allows the inhibitor to access an adjacent hydrophobic pocket, often leading to improved selectivity compared to Type I inhibitors.[11]

  • Allosteric Inhibitors (Type III & IV): To overcome the challenges of targeting the conserved ATP pocket, allosteric inhibitors bind to sites on the kinase that are distinct from the ATP-binding cleft.[5][9][12][13] This approach can offer exquisite selectivity and a novel mechanism of action.[5][13]

The molecular scaffold dictates which of these binding modes an inhibitor can adopt and how effectively it can be optimized.

G cluster_0 Kinase Inhibitor Classification atp_site ATP Binding Site type1 Type I Inhibitor (Binds Active 'DFG-in' State) atp_site->type1 Competitive type2 Type II Inhibitor (Binds Inactive 'DFG-out' State) atp_site->type2 Competitive (Extends to adjacent pocket) allosteric Allosteric Inhibitors (Type III/IV) (Binds Remote Pocket) caption Classification of Kinase Inhibitors by Binding Mode.

Caption: Classification of Kinase Inhibitors by Binding Mode.

The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinoline ring system is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to serve as a versatile framework for developing ligands for numerous biological targets.[2][14] In recent years, quinoline derivatives have gained significant prominence as potent kinase inhibitors, with several compounds approved for clinical use.[14]

The rigid, bicyclic nature of the quinoline scaffold provides an excellent foundation for orienting substituents in precise three-dimensional space, enabling high-affinity interactions with kinase targets. Its aromatic system can engage in favorable pi-stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor, often interacting with the critical hinge region of the kinase ATP-binding site.

Introducing the this compound Scaffold

The specific compound of interest, this compound, represents a modern evolution of the classic quinoline scaffold. While direct, extensive efficacy data for this specific molecule as a final inhibitor is not yet widely published, its structure is exceptionally well-suited for its role as a versatile building block in creating libraries of novel kinase inhibitors.[15]

  • Dihydroquinoline Core: The partially saturated ring provides greater three-dimensional character compared to the flat quinoline, allowing for the exploration of deeper, non-planar pockets within the kinase domain.

  • 3-Amino Group: This primary amine serves as a crucial synthetic handle. It allows for the facile introduction of a wide variety of side chains through amide coupling or other reactions. These side chains can be designed to target specific regions of the kinase, enhancing potency and selectivity.

  • Boc-Protected Nitrogen: The tert-butoxycarbonyl (Boc) group is a standard protecting group in organic synthesis.[16] Its presence at the 1-position indicates this molecule is an intermediate, designed for further chemical modification in a controlled, stepwise manner.[17]

Comparative Analysis: Dihydroquinoline vs. Other Key Scaffolds

To evaluate the potential efficacy of the dihydroquinoline scaffold, it is instructive to compare its features against other well-established kinase inhibitor scaffolds.

ScaffoldKey Structural Features & InteractionsRepresentative Approved DrugsAdvantagesPotential Challenges
Quinoline/ Dihydroquinoline Bicyclic, rigid. Nitrogen acts as H-bond acceptor. Can be modified to achieve Type I or Type II binding. 3D shape of dihydro- variants can improve selectivity.Bosutinib, Lenvatinib, CabozantinibHigh versatility, well-established synthetic routes, proven clinical success.[14] 3D structure offers potential for high selectivity.Can be associated with off-target activities if not carefully optimized. Potential for metabolic liabilities.
Indole/Azaindole Bicyclic, electron-rich aromatic system. N-H group acts as H-bond donor. Can mimic the adenine portion of ATP.Sunitinib, Axitinib, Tucatinib[18]Strong hinge-binding interactions.[18] Relatively small and synthetically tractable.Planarity can limit exploration of deeper pockets. Potential for CYP enzyme interactions.
Pyrimidine Monocyclic, heteroaromatic. Contains two nitrogen atoms that can serve as key H-bond acceptors for the hinge region.Imatinib, Gefitinib, ErlotinibExcellent ATP-mimetic properties. Small size allows for extensive decoration with selectivity-enhancing groups.Can be promiscuous due to its prevalence in ATP-competitive inhibitors.[7]
Indazole Bicyclic, isomeric with indole. Offers different vector points for substitution compared to indole, allowing for unique interactions.Pazopanib, EntrectinibProven scaffold for potent and selective inhibitors. The two nitrogen atoms offer distinct electronic properties and H-bonding capabilities.Synthesis can be more complex than for other scaffolds.

Experimental Workflow for Efficacy Validation

To rigorously assess the efficacy of a novel inhibitor series derived from the this compound scaffold, a multi-tiered experimental approach is essential. This workflow ensures that decisions are based on robust, reproducible data.

G start Start: Novel Inhibitor Library (Dihydroquinoline Scaffold) biochem Tier 1: Biochemical Assays (e.g., TR-FRET, Kinase Glo®) Determine IC50 vs. Target Kinase start->biochem Primary Screen selectivity Tier 2: Selectivity Profiling Screen against a panel of >100 kinases Determine Selectivity Score biochem->selectivity Confirm Potency cell_target Tier 3: Cellular Target Engagement (e.g., Western Blot for p-Substrate) Confirm on-target effect in cells selectivity->cell_target Confirm Selectivity cell_pheno Tier 4: Cellular Phenotypic Assays (e.g., Anti-proliferation, Apoptosis) Determine cellular EC50 cell_target->cell_pheno Validate Mechanism lead_opt Lead Optimization Structure-Activity Relationship (SAR) Improve potency, selectivity, ADME cell_pheno->lead_opt Identify Hits caption Workflow for Novel Kinase Inhibitor Validation.

Caption: Workflow for Novel Kinase Inhibitor Validation.

Protocol 1: In Vitro Kinase Inhibition Assay (Time-Resolved FRET)

Rationale: This is the primary assay to determine if a compound directly inhibits the enzymatic activity of the target kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method that measures the phosphorylation of a substrate by the kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the active target kinase enzyme and the biotinylated peptide substrate to their final concentrations in the reaction buffer.

    • Prepare a serial dilution of the test inhibitor (derived from the dihydroquinoline scaffold) in DMSO, followed by a further dilution in the reaction buffer.

    • Prepare an ATP solution at twice the final desired concentration (e.g., 2x Km for ATP).

  • Kinase Reaction:

    • In a 384-well assay plate, add 5 µL of the diluted test inhibitor.

    • Add 5 µL of the diluted enzyme/substrate mix to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of a stop/detection buffer containing EDTA (to chelate Mg²⁺ and stop the reaction), a Europium-labeled anti-phospho-substrate antibody, and Streptavidin-Allophycocyanin (SA-APC).

    • Incubate for 60 minutes at room temperature to allow the detection antibodies to bind.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at both 665 nm (APC signal) and 620 nm (Europium reference signal).

    • Calculate the ratio of 665/620 nm signals. This ratio is proportional to the amount of substrate phosphorylation.

  • Data Analysis:

    • Plot the TR-FRET ratio against the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Protocol 2: Cellular Target Engagement via Western Blot

Rationale: An IC₅₀ from a biochemical assay confirms enzyme inhibition, but it doesn't prove the compound can enter a cell and engage its target in a complex biological environment. This assay measures the phosphorylation of a known downstream substrate of the target kinase in treated cells, providing direct evidence of target engagement.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (where the target kinase is known to be active) to ~80% confluency.

    • Treat the cells with a range of concentrations of the test inhibitor for a specified time (e.g., 2 hours). Include a vehicle control (DMSO) and a positive control inhibitor.

  • Protein Extraction:

    • Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells directly on the plate with 1X RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts and prepare samples with Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-ERK if targeting MEK).

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Image the resulting signal using a digital imager.

    • Strip the membrane and re-probe with an antibody for the total substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of next-generation kinase inhibitors. Its inherent three-dimensional structure and the presence of a strategically placed amino group provide an ideal platform for creating libraries of compounds with the potential for high potency and selectivity. While it is best understood as a versatile chemical intermediate rather than a standalone inhibitor, its derivatives are poised to build upon the proven success of the broader quinoline class.

Comparative analysis against established scaffolds like indoles and pyrimidines highlights its unique potential to explore chemical space that is inaccessible to more planar structures. The ultimate validation of this scaffold's efficacy will depend on the rigorous application of the biochemical and cellular assays detailed in this guide. Through systematic library synthesis and robust biological evaluation, inhibitors derived from this dihydroquinoline framework could overcome existing challenges of selectivity and drug resistance, ultimately leading to more effective targeted therapies.

References

  • Pelliccia, S., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances, 8(30). Available at: [Link]

  • Schnitzer, T. K., et al. (2024). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Molecular Cancer, 23(1). Available at: [Link]

  • Wu, P., et al. (2021). Structure- and Similarity-Based Survey of Allosteric Kinase Inhibitors, Activators, and Closely Related Compounds. Journal of Medicinal Chemistry, 64(3), 1659–1673. Available at: [Link]

  • Schenone, M., et al. (2011). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry, 54(8), 2829–2841. Available at: [Link]

  • Zhang, J., et al. (2013). Allosteric small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 34(5), 295-304. Available at: [Link]

  • ResearchGate. (n.d.). List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets. Available at: [Link]

  • Miller, W. T. (2020). Allosteric regulation and inhibition of protein kinases. Biochemical Journal, 477(16), 2977–2999. Available at: [Link]

  • ResearchGate. (n.d.). The four types of allosteric kinase inhibitors discussed in this Review. Available at: [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 6(8), 1238–1250. Available at: [Link]

  • Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 748. Available at: [Link]

  • ResearchGate. (n.d.). Different types of ATP-competitive kinase inhibitors. Available at: [Link]

  • Cambridge MedChem Consulting. (n.d.). Kinase Inhibitors. Available at: [Link]

  • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research, 103, 26-48. Available at: [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Zhang, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Pharmaceuticals, 16(11), 1547. Available at: [Link]

  • Liu, X., et al. (2021). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. Available at: [Link]

  • Klicka, M., et al. (2024). Mapping the Kinase Inhibitor Landscape in Canine Mammary Carcinoma: Current Status and Future Opportunities. International Journal of Molecular Sciences, 25(3), 1793. Available at: [Link]

  • ResearchGate. (n.d.). Structural differences between type I and II small molecule kinase... Available at: [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 17(11), 823-840. Available at: [Link]

  • Zuccotto, F., et al. (2010). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Journal of Medicinal Chemistry, 53(7), 2681–2694. Available at: [Link]

  • Liu, X., et al. (2014). Aurora-A kinase inhibitor scaffolds and binding modes. Current Medicinal Chemistry, 21(34), 3955-3967. Available at: [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 6(8), 1238-1250. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. International Journal of Molecular Sciences, 24(18), 13861. Available at: [Link]

  • Kalinin, S. A., et al. (2022). Synthesis of 4,5-Dihydro-1H-[4][19]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. Molecules, 27(13), 4038. Available at: [Link]

  • El-Damasy, D. A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. Available at: [Link]

  • da Silva, A. B., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Journal of the Iranian Chemical Society, 17, 1429-1441. Available at: [Link]

  • Lead Sciences. (n.d.). tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. Available at: [Link]

  • El-Sayed, M. A., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 11-20. Available at: [Link]

  • Hafez, H. N., et al. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 23(11), 2959. Available at: [Link]

Sources

A Comparative Guide to Validating the Purity of Synthesized tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules.[1][2][3] We will explore the nuances of method development, compare HPLC with alternative analytical techniques, and provide detailed experimental protocols grounded in scientific integrity.

The Significance of Purity in Drug Intermediates

This compound serves as a crucial building block in medicinal chemistry.[1][3] Its structural motif is found in a range of compounds under investigation for various therapeutic applications. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and manufacturability of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.[4][5]

Experimental Design: A Multi-faceted Approach to Purity Validation

Our investigation into the purity of synthesized this compound encompasses a primary HPLC-UV method, complemented by two alternative techniques for a comprehensive assessment: Chiral HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS).

Synthesis of this compound

The synthesis of the target compound typically involves a multi-step process. A common route begins with the reduction of a corresponding nitroarene to form the aniline derivative.[6][7][8][9] This is a critical step where impurities can be introduced. For instance, incomplete reduction can leave residual nitro compound, while over-reduction or side reactions can generate hydroxylamines or azo compounds.[6][10] The subsequent protection of the secondary amine with a tert-butoxycarbonyl (Boc) group is another key transformation.[11][12][13][14] The use of di-tert-butyl dicarbonate (Boc₂O) is a standard method for this protection.[11][15]

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

The workhorse for purity analysis in many pharmaceutical laboratories is RP-HPLC-UV.[16] Its wide applicability, robustness, and ease of use make it an ideal starting point.

Causality Behind Experimental Choices:

  • Column Selection: A C18 column is the standard choice for separating a wide range of small organic molecules due to its hydrophobic stationary phase.[17] The non-polar nature of the C18 chains provides good retention for the moderately polar this compound.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is employed. The gradient allows for the effective separation of the main compound from both more polar and less polar impurities. The buffer helps to maintain a consistent pH, which is crucial for the reproducible ionization state of the amine and any acidic or basic impurities.

  • Detection: UV detection is selected based on the presence of the chromophoric quinoline ring system in the molecule. A wavelength of 254 nm is a common choice for aromatic compounds.

Alternative Method 1: Chiral HPLC

The presence of a chiral center at the 3-position of the dihydroquinoline ring necessitates an assessment of enantiomeric purity.[18] Even if the intended synthesis is for a specific enantiomer, the possibility of racemization or the presence of the undesired enantiomer as an impurity must be investigated.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a broad range of chiral compounds, including amines.[19][20] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral cavities of the stationary phase.[18]

  • Mobile Phase: Normal-phase chromatography (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol) are often employed for chiral separations.[21] The choice of mobile phase and modifiers is critical for optimizing the enantioseparation.

Alternative Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides an orthogonal detection method that is not dependent on the presence of a chromophore and offers valuable information about the molecular weight of impurities.[22][23] This is particularly useful for identifying unknown impurities and confirming the identity of the main peak.

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound and its potential impurities. It typically produces protonated molecules [M+H]⁺, which are then analyzed by the mass spectrometer.

  • Mass Analyzer: A triple quadrupole or an ion trap mass spectrometer can be used.[22][24] These instruments allow for both full scan analysis to identify all ionizable species and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity in quantifying known impurities.[22][24]

Experimental Protocols

Protocol 1: RP-HPLC-UV Purity Determination

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition (90:10 A:B) to a concentration of 1 mg/mL.

Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5][16][25][26]

Protocol 2: Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric purity of this compound.

Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthesized compound in the mobile phase to a concentration of 0.5 mg/mL.

Protocol 3: LC-MS for Impurity Identification

Objective: To identify potential impurities by their mass-to-charge ratio.

Instrumentation:

  • LC-MS system with a binary pump, autosampler, column oven, and a mass spectrometer with an ESI source.

LC Conditions: (Same as RP-HPLC-UV protocol)

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 100-800

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow: Nitrogen, 600 L/hr

Data Presentation and Comparison

The following table summarizes the expected performance and data outputs from each analytical method:

ParameterRP-HPLC-UVChiral HPLCLC-MS
Primary Purpose Purity assessment and quantification of achiral impuritiesDetermination of enantiomeric purityImpurity identification and confirmation
Selectivity Separates based on polaritySeparates enantiomersSeparates based on polarity and detects based on m/z
Sensitivity Moderate (ng range)Moderate (ng range)High (pg to fg range)
Data Output Chromatogram with retention time and peak areaChromatogram showing separation of enantiomersChromatogram and mass spectrum for each peak
Key Information % Purity, relative amounts of impurities% Enantiomeric excess (ee)Molecular weight of impurities
Limitations Cannot distinguish enantiomers; requires chromophoreMay not separate all achiral impuritiesQuantification can be complex; matrix effects

Visualization of Workflows

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Synthesized Compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: Workflow for RP-HPLC-UV Purity Analysis.

Method_Validation_Logic Validation Method Validation (ICH Q2(R1)) Specificity Linearity Accuracy Precision LOD/LOQ Robustness Specificity Specificity (Peak Purity) Validation:f0->Specificity Linearity Linearity (Calibration Curve) Validation:f1->Linearity Accuracy Accuracy (% Recovery) Validation:f2->Accuracy Precision Precision (Repeatability & Intermediate Precision) Validation:f3->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Validation:f4->LOD_LOQ Robustness Robustness (Method Variations) Validation:f5->Robustness

Caption: Logical Flow for HPLC Method Validation.

Conclusion

Validating the purity of this compound requires a comprehensive analytical strategy. While RP-HPLC-UV serves as a robust primary method for assessing overall purity and quantifying achiral impurities, it is imperative to supplement this with orthogonal techniques. Chiral HPLC is essential for determining the enantiomeric excess, a critical quality attribute for chiral drug intermediates. LC-MS provides an invaluable tool for the identification of unknown impurities, thereby offering a more complete purity profile. By employing this multi-faceted approach, researchers can ensure the quality and integrity of their synthesized compounds, which is fundamental to the successful development of new therapeutic agents.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262.
  • BenchChem. (2025). Application Note: HPLC Method Development for Chiral Purity Analysis of Substituted Ethylamines. BenchChem.
  • Pharmaguideline. (2024).
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry.
  • Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal.
  • BenchChem. Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
  • National Institutes of Health. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Agilent Technologies. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Agilent Technologies.
  • Science.gov. chiral hplc method: Topics by Science.gov. Science.gov.
  • SK pharmteco.
  • YAKHAK HOEJI. (2021).
  • Separation Science. Effective Analysis Carbamate Pesticides.
  • LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • ResearchGate. (2023). The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products.
  • Wikipedia. Reduction of nitro compounds. Wikipedia.
  • Ingenieria Analitica Sl. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Ingenieria Analitica Sl.
  • MedChemExpress. (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)
  • MDPI. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI.
  • Chem-Impex. 7-Amino-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester. Chem-Impex.
  • Apollo Scientific. Tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)
  • National Institutes of Health. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC.
  • ResearchGate. (2011). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes.
  • University of Groningen. (2018). Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons. University of Groningen.
  • National Institutes of Health. (2026).
  • Sci-Hub. (1999). Chiral Amino Alcohols As Intermediates in the Stereocontrolled Synthesis of 1,3-Disubstituted Tetrahydroisoquinolines and Protoberberines. The Journal of Organic Chemistry.
  • Letters in Applied NanoBioScience. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience.
  • National Institutes of Health.

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 3-Amino-3,4-dihydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

The 3-amino-3,4-dihydroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, conformationally constrained framework and the presence of a key basic nitrogen atom make it an attractive building block in drug discovery. Consequently, the development of efficient and stereocontrolled synthetic routes to this valuable heterocycle is of paramount importance to researchers in pharmaceuticals and life sciences.

This guide provides a comparative analysis of prominent synthetic strategies for accessing 3-amino-3,4-dihydroquinolines and their corresponding 2-oxo congeners. We will delve into the mechanistic underpinnings of each route, provide representative experimental protocols, and offer a quantitative comparison to aid researchers in selecting the most appropriate method for their specific application.

Route 1: Palladium-Catalyzed Intramolecular Buchwald-Hartwig Cyclization

The intramolecular Buchwald-Hartwig amination offers a robust and reliable method for the synthesis of 3-amino-3,4-dihydro-1H-quinolin-2-ones from readily available 2-bromophenylalanine derivatives. This palladium-catalyzed reaction forms the key N-aryl bond through reductive elimination, leading to the desired heterocyclic core.

Mechanistic Rationale

The catalytic cycle, depicted below, is initiated by the oxidative addition of the palladium(0) catalyst to the aryl bromide of the 2-bromophenylalanine substrate. The resulting palladium(II) complex then undergoes deprotonation of the amide nitrogen by a base, followed by intramolecular coordination of the amide anion. The final, and often rate-determining, step is the reductive elimination of the C-N bond, which forms the dihydroquinolinone ring and regenerates the active palladium(0) catalyst. The choice of phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Pd(0)L2 Substrate 2-Bromophenylalanine Derivative Substrate->Oxidative_Addition Pd(II)_Complex Pd(II) Intermediate Oxidative_Addition->Pd(II)_Complex Deprotonation Deprotonation & Coordination Pd(II)_Complex->Deprotonation Base Base (e.g., BTPP) Base->Deprotonation + Base Amido_Complex Pd(II)-Amido Complex Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product 3-Amino-3,4-dihydro- 1H-quinolin-2-one Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig intramolecular cyclization.

Experimental Protocol: Representative Synthesis[1][2]

Materials:

  • N-protected 2-bromophenylalanine derivative (1.0 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • XPhos (0.1 equiv)

  • 1,1,1,3,3,3-Hexaphenyldiguanidinium chloride (BTPP) (2.0 equiv)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried reaction vessel, add the N-protected 2-bromophenylalanine derivative, Pd₂(dba)₃, XPhos, and BTPP.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography on silica gel.

Route 2: Organocatalytic Asymmetric [4+2] Cyclization

A highly innovative and enantioselective approach to 3-amino-3,4-dihydro-1H-quinolin-2-ones involves the organocatalytic [4+2] cyclization of 2-amino-β-nitrostyrenes with azlactones.[1][2][3][4] This method utilizes a bifunctional squaramide-based catalyst to control the stereochemical outcome, providing access to chiral products with high enantiomeric excess.

Mechanistic Rationale

The reaction proceeds through a formal [4+2] cycloaddition pathway. The bifunctional organocatalyst, possessing both a hydrogen-bond donating squaramide moiety and a basic site (e.g., a tertiary amine), co-activates both the 2-amino-β-nitrostyrene and the azlactone. The squaramide activates the nitrostyrene via hydrogen bonding, while the basic site deprotonates the azlactone to form a chiral enolate. The subsequent stereocontrolled Michael addition of the enolate to the activated nitrostyrene, followed by an intramolecular cyclization and tautomerization, affords the dihydroquinolinone product. The chiral environment created by the catalyst directs the facial selectivity of the attack, leading to high enantioselectivity.

Organocatalytic_Workflow cluster_reactants Reactants & Catalyst cluster_activation Dual Activation cluster_reaction Key Steps cluster_product Product Nitrostyrene 2-Amino-β-nitrostyrene Activated_Complex Ternary Complex Formation (H-Bonding & Deprotonation) Nitrostyrene->Activated_Complex Azlactone Azlactone Azlactone->Activated_Complex Catalyst Bifunctional Squaramide Catalyst Catalyst->Activated_Complex Michael_Addition Stereoselective Michael Addition Activated_Complex->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Product Chiral 3-Amino-3,4-dihydro- 1H-quinolin-2-one Cyclization->Product

Caption: Workflow for the organocatalytic asymmetric [4+2] cyclization.

Experimental Protocol: Representative Synthesis[3]

Materials:

  • 2-Amino-β-nitrostyrene (1.0 equiv)

  • Azlactone (1.5 equiv)

  • Bifunctional squaramide catalyst (0.1 equiv)

  • Chloroform (anhydrous)

Procedure:

  • To a reaction vial, add the 2-amino-β-nitrostyrene and the bifunctional squaramide catalyst.

  • Dissolve the solids in anhydrous chloroform and cool the mixture to the specified temperature (e.g., -60 °C to 0 °C).

  • Add the azlactone to the cooled solution.

  • Stir the reaction mixture at this temperature for 24-72 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-3,4-dihydro-1H-quinolin-2-one.

  • Determine the diastereomeric ratio by ¹H NMR of the crude product and the enantiomeric excess by chiral HPLC analysis.

Route 3: Domino Reaction of Morita-Baylis-Hillman (MBH) Adducts

Domino reactions provide an efficient strategy for the rapid construction of complex molecular architectures from simple starting materials in a single operation. The reaction of Morita-Baylis-Hillman (MBH) acetates with primary amines is a powerful method for synthesizing highly substituted dihydroquinolines.[5][6][7]

Mechanistic Rationale

This domino sequence is typically initiated by an SN2' displacement of the acetate group from the MBH adduct by the primary amine. This step forms an allylic amine intermediate. For cyclization to occur, the geometry of the newly formed double bond must allow for the amino group to be in proximity to the activated aromatic ring. This often requires a double bond isomerization. The final step is an intramolecular nucleophilic aromatic substitution (SNAr) where the amine attacks the electron-deficient aromatic ring, displacing a leaving group (typically a fluoride) to form the dihydroquinoline ring system.

Domino_Reaction_Mechanism MBH_Acetate MBH Acetate SN2_Prime S_N2' Displacement MBH_Acetate->SN2_Prime Primary_Amine Primary Amine Primary_Amine->SN2_Prime Allylic_Amine Allylic Amine Intermediate SN2_Prime->Allylic_Amine Isomerization Double Bond Isomerization Allylic_Amine->Isomerization Cyclization_Ready Cyclization Precursor Isomerization->Cyclization_Ready SNAr Intramolecular S_N_Ar Cyclization_Ready->SNAr Product Substituted Dihydroquinoline SNAr->Product

Caption: Mechanistic pathway for the domino synthesis of dihydroquinolines.

Experimental Protocol: Representative Synthesis[8]

Materials:

  • Morita-Baylis-Hillman acetate (1.0 equiv)

  • Primary amine (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vial, dissolve the Morita-Baylis-Hillman acetate in DMF.

  • Add the primary amine to the solution.

  • Heat the reaction mixture to 50-90 °C and stir for 4-12 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the dihydroquinoline product.

Comparative Analysis

FeaturePalladium-Catalyzed CyclizationOrganocatalytic [4+2] CyclizationDomino Reaction of MBH Adducts
Product 3-Amino-3,4-dihydro-1H-quinolin-2-oneChiral 3-Amino-3,4-dihydro-1H-quinolin-2-oneSubstituted 1,2-Dihydroquinolines
Key Advantage High yields, reliableHigh enantioselectivityHigh atom economy, step efficiency
Typical Yield Good to excellent26-95%[1]72-93%[6]
Stereocontrol Racemic (unless chiral ligand is used)Excellent (up to >99% ee)[3]Generally not stereoselective
Reaction Temp. High (e.g., 100 °C)Low (-60 °C to RT)Moderate (50-90 °C)
Catalyst Palladium complex with phosphine ligandChiral bifunctional squaramideCatalyst-free (thermal)
Substrate Scope Good tolerance for substituents on the aromatic ring and amineDependent on the electronics of both reactantsBroad scope for amines and MBH adducts
Limitations Cost of palladium catalyst, potential for metal contaminationCatalyst synthesis can be complex, lower yields for some substratesRegioselectivity can be an issue, may not yield the 3-amino isomer directly

Discussion and Outlook

The choice of synthetic route to 3-amino-3,4-dihydroquinolines is highly dependent on the desired final product and the specific requirements of the synthesis.

  • The Palladium-Catalyzed Intramolecular Buchwald-Hartwig Cyclization stands out as a robust and high-yielding method for accessing the 3-amino-3,4-dihydro-1H-quinolin-2-one core. Its primary drawback is the cost of the palladium catalyst and ligands, and the need for subsequent resolution if a single enantiomer is desired.

  • For applications requiring high stereochemical purity, the Organocatalytic Asymmetric [4+2] Cyclization is the superior choice.[1][2][3][4] It provides direct access to enantioenriched products with excellent stereocontrol. However, the yields can be variable, and the reaction may require cryogenic temperatures, which can be a limitation for large-scale synthesis.

  • The Domino Reaction of Morita-Baylis-Hillman Adducts offers an elegant and efficient approach to rapidly construct the dihydroquinoline skeleton with high atom and step economy.[5][6][7] A key consideration for this route is the regiochemical outcome, as it typically yields 1,2-dihydroquinolines. Further research into directing this reaction to produce the 3,4-dihydroquinoline isomer would significantly enhance its utility for accessing the target scaffold of this guide.

Future research in this area will likely focus on the development of more sustainable and cost-effective catalytic systems, expanding the substrate scope of the asymmetric methods, and designing novel domino reactions that provide more direct access to the 3-amino-3,4-dihydroquinoline core with high regioselectivity and stereocontrol.

References

  • Kim, H., Kim, Y., & Kim, S.-G. (2024). Asymmetric Synthesis of 3,4‐Dihydroquinolin‐2‐ones via Organocatalytic [4+2]‐Cyclization of 2‐Amino‐β‐nitrostyrenes with Azlactones. Advanced Synthesis & Catalysis. Available at: [Link]

  • He, X.-H., Wu, X.-L., Zhang, X., Li, H.-P., Han, B., & Zhao, Q. (2023). Organocatalytic Asymmetric [4 + 2] Cyclization of Azadienes with Azlactones: Access to Chiral 3-Amino-δ-Lactams Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Bunce, R. A., & Nammouz, M. (2021). Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. Molecules. Available at: [Link]

  • He, X.-H., Wu, X.-L., Zhang, X., Li, H.-P., Han, B., & Zhao, Q. (2023). Organocatalytic Asymmetric [4 + 2]-Cycloadditions of 2-Aminophenyl Enones with Isatin-Derived Ketimines: Diastereo- and Enantioselective Synthesis of Spirooxindole-Tetrahydroquinazolines. Organic Letters. Available at: [Link]

  • Bunce, R. A., & Nammouz, M. (2021). Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. Molecules. Available at: [Link]

  • Bunce, R. A., & Schammerhorn, E. J. (2014). Naphthalenes and Quinolines by Domino Reactions of Morita–Baylis–Hillman Acetates. Molecules. Available at: [Link]

  • Yang, W., & Du, Z. (2024). Organocatalytic asymmetric cyclization of aminochalcones and azlactones: Synthesis of 3,4-dihydroquinolinones. Green Synthesis and Catalysis. Available at: [Link]

  • Suga, H., Kakehi, A., & Baba, T. (2011). Catalytic asymmetric allylation of 3,4-dihydroisoquinolines and its application to the synthesis of isoquinoline alkaloids. Journal of the American Chemical Society. Available at: [Link]

  • Lorion, M. M., Gasperini, D., Oble, J., & Poli, G. (2013). Palladium‐Catalyzed Arylic/Allylic Aminations: Permutable Domino Sequences for the Synthesis of Dihydroquinolines from Morita—Baylis—Hillman Adducts. ChemInform. Available at: [Link]

  • Bunce, R. A., & Nammouz, M. (2021). Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. Molecules. Available at: [Link]

  • He, X.-H., Wu, X.-L., Zhang, X., Li, H.-P., Han, B., & Zhao, Q. (2023). Organocatalytic Asymmetric [4 + 2] Cyclization of Azadienes with Azlactones: Access to Chiral 3-Amino-δ-Lactams Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Tourwé, D., et al. (2016). Synthesis of 3-amino-3,4-dihydro-1H-quinolin-2-ones through regioselective palladium-catalyzed intramolecular cyclization. Tetrahedron Letters. Available at: [Link]

  • Bera, S., et al. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisite Molecules. Journal of the Indian Chemical Society. Available at: [Link]

  • Shi, M., et al. (2023). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Romero, M., & Delgado, J. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

  • Shi, M., et al. (2023). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. National Institutes of Health. Available at: [Link]

  • Ragaini, F., et al. (2019). Palladium-Catalyzed Intramolecular Cyclization of Nitroalkenes: Synthesis of Thienopyrroles. European Journal of Organic Chemistry. Available at: [Link]

  • Tourwé, D., et al. (2016). Synthesis of 3-amino-3,4-dihydro-1H-quinolin-2-ones through regioselective palladium-catalyzed intramolecular cyclization. Tetrahedron Letters. Available at: [Link]

  • Bera, M., & Panda, A. (2026). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry. Available at: [Link]

  • Bera, S., et al. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisite Molecules. Journal of the Indian Chemical Society. Available at: [Link]

  • Akgul, O., et al. (2021). Synthesis of new 7‐amino‐3,4‐dihydroquinolin‐2(1H)‐one‐peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie. Available at: [Link]

  • Bunce, R. A., & Nammouz, M. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. Available at: [Link]

  • Bakulev, V. A., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dihydroquinoline Scaffold and the Imperative of Selectivity

The tert-butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate scaffold is a versatile building block in modern medicinal chemistry, particularly in the development of novel protein kinase inhibitors.[1] Its structural rigidity and synthetic tractability make it an attractive starting point for generating libraries of potent therapeutic candidates.[2][3] However, the very nature of kinase inhibitors presents a formidable challenge: achieving target selectivity. The human kinome consists of over 500 members, many of which share a highly conserved ATP-binding pocket.[4][5] This conservation is a double-edged sword; while it allows for the design of broad-spectrum inhibitors, it also creates a high risk of off-target binding, which can lead to unforeseen toxicity or diminished efficacy.[6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously profile the cross-reactivity of novel compounds derived from the dihydroquinoline scaffold. We will move beyond simple IC50 values to build a holistic understanding of a compound's selectivity profile, integrating biochemical, cell-based, and chemoproteomic approaches. Our objective is to not only identify potential liabilities but also to understand the structure-activity relationships (SAR) that govern selectivity, thereby guiding the next generation of inhibitor design.[8]

The Profiling Funnel: A Multi-Faceted Strategy for De-risking Candidates

A robust cross-reactivity profiling strategy does not rely on a single experiment. Instead, it employs a tiered approach, starting broad and progressively focusing on more physiologically relevant systems. This funneling strategy, outlined below, ensures that resources are used efficiently, and that decisions are based on a comprehensive dataset.

G cluster_0 Early Discovery & Lead Identification cluster_1 Tier 1: Broad Biochemical Screening cluster_2 Tier 2: In Vitro Functional & Cellular Validation cluster_3 Tier 3: Advanced Profiling (Lead Candidates) cluster_4 Preclinical Development A Compound Library (Dihydroquinoline Derivatives) B Large-Scale Kinome Panel (e.g., KINOMEscan, >400 kinases) A->B C Data Analysis: Selectivity Score (S-Score) Identification of Primary Targets & Off-Targets B->C Binding Affinity Data (Kd) D Biochemical IC50 Assays (Primary Target vs. Key Off-Targets) C->D E Cellular Target Engagement (e.g., NanoBRET™ Assay) C->E F Cellular Phosphorylation Assay (Western Blot / AlphaScreen) D->F E->F G Chemoproteomics in Cell Lysates (e.g., KiNativ™) F->G H Phenotypic & Functional Assays (Proliferation, Apoptosis, etc.) G->H I Optimized Lead Candidate H->I

Figure 1: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Key Methodologies & Experimental Causality

Tier 1: Broad Kinome Profiling (Biochemical)
  • Why we do it: The initial, most crucial step is to gain an unbiased, panoramic view of a compound's binding profile across the human kinome. This early assessment is critical for identifying potential liabilities that might not be predicted from the initial target-based screening.

  • Recommended Approach: Competitive Binding Assays (e.g., KINOMEscan™)

    • Principle: These assays measure the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a large panel of DNA-tagged kinases. The amount of kinase captured on a solid support is quantified, providing a direct measure of binding affinity (Kd).[5]

    • Strength: It is independent of ATP, allowing for the identification of allosteric binders, and provides a highly quantitative and comparable dataset across hundreds of kinases.

Tier 2: Cellular Target Validation (In Situ)
  • Why we do it: A compound that binds to a kinase in a purified, recombinant system may not necessarily engage its target in the complex milieu of a living cell. Cell permeability, efflux pumps, and intracellular ATP concentrations can all influence a compound's effective potency.[9]

  • Recommended Approaches:

    • Cellular Target Engagement (e.g., NanoBRET™): This technology measures compound binding at a specific kinase target in intact cells.[10] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe. Competitive displacement of the probe by the test compound results in a loss of BRET signal, allowing for the determination of cellular IC50 values.

    • Cellular Phosphorylation Assays: To confirm that target engagement translates into functional inhibition, we must measure the phosphorylation status of a known downstream substrate.[10][11] This provides direct evidence of on-target activity within a signaling pathway. This can be accomplished via Western Blotting for specific phospho-proteins or higher-throughput methods like AlphaLISA®.

G RTK Receptor Tyrosine Kinase (RTK) (Primary Target) Pathway1_Substrate Substrate A RTK->Pathway1_Substrate Phosphorylates Inhibitor Dihydroquinoline Inhibitor Inhibitor->RTK Inhibits (On-Target) OffTarget1 Off-Target Kinase 1 (e.g., SRC Family) Inhibitor->OffTarget1 Inhibits (Off-Target) OffTarget2 Off-Target Kinase 2 (e.g., VEGFR) Inhibitor->OffTarget2 Inhibits (Off-Target) Pathway1_Signal Cell Growth & Survival Pathway1_Substrate->Pathway1_Signal Pathway2_Substrate Substrate B OffTarget1->Pathway2_Substrate Phosphorylates Pathway2_Signal Adverse Effect 1 (e.g., Cytotoxicity) Pathway2_Substrate->Pathway2_Signal Pathway3_Substrate Substrate C OffTarget2->Pathway3_Substrate Phosphorylates Pathway3_Signal Adverse Effect 2 (e.g., Hypertension) Pathway3_Substrate->Pathway3_Signal

Figure 2: Signaling pathway illustrating on- and off-target effects of an inhibitor.

Tier 3: Advanced Chemoproteomic Profiling
  • Why we do it: Recombinant kinase assays often use truncated kinase domain constructs. However, the activity and inhibitor affinity of native kinases can be significantly modulated by regulatory domains and binding partners within the cell.[12]

  • Recommended Approach: KiNativ™

    • Principle: This powerful method profiles inhibitor binding against endogenous, full-length kinases directly in cell or tissue lysates.[12] Lysates are treated with the inhibitor, followed by a biotinylated acyl-phosphate probe that covalently labels the catalytic lysine in the ATP-binding pocket of active kinases. The degree of labeling is quantified by mass spectrometry, revealing which kinases are inhibited by the compound in a competitive and more physiologically relevant context.

Comparative Data Analysis: A Case Study

To illustrate the application of this workflow, we present hypothetical cross-reactivity data for a lead compound, DQC-001 (Dihydroquinoline Compound-001), and two analogues against a fictional primary target, Kinase A, and two prominent off-targets identified in a kinome scan.

CompoundPrimary Target IC50 (Kinase A, nM)Off-Target IC50 (Kinase B, nM)Off-Target IC50 (Kinase C, nM)Selectivity Ratio (B/A)Selectivity Ratio (C/A)Cellular Target Engagement (Kinase A, IC50, nM)
DQC-001 (Lead) 15 150 450 10x 30x 45
DQC-002 (Analogue) 8249603x120x30
DQC-003 (Analogue) 120>10,000>10,000>83x>83x350
Alternative Inhibitor 252,5001,250100x50x90

Interpretation of Results:

  • DQC-001: Our lead compound shows good potency against the primary target, Kinase A, with moderate selectivity (10-30 fold) against the identified off-targets. The 3-fold shift between biochemical and cellular potency is acceptable and expected.

  • DQC-002: A structural modification significantly improved biochemical potency (8 nM). However, this came at a great cost to selectivity against Kinase B (only 3-fold). This compound would likely be flagged for unacceptable off-target activity despite its high on-target potency.

  • DQC-003: Another modification dramatically improved selectivity, effectively eliminating inhibition of Kinases B and C. Unfortunately, this change also resulted in an 8-fold loss of potency against the primary target, Kinase A. This highlights the delicate balance in SAR between potency and selectivity.[13]

  • Alternative Inhibitor: The benchmark compound shows lower potency but superior selectivity compared to our lead, DQC-001. This provides a valuable reference point for our optimization goals.

Detailed Experimental Protocols

Protocol 1: Cellular Phosphorylation Assay via Western Blot

This protocol assesses the functional inhibition of Kinase A by measuring the phosphorylation of its downstream substrate, Substrate-P.

  • Cell Culture and Treatment:

    • Seed HEK293A cells (or another relevant cell line) in 6-well plates and grow to 80-90% confluency.[11]

    • Starve cells in serum-free media for 4-6 hours to reduce basal signaling.

    • Pre-treat cells with a dose-response curve of DQC-001 (e.g., 1 nM to 10 µM) or DMSO (vehicle control) for 2 hours.

    • Stimulate the pathway to activate Kinase A with an appropriate growth factor (e.g., 100 ng/mL EGF) for 15 minutes.

  • Cell Lysis:

    • Aspirate media and wash cells once with ice-cold PBS.

    • Add 100 µL of ice-cold 1X Cell Lysis Buffer (e.g., CST #9803) supplemented with protease and phosphatase inhibitors.[14]

    • Scrape cells, transfer lysate to a microcentrifuge tube, and sonicate on ice.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein lysate per lane by adding 3X SDS Sample Buffer and heating at 95°C for 5 minutes.[14]

    • Separate proteins on a 4-20% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific for phosphorylated Substrate-P overnight at 4°C.

    • Wash membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST and visualize using an ECL substrate and chemiluminescence imager.

    • Strip and re-probe the membrane for total Substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.

Protocol 2: KiNativ™ In Situ Kinase Profiling

This protocol provides a high-level overview of the KiNativ™ workflow for identifying inhibitor targets in a complex proteome.[12]

  • Lysate Preparation:

    • Prepare native cell lysates under non-denaturing conditions from cells treated with either DMSO or the test compound (e.g., DQC-001) at a fixed concentration.

  • Competitive Probe Labeling:

    • Incubate the lysates with a desthiobiotinylated acyl-phosphate-nucleotide probe. This probe will covalently bind to the active site lysine of kinases that are not occupied by the inhibitor.

  • Proteomic Sample Preparation:

    • Perform a tryptic digest of the total proteome.

    • Enrich the probe-labeled peptides using streptavidin affinity chromatography.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides using a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) strategy.

    • The mass spectrometer is programmed to specifically look for and quantify the probe-labeled peptides from a pre-determined list of kinases expressed in that cell line.

  • Data Analysis:

    • Compare the abundance of each labeled kinase peptide between the inhibitor-treated sample and the DMSO control.

    • A significant reduction in signal for a specific kinase in the treated sample indicates that it is a direct target of the inhibitor.

Conclusion

The development of selective kinase inhibitors from promising scaffolds like this compound is a complex, multi-parameter optimization challenge. A superficial assessment of potency is insufficient. The comprehensive cross-reactivity profiling strategy detailed in this guide—integrating broad biochemical screening with cellular and proteomic validation—is essential for de-risking candidates and making informed decisions. By understanding a compound's complete interaction profile, we can more effectively correlate chemical structure with biological function, ultimately leading to the development of safer and more effective targeted therapies.

References

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, K. J. (2013). A broad-spectrum screen of a library of clinical kinase inhibitors. Biochemical Journal. [Link]

  • Metz, J. T., Johnson, E. F., Soni, N. B., Merta, P. J., Klumpp, M., & Tjärnberg, A. (2011). Navigating the kinome. Nature Chemical Biology. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P.-A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science. [Link]

  • Zhang, X., Liu, C., Wen, T., Lin, L., & Zhang, J. (2009). High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions. ACS Medicinal Chemistry Letters. [Link]

  • PubMed. (2009). High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein-Protein Interactions. National Library of Medicine. [Link]

  • PubMed. (2020). Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. National Library of Medicine. [Link]

  • ACS Publications. (2009). High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions. ACS Medicinal Chemistry Letters. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]

  • ACS Publications. (2009). Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Structure activity relationship map of target compounds. ResearchGate. [Link]

  • Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Zhou, D., Zhang, J., ... & Rosen, H. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Cell Chemical Biology. [Link]

  • JoVE. (2022). Cdk1 Specific Phosphorylation Sites Identification by Kinase Assay. Journal of Visualized Experiments. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Royal Society of Chemistry. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • Meng, Z., Moroishi, T., & Guan, K.-L. (2016). Protocols for measuring phosphorylation, subcellular localization, and kinase activity of Hippo pathway components YAP and LATS in cultured cells. Methods in Molecular Biology. [Link]

  • PubMed. (2018). Design, synthesis and structure-activity relationship study of novel naphthoindolizine and indolizinoquinoline-5,12-dione derivatives as IDO1 inhibitors. National Library of Medicine. [Link]

  • PubChem. (n.d.). tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. National Center for Biotechnology Information. [Link]

  • MDPI. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. [Link]

  • PubMed. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. National Library of Medicine. [Link]

  • MDPI. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Dihydroquinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is a testament to rigorous scientific validation. This guide delves into the critical comparison between in vitro and in vivo activities of drug candidates, using a case study of potent kinase inhibitors derived from scaffolds related to tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate. While this specific starting material is a versatile building block, we will focus on a structurally analogous tetrahydroisoquinoline-linked inhibitor of Bruton's tyrosine kinase (BTK) to illustrate the principles of translational science. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of preclinical drug evaluation.

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of BTK activity is a hallmark of various B-cell malignancies and autoimmune diseases, making it a compelling therapeutic target.[2][3] The development of small molecule inhibitors against BTK, such as the FDA-approved drug ibrutinib, has revolutionized the treatment of these conditions.[4] This guide will use a specific inhibitor, compound 18g from the work of Kim et al. (2020), as a practical example to dissect the relationship between its performance in controlled laboratory assays and its efficacy within a living organism.[4]

The Drug Development Workflow: From Concept to Preclinical Validation

The development of a targeted kinase inhibitor follows a structured yet iterative process. The primary goal is to identify a molecule with high potency against the target kinase, selectivity over other kinases to minimize off-target effects, and favorable pharmacokinetic properties that allow it to reach and act on the target in the body.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Scaffold Selection Scaffold Selection SAR Studies SAR Studies Scaffold Selection->SAR Studies Iterative Optimization Lead Compound ID Lead Compound ID SAR Studies->Lead Compound ID Iterative Optimization Biochemical Assays Biochemical Assays Lead Compound ID->Biochemical Assays Cell-Based Assays Cell-Based Assays Lead Compound ID->Cell-Based Assays Pharmacokinetics Pharmacokinetics Lead Compound ID->Pharmacokinetics Potency & Selectivity Potency & Selectivity Biochemical Assays->Potency & Selectivity Cellular Efficacy Cellular Efficacy Cell-Based Assays->Cellular Efficacy Potency & Selectivity->Pharmacokinetics Translational Bridge Cellular Efficacy->Pharmacokinetics Efficacy Models Efficacy Models Pharmacokinetics->Efficacy Models Tumor Growth Inhibition Tumor Growth Inhibition Efficacy Models->Tumor Growth Inhibition G Human Tumor Cells Human Tumor Cells Implantation Implantation Human Tumor Cells->Implantation Immunocompromised Mouse Immunocompromised Mouse Implantation->Immunocompromised Mouse Tumor Growth Tumor Growth Immunocompromised Mouse->Tumor Growth Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation Drug Administration Drug Administration Treatment Initiation->Drug Administration Monitor Tumor Volume Monitor Tumor Volume Drug Administration->Monitor Tumor Volume Monitor Body Weight Monitor Body Weight Drug Administration->Monitor Body Weight Efficacy Assessment Efficacy Assessment Monitor Tumor Volume->Efficacy Assessment Toxicity Assessment Toxicity Assessment Monitor Body Weight->Toxicity Assessment

Caption: Workflow for a xenograft mouse model efficacy study.

Experimental Protocol: Raji Xenograft Mouse Model

  • Animal Husbandry: House immunocompromised mice (e.g., BALB/c nu/nu) in a sterile environment with access to food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). [4]2. Cell Implantation: Inoculate the mice subcutaneously in the right flank with a suspension of Raji cells (e.g., 9 x 10^6 cells per mouse). [4]3. Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Grouping: Randomly assign mice into treatment groups (e.g., vehicle control, positive control like doxorubicin, and test compound 18g at a specific dose).

  • Drug Administration: Administer the treatments as per the study design (e.g., oral gavage of compound 18g at 50 mg/kg, five times per week). [4]6. Data Collection: Measure tumor volumes with calipers and monitor the body weight of the mice regularly (e.g., three times a week) to assess both efficacy and toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., day 14), sacrifice the mice, excise the tumors, and measure their weight. [4]Statistically analyze the differences in tumor volume and weight between the treatment groups.

Data Summary: In Vivo Antitumor Efficacy of Compound 18g

Treatment GroupDose & ScheduleFinal Tumor Weight (% of Vehicle)Tumor Growth Inhibition (%)
Vehicle5% DMSO/Tween 80 in corn oil100%0%
Compound 18g 50 mg/kg, 5x/week 53.2% 46.8%
Doxorubicin (Positive Control)2 mg/kg, 5x/week45.1%54.9%

Data synthesized from Kim et al. (2020).[4]

Interpretation of In Vivo Efficacy: The in vivo results provide strong evidence of the therapeutic potential of compound 18g . A daily oral dose of 50 mg/kg resulted in a significant 46.8% inhibition of tumor growth in the Raji xenograft model. [4]This level of efficacy, approaching that of the established chemotherapy agent doxorubicin, is a compelling outcome for a preclinical candidate. Importantly, monitoring body weight throughout the study would also provide initial insights into the compound's tolerability.

Part 3: The Translational Bridge - Comparing In Vitro and In Vivo Data

The ultimate goal of preclinical development is to see the promise of in vitro activity translate into tangible in vivo efficacy. The case of compound 18g provides an excellent example of a successful translation.

MetricIn Vitro Result (Compound 18g)In Vivo Result (Compound 18g)Connection and Rationale
Target Potency Potent BTK inhibition (IC50 = 3.4 nM). [4]Significant tumor growth inhibition (46.8%) in a BTK-dependent cancer model. [4]The high intrinsic potency against the BTK enzyme, as measured in vitro, is a prerequisite for achieving a therapeutic effect in vivo. Without this, it would be difficult to achieve sufficient target inhibition at tolerable doses.
Cellular Activity Antiproliferative effect in Raji cells (IC50 = 0.45 µM). [4]Efficacy in a Raji cell-derived xenograft model. [4]The ability of the compound to inhibit the growth of the specific cancer cell line in a dish is a strong predictor of its potential to inhibit the growth of tumors derived from those same cells in an animal.
Selectivity High selectivity for BTK over EGFR and other kinases. [4](Inferred) Favorable tolerability profile (not explicitly stated but implied by the study design).By avoiding potent inhibition of off-targets like EGFR, the compound is less likely to cause mechanism-based toxicities, allowing for a therapeutic window where the drug can be dosed high enough to inhibit BTK without causing severe side effects.

Why Doesn't In Vitro Potency Always Translate?

The transition from a controlled in vitro environment to a complex living organism introduces numerous variables that can lead to a disconnect between the two sets of data. A highly potent compound in vitro may fail in vivo due to:

  • Poor Pharmacokinetics (PK): The compound may be poorly absorbed, rapidly metabolized, or quickly excreted, preventing it from reaching a sufficient concentration at the tumor site.

  • Low Bioavailability: The fraction of the administered dose that reaches systemic circulation may be too low for a therapeutic effect.

  • Toxicity: The compound may have unforeseen toxic effects in the whole organism that were not apparent in cell culture.

  • Instability: The compound may be chemically unstable in the physiological environment.

Conclusion and Future Directions

The development of drugs derived from scaffolds like this compound exemplifies the modern, target-driven approach to drug discovery. The case study of a structurally related BTK inhibitor, compound 18g , effectively illustrates the critical importance of bridging the gap between in vitro and in vivo data. Its low-nanomolar potency against BTK translated into sub-micromolar antiproliferative effects in cancer cells, which in turn led to significant tumor growth inhibition in an animal model. [4] This guide underscores that while in vitro assays are indispensable for initial screening and optimization, in vivo validation is the true litmus test for a compound's therapeutic potential. The successful correlation between these two domains, as demonstrated here, provides the confidence needed to advance a drug candidate further along the long and arduous path to becoming a new medicine.

References

  • The Development of BTK Inhibitors: A Five-Year Update. (2021). Molecules. [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). Pharmaceuticals (Basel). [Link]

  • Kim, D., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Molecules. [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). PubMed. [Link]

  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025). Journal of Cancer and Tumor International. [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. (2021). PubMed Central. [Link]

  • Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors. (2021). PubMed. [Link]

  • Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies. (2024). PubMed. [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). ResearchGate. [Link]

  • Discovery of quinoline-based irreversible BTK inhibitors. (2020). PubMed. [Link]

  • Discovery of new non-covalent reversible BTK inhibitors: Synthesis, in silico studies, and in vitro evaluations. (2024). PubMed. [Link]

  • Small-molecule BTK inhibitors: From discovery to clinical application. (2025). PubMed. [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). PubMed Central. [Link]

  • The development of Bruton's tyrosine kinase (BTK) inhibitors from 2012 to 2017: A mini-review. (2018). PubMed. [Link]

  • Discovery of New Non-covalent Reversible BTK Inhibitors: Synthesis, in silico Studies, and in vitro Evaluations. (2024). ResearchGate. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed. [Link]

  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025). ResearchGate. [Link]

  • From Bench to Bedside. (2025). ResearchGate. [Link]

  • From the bench to the bed side: PI3K pathway inhibitors in clinical development. (2010). PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and asymmetric synthesis, the precise determination of a chiral molecule's enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The compound tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a valuable chiral building block, is no exception. Its stereocenter at the C3 position dictates its three-dimensional orientation and, consequently, its interaction with other chiral entities, such as biological receptors. This guide provides an in-depth comparison of the primary analytical techniques for quantifying the enantiomeric excess (e.e.) of this molecule, grounded in both theoretical principles and practical, field-proven methodologies.

The Imperative of Chiral Purity

Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles. A celebrated yet cautionary example is thalidomide, where one enantiomer was therapeutic while the other was teratogenic. Therefore, accurately measuring the ratio of enantiomers in a sample, expressed as enantiomeric excess (% e.e.), is a critical quality attribute.

The % e.e. is calculated as:

% e.e. = |([R] - [S]) / ([R] + [S])| * 100

where [R] and [S] are the concentrations or integrated peak areas of the R- and S-enantiomers, respectively[1]. An optically pure sample has an e.e. of 100%, while a racemic mixture (a 50:50 mix of enantiomers) has an e.e. of 0%[1][2]. This guide will compare the three most robust and widely adopted techniques for this determination: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Core Methodologies

The fundamental challenge in assessing enantiomeric excess is that enantiomers possess identical physical properties (e.g., boiling point, solubility in achiral solvents), making them inseparable by standard chromatographic or spectroscopic methods. The solution lies in introducing another chiral entity—a chiral stationary phase (CSP) or a chiral derivatizing/solvating agent—to create a transient or stable diastereomeric relationship, which can then be differentiated.

Method Principle of Differentiation Primary Output Throughput Solvent Usage Sample Prep.
Chiral HPLC Transient diastereomeric interactions with a Chiral Stationary Phase (CSP) lead to different retention times[].Chromatogram with two separated peaks for the enantiomers.MediumHighMinimal (dissolution)
Chiral SFC Similar to HPLC, but uses supercritical CO₂ as the main mobile phase, often leading to faster and more efficient separations[][4].Chromatogram with two separated peaks for the enantiomers.HighLowMinimal (dissolution)
NMR Spectroscopy Covalent derivatization or non-covalent association with a chiral agent to form diastereomers with distinct NMR signals[5][6].NMR spectrum with separate, quantifiable signals for each diastereomer.LowMediumCan be intensive (derivatization)

Chiral Chromatography: The Gold Standard for Separation

Both HPLC and SFC are the workhorses of chiral analysis in the pharmaceutical industry due to their high accuracy, sensitivity, and reproducibility[7]. The separation mechanism hinges on the differential interaction energy between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase[8].

The Mechanism of Chiral Recognition

For a molecule like this compound, polysaccharide-based CSPs are exceptionally effective[9][10]. These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, form chiral grooves and cavities. Chiral recognition is achieved through a combination of interactions, including hydrogen bonding (with the amine and carbamate groups), π-π stacking (with the aromatic quinoline ring), dipole-dipole interactions, and steric hindrance[10][11]. The enantiomer that forms a more stable, transient complex with the CSP will be retained longer on the column, resulting in separation[8].

G cluster_analyte Analyte Enantiomers cluster_complex Transient Diastereomeric Complexes R_Analyte R-Enantiomer CSP Chiral Stationary Phase (CSP) R_Analyte->CSP Interaction S_Analyte S-Enantiomer S_Analyte->CSP Interaction R_Complex R-Analyte-CSP (More Stable) CSP->R_Complex Forms S_Complex S-Analyte-CSP (Less Stable) CSP->S_Complex Forms Separation Differential Retention Times R_Complex->Separation Longer tR S_Complex->Separation Shorter tR

Caption: Chiral recognition mechanism on a stationary phase.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a highly reliable method known for its robustness. For the target analyte, a normal-phase method using a polysaccharide-based column is a logical starting point. The basic amine functionality of the analyte necessitates the use of an amine additive in the mobile phase to prevent peak tailing by occupying active sites on the silica support.

  • Column Selection: Daicel CHIRALPAK® IA, IB, or IC (amylose or cellulose derivatives). A 250 x 4.6 mm, 5 µm particle size column is standard for analytical work.

  • Sample Preparation:

    • Prepare a stock solution of the racemic standard at 1.0 mg/mL in ethanol or isopropanol.

    • Prepare the analysis sample at approximately 0.5 mg/mL in the mobile phase.

  • Mobile Phase Preparation: A typical starting mobile phase is Hexane/Isopropanol (IPA) (90:10 v/v) with 0.1% Diethylamine (DEA) as an additive.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm (due to the quinoline chromophore).

  • Analysis and Data Processing:

    • Inject the racemic standard to confirm the retention times (t_R) of both enantiomers and calculate the resolution factor (Rs). A baseline separation (Rs ≥ 1.5) is ideal.

    • Inject the test sample.

    • Integrate the peak areas (A) for each enantiomer.

    • Calculate the enantiomeric excess using the formula: % e.e. = |(A₁ - A₂) / (A₁ + A₂)| * 100.

Method 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and sustainability[4]. It uses supercritical CO₂, a non-flammable and "green" solvent, as the primary mobile phase component[][4]. The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher efficiency[4].

  • Column Selection: Similar to HPLC, polysaccharide-based columns are the first choice. Use columns specifically packed for SFC (e.g., 150 x 4.6 mm, 3 µm).

  • Sample Preparation: Dissolve the sample (approx. 1.0 mg/mL) in a suitable alcohol, such as methanol or ethanol.

  • Instrument Setup:

    • Mobile Phase: CO₂ / Methanol (80:20 v/v) with 0.2% Isopropylamine (IPA) as an additive.

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Detection: UV at 254 nm.

  • Analysis and Data Processing: The procedure is identical to that described for HPLC. The primary benefit is that analysis times are often reduced from >10 minutes to <5 minutes.

Caption: General workflow for chiral SFC analysis.

NMR Spectroscopy: An Orthogonal Approach

While chromatography physically separates enantiomers, NMR spectroscopy differentiates them in solution by converting them into diastereomers, which are chemically distinct and have different NMR spectra[5][6]. This is achieved using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA)[12][13].

Method 3: Mosher's Amide Analysis (CDA)

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic CDA used for determining the e.e. and absolute configuration of chiral amines and alcohols[14][15][16]. The analyte's primary amine reacts with the acid chloride of (R)- or (S)-MTPA to form stable diastereomeric amides[16][17].

The anisotropic effect of the MTPA phenyl ring causes protons on one side of the molecule to be shielded (shifted upfield) and protons on the other to be deshielded (shifted downfield)[17]. Because the two diastereomers orient themselves differently relative to this phenyl ring, corresponding protons will have different chemical shifts (Δδ), allowing for quantification via integration[16].

  • Derivatization (in an NMR tube or microvial):

    • Dissolve ~5 mg of the analyte in 0.7 mL of anhydrous deuterated chloroform (CDCl₃) or pyridine-d₅.

    • Add a small crystal of 4-(Dimethylamino)pyridine (DMAP) as a catalyst.

    • Add 1.1 equivalents of (R)-(-)-MTPA chloride.

    • Seal the tube/vial and gently agitate. Monitor the reaction by ¹H NMR until the starting amine is fully consumed (typically 1-2 hours).

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended).

    • Alternatively, ¹⁹F NMR can be used, as the single CF₃ group gives a sharp singlet for each diastereomer, often in an empty region of the spectrum, simplifying integration[18].

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to a specific proton (or the CF₃ group) in the two diastereomers. The Boc group's tert-butyl singlet is often an excellent candidate due to its simplicity and high intensity.

    • Carefully integrate both signals (I₁ and I₂).

    • Calculate the enantiomeric excess: % e.e. = |(I₁ - I₂) / (I₁ + I₂)| * 100.

Causality Note: It is crucial to ensure the derivatization reaction goes to completion. If it does not, kinetic resolution (one enantiomer reacting faster than the other) can occur, leading to an inaccurate e.e. measurement. Using a slight excess of the Mosher's acid chloride helps drive the reaction to completion.

Chiral Solvating Agents (CSAs)

An alternative to covalent derivatization is the use of a chiral solvating agent[12]. CSAs form weak, rapidly reversible diastereomeric complexes with the analyte through non-covalent interactions[6]. This approach is simpler as it avoids a chemical reaction but often results in smaller chemical shift differences (Δδ), requiring a higher field NMR spectrometer for accurate analysis[19].

Conclusion and Method Selection

For the routine, high-precision determination of enantiomeric excess for this compound, chiral chromatography is the superior choice .

  • Chiral SFC is recommended for high-throughput environments due to its exceptional speed and reduced solvent waste.

  • Chiral HPLC remains a robust and universally available option, providing excellent accuracy and reliability.

NMR spectroscopy using Mosher's acid serves as an invaluable orthogonal method. While lower in throughput and potentially less accurate for very high e.e. values (>99%) due to integration challenges, it provides two critical functions:

  • Confirmation: It validates the results from chromatography with a technique based on a completely different principle.

  • Absolute Configuration: With careful analysis of both (R)- and (S)-MTPA derivatives, it can be used to determine the absolute configuration of the chiral center, something chromatography cannot do without a known reference standard[15][16].

Ultimately, the choice of method depends on the specific needs of the laboratory, including sample throughput, available instrumentation, and whether the determination of absolute configuration is also required. For GMP-regulated environments, a validated chiral HPLC or SFC method is the industry standard.

References

  • Daicel Chiral Technologies. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. [Link]

  • W. R. Umstead, T. M. Anderson. (2018). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. [Link]

  • F. S. P. Cardoso, et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

  • T. Hosokawa, et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega. [Link]

  • D. A. Allen, et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. [Link]

  • Y. Wang, et al. (2020). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. [Link]

  • A. M. O'Brien, et al. (2014). NMR determination of enantiomeric excess. ResearchGate. [Link]

  • Chiralpedia. (2022). Polysaccharide-based CSPs. Chiralpedia. [Link]

  • A. De Klerck, et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]

  • S. H. Yang, et al. (2019). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry. [Link]

  • J. M. Garcia, et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • E. V. Anslyn, et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]

  • S. G. O. de la Juana, et al. (2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules. [Link]

  • I. Ilisz, et al. (2014). Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. [Link]

  • Y. Liu, et al. (2021). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. [Link]

  • Google Patents. (1999). Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
  • ResearchGate. (2010). Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. ResearchGate. [Link]

  • M. Asztemborska, et al. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules. [Link]

  • T. R. Hoye, et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]

  • J. H. Kim, et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]

  • G. F. S. Andrade, et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]

  • Google Patents. (2016). HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • L. T. Taylor, et al. (2014). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]

  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

  • ResearchGate. (2019). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. [Link]

  • PubChem. (n.d.). tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. PubChem. [Link]

  • A. Ichikawa, et al. (2019). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Molecules. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is rightfully on innovation and discovery. However, the integrity of our work and the safety of our laboratories and environment hinge upon the rigorous and informed management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate (CAS No. 885954-16-5), a key building block in modern chemical synthesis.

The core principle of chemical waste management is proactive planning. Before a single gram of this compound is used, a clear and compliant disposal pathway must be established. This document provides the framework for that pathway, grounded in established safety protocols and regulatory standards.

Section 1: Hazard Assessment and Waste Characterization

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, we can infer its likely hazard profile by examining structurally similar compounds. This approach, rooted in chemical expertise, allows us to manage the risks proactively. A structural isomer, tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, is classified with specific GHS hazard statements.[1] Given the shared functional groups (a Boc-protected dihydroquinoline core and a primary amine), it is prudent and scientifically sound to assume a similar hazard profile for our target compound until proven otherwise.

Based on this expert assessment, any waste containing this compound must be classified as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), a waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2][3] The presumed health hazards place this compound's waste squarely under the Toxicity characteristic.[4]

Table 1: Chemical Identity and Presumed Hazard Profile

PropertyValueSource
Chemical Name This compound[5]
CAS Number 885954-16-5[5]
Molecular Formula C₁₄H₂₀N₂O₂[5]
Molecular Weight 248.3 g/mol [5]
Presumed GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][6]
RCRA Waste Classification Hazardous Waste (Presumed Toxicity Characteristic)[2][3]

Section 2: Immediate Safety & Personal Protective Equipment (PPE)

Before handling the pure compound or its waste, ensure all engineering controls and personal protective equipment are in place. The causality is clear: proper protection mitigates the risk of exposure to a substance presumed to be a skin, eye, and respiratory irritant.[6]

  • Engineering Controls : Always handle this chemical and its waste within a certified chemical fume hood to control inhalation exposure.[6] Ensure an eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE) :

    • Hand Protection : Nitrile gloves are required. Inspect for tears before use.

    • Eye Protection : ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles.

    • Skin and Body Protection : A standard laboratory coat is mandatory. Ensure it is fully buttoned.

Section 3: Waste Segregation and Containerization Protocol

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions and ensuring cost-effective, compliant disposal.[7][8] Amines, as a class, are incompatible with strong acids and oxidizing agents.[7]

Step 1: Designate Waste Streams All materials—solid or liquid—contaminated with this compound must be collected as hazardous waste. Do not dispose of any quantity down the sanitary sewer or in the regular trash.[9]

Step 2: Select Appropriate Waste Containers Container integrity is non-negotiable. The original chemical container is often the best choice for collecting waste of the same material.

  • Solid Waste : Use a sealable, wide-mouth container made of a compatible material (e.g., High-Density Polyethylene - HDPE). This container is for items like contaminated gloves, weigh boats, and paper towels.[10]

  • Liquid Waste : Use a sealable, compatible container (e.g., an HDPE carboy) with a screw-top lid.[10] Never use metal containers for amine waste.[10]

Step 3: Labeling and Documentation Every waste container must be labeled the moment the first drop of waste is added.[11] The label must include:

  • The words "HAZARDOUS WASTE" .

  • The full chemical name: "this compound" and any other components in the waste stream.

  • The approximate percentage of each component.

  • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).

  • The name of the principal investigator or generator.

  • The accumulation start date.

Section 4: Step-by-Step Disposal Procedures

The following protocols provide a self-validating system for safe handling from point-of-generation to pickup.

Protocol 1: Disposal of Contaminated Solid Waste
  • Generation : At the point of generation (e.g., in the fume hood), place items such as used gloves, contaminated weigh paper, or absorbent pads used for minor spills directly into the designated solid hazardous waste container.

  • Containment : Keep the solid waste container sealed when not in use.[11]

  • Storage : Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of laboratory personnel.[10]

Protocol 2: Disposal of Unused/Surplus Solid Compound
  • Collection : Carefully transfer the unwanted solid chemical into the designated solid hazardous waste container.

  • Causality : This direct transfer minimizes the creation of dust and potential for exposure. Avoid creating airborne dust at all costs.[6]

  • Storage : Seal the container and move it to the SAA.

Protocol 3: Disposal of Liquid Waste Solutions
  • Collection : Pour liquid waste containing the compound into the designated liquid hazardous waste container.

  • Segregation : Crucially , ensure this waste stream is not mixed with incompatible materials like strong acids or oxidizers to prevent violent reactions.[8]

  • Containment : Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[10] Keep the container tightly sealed when not actively adding waste.[11]

  • Storage : Place the liquid waste container in secondary containment (e.g., a plastic tub) within the SAA.

Protocol 4: Decontamination of Empty Containers

An "empty" container that held a toxic chemical requires specific procedures before it can be disposed of as non-hazardous trash.[11]

  • Triple Rinse : Rinse the container three times with a suitable solvent (e.g., methanol or ethanol) that can dissolve the compound.

  • Collect Rinsate : Each rinse must be collected and disposed of as liquid hazardous waste in your designated container. This rinsate is hazardous waste. [11]

  • Deface Label : After triple-rinsing and air-drying, completely remove or deface the original chemical label.

  • Final Disposal : The clean, defaced container may now be disposed of in the appropriate glass or plastic recycling bin, per your institution's policy.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of waste containing this compound.

G cluster_generation Waste Generation Point cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal gen Waste Generated (Solid or Liquid) char Characterize as Hazardous Waste (Presumed Toxicity) gen->char solid Solid Waste (Gloves, Wipes, Surplus Chemical) char->solid Is it solid? liquid Liquid Waste (Solutions, Rinsate) char->liquid Is it liquid? solid_cont Place in Labeled Solid Waste Container solid->solid_cont liquid_cont Place in Labeled Liquid Waste Container liquid->liquid_cont saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_cont->saa liquid_cont->saa ehs Contact EH&S for Pickup and Disposal by Licensed Facility saa->ehs

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety

The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible scientific practice. By treating this compound and its associated waste with the procedures outlined in this guide—characterizing it as hazardous, using correct PPE, segregating it properly, and coordinating with your institution's environmental health and safety office—you uphold the highest standards of safety and integrity. This structured approach ensures that our pursuit of knowledge does not come at the cost of personal or environmental well-being.

References

  • Vanderbilt University Medical Center. (n.d.). RCRA Characteristic Waste. Office of Clinical and Research Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, April 18). Tests to determine RCRA characteristic of toxicity. EPA.gov. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Encamp. (n.d.). The Ins and Outs of the Waste Toxicity Characterization. Encamp.com. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]

  • Triumvirate Environmental. (n.d.). Understanding Hazardous Waste Determination and the TCLP Rule of 20. Triumvirate.com. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Gaiaca.com. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Collectandrecycle.co.uk. Retrieved from [Link]

  • ACTenviro. (2025, February 6). Toxic Culture: All About Toxicity. ACTenviro.com. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Canterbury.ac.nz. Retrieved from [Link]

  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. PubChem. Retrieved from [Link]

  • Journal of Environmental Informatics Letters. (2019). Handling of Amine-Based Wastewater Produced During Carbon Capture. Retrieved from [Link]

  • IOP Conference Series: Materials Science and Engineering. (2021). Treatment of amine wastes generated in industrial processes. Retrieved from [Link]

  • Unycos. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Unycos.com. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, May 26). Update on Chemicals Removal at the Refinery on St. Croix. EPA.gov. Retrieved from [Link]

  • TCI America. (n.d.). tert-Butyl 3-amino-3, 4-dihydroquinoline-1(2H)-carboxylate, min 95%, 5 grams. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. PubChem. Retrieved from [Link]

  • Lead Sciences. (n.d.). tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

Sources

Personal protective equipment for handling tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a key building block in contemporary drug discovery, particularly in the synthesis of protein degraders, tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate is increasingly prevalent in research laboratories.[1] While its utility is significant, a thorough understanding of its handling, storage, and disposal is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive, experience-driven framework for the safe and effective use of this compound.

I. Hazard Identification and Risk Assessment: A Proactive Approach

Before any manipulation of this compound, a meticulous risk assessment is essential. While specific toxicity data for this exact compound is not extensively published, the precautionary principle dictates that we infer potential hazards from its chemical structure and data on analogous compounds. Structurally, it is an aromatic amine, a class of compounds known for potential skin and respiratory irritation.

Based on data for similar compounds, the primary hazards associated with this compound are:

  • Acute Oral Toxicity: Harmful if swallowed.[2][3]

  • Skin Irritation: Causes skin irritation upon direct contact.[2][3][4]

  • Eye Irritation: Can cause serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3][4]

  • Skin Sensitization: May cause an allergic skin reaction.[5]

A summary of the typical hazard classifications for analogous compounds is presented below:

Hazard ClassificationGHS CategoryDescription
Acute toxicity, oralCategory 4Harmful if swallowed[2][3]
Skin corrosion/irritationCategory 2Causes skin irritation[2][3]
Serious eye damage/eye irritationCategory 2ACauses serious eye irritation[2][3]
Specific target organ toxicity, single exposureCategory 3May cause respiratory irritation[2][3]
Skin SensitizationCategory 1May cause an allergic skin reaction[5]

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE ensemble is mandatory for all procedures involving this compound:

  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are required.[6] A face shield should be worn over safety glasses, especially when there is a risk of splashing or when handling larger quantities.[6]

  • Hand Protection: Protective gloves are essential to prevent skin contact.[4] Disposable nitrile gloves provide adequate short-term protection against splashes.[6] It is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the chemical is suspected.

  • Skin and Body Protection: A properly fitting, buttoned-up laboratory coat should be worn to protect against accidental spills.[6] Long pants and closed-toe shoes that cover the entire foot are also required.[6] For procedures with a higher risk of exposure, consider using chemical-resistant coveralls.[7][8]

  • Respiratory Protection: All manipulations of solid this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.[4] If a fume hood is not available or if engineering controls are insufficient to control dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[5][9]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Handling this compound Check_Ventilation Adequate Ventilation? (Fume Hood) Start->Check_Ventilation Check_Splash_Risk Splash Risk? Check_Ventilation->Check_Splash_Risk Yes Respiratory_Protection Add Respiratory Protection: - NIOSH/MSHA approved respirator Check_Ventilation->Respiratory_Protection No Standard_PPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Check_Splash_Risk->Standard_PPE Low Enhanced_PPE Enhanced PPE: - Face Shield - Chemical Resistant Apron/Coveralls Check_Splash_Risk->Enhanced_PPE High Enhanced_PPE->Standard_PPE Respiratory_Protection->Check_Splash_Risk Emergency_Response cluster_emergency Emergency Protocol Exposure_Event Exposure Event Exposure_Type Type of Exposure? Exposure_Event->Exposure_Type Skin_Contact Skin Contact: - Wash with soap and water for 15 min - Remove contaminated clothing Exposure_Type->Skin_Contact Skin Eye_Contact Eye Contact: - Flush with water for 15 min - Seek immediate medical attention Exposure_Type->Eye_Contact Eye Inhalation Inhalation: - Move to fresh air - Seek immediate medical attention Exposure_Type->Inhalation Inhalation Ingestion Ingestion: - Do NOT induce vomiting - Rinse mouth, drink water - Seek immediate medical attention Exposure_Type->Ingestion Ingestion Medical_Attention Seek Medical Attention if Symptoms Persist Skin_Contact->Medical_Attention Eye_Contact->Medical_Attention Inhalation->Medical_Attention Ingestion->Medical_Attention

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.